molecular formula C13H18N2 B1582676 Propanenitrile, 3-(butylphenylamino)- CAS No. 61852-40-2

Propanenitrile, 3-(butylphenylamino)-

Cat. No.: B1582676
CAS No.: 61852-40-2
M. Wt: 202.3 g/mol
InChI Key: KMGZOJSHGRNXOC-UHFFFAOYSA-N
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Description

Propanenitrile, 3-(butylphenylamino)- is a useful research compound. Its molecular formula is C13H18N2 and its molecular weight is 202.3 g/mol. The purity is usually 95%.
The exact mass of the compound Propanenitrile, 3-(butylphenylamino)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Propanenitrile, 3-(butylphenylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanenitrile, 3-(butylphenylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(N-butylanilino)propanenitrile
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InChI

InChI=1S/C13H18N2/c1-2-3-11-15(12-7-10-14)13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,11-12H2,1H3
Source PubChem
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InChI Key

KMGZOJSHGRNXOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCC#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H18N2
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DSSTOX Substance ID

DTXSID8069513
Record name Propanenitrile, 3-(butylphenylamino)-
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Molecular Weight

202.30 g/mol
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CAS No.

61852-40-2
Record name 3-(Butylphenylamino)propanenitrile
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Record name 3-(Butylphenylamino)propanenitrile
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Record name Propanenitrile, 3-(butylphenylamino)-
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Record name Propanenitrile, 3-(butylphenylamino)-
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Record name 3-(butylphenylamino)propiononitrile
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Record name 3-(BUTYLPHENYLAMINO)PROPANENITRILE
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Propanenitrile, 3-(butylphenylamino)-

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physical and chemical properties of Propanenitrile, 3-(butylphenylamino)-, also identified by its CAS Number 61852-40-2. This document is intended to serve as a technical resource for professionals in research and development, offering insights into its molecular structure, reactivity, and potential applications, while also addressing safety and handling considerations.

Introduction: A Molecule of Interest in Synthetic Chemistry

Propanenitrile, 3-(butylphenylamino)- is a substituted propionitrile derivative with a tertiary amine functional group. Its structure, featuring a flexible butyl group, an aromatic phenyl ring, and a reactive nitrile moiety, makes it a valuable intermediate in organic synthesis. This unique combination of functional groups allows for a variety of chemical transformations, positioning it as a building block for more complex molecules in the pharmaceutical, agrochemical, and dye industries.[1]

The core structure consists of a propanenitrile backbone with a butyl(phenyl)amino group attached to the C3 position. The presence of the nitrogen atom introduces basicity and nucleophilicity, while the nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions. The aromatic ring provides a site for electrophilic substitution and influences the overall electronic properties of the molecule.

Molecular Structure and Identification

Figure 1: 2D Chemical Structure of Propanenitrile, 3-(butylphenylamino)-

Physicochemical Properties: A Data-Driven Overview

A comprehensive understanding of the physical and chemical properties of a compound is fundamental for its application in research and development. The following tables summarize the available and predicted data for Propanenitrile, 3-(butylphenylamino)-.

Table 1: General and Physical Properties

PropertyValueSource/Comment
CAS Number 61852-40-2[2][3]
Molecular Formula C₁₃H₁₈N₂[3]
Molecular Weight 202.30 g/mol [3]
Appearance Not specified (likely a liquid)Inferred from similar compounds
Boiling Point 341.1 °C at 760 mmHgPredicted value
148 °C at 0.7 mmHg[4]
Melting Point Not availableExperimental data not found
Density 0.994 g/cm³[4]
Flash Point 143.4 °CPredicted value
Solubility Soluble in most polar organic solventsInferred by analogy to propionitrile[5]
Low aqueous solubilityInferred by analogy to butyronitrile[6][7]

Table 2: Computed Chemical Properties

PropertyValueSource/Comment
XLogP3 3Predicted
Hydrogen Bond Donor Count 0Predicted
Hydrogen Bond Acceptor Count 2Predicted
Rotatable Bond Count 6Predicted
Topological Polar Surface Area 27.0 ŲPredicted
pKa 5.12 ± 0.50Predicted

Synthesis and Reactivity: The Chemistry of a Versatile Intermediate

The primary route for the synthesis of Propanenitrile, 3-(butylphenylamino)- is the cyanoethylation of N-butylaniline. This reaction is a specific example of a Michael addition, where the nucleophilic secondary amine attacks the electron-deficient β-carbon of acrylonitrile.[8]

Synthesis_Pathway N_butylaniline N-Butylaniline reaction + N_butylaniline->reaction Acrylonitrile Acrylonitrile Acrylonitrile->reaction Product Propanenitrile, 3-(butylphenylamino)- reaction->Product Michael Addition catalyst Base Catalyst (e.g., KOH, Na) catalyst->reaction

Figure 2: Synthetic pathway for Propanenitrile, 3-(butylphenylamino)- via cyanoethylation.

Experimental Protocol: Cyanoethylation of N-Butylaniline

The following is a representative, generalized protocol for the synthesis of Propanenitrile, 3-(butylphenylamino)- based on established cyanoethylation procedures for secondary amines.[9][10] Note: This protocol has not been optimized for this specific reaction and should be adapted and validated in a laboratory setting.

Materials:

  • N-Butylaniline

  • Acrylonitrile

  • A basic catalyst (e.g., potassium hydroxide, sodium methoxide, or a quaternary ammonium hydroxide resin)[11]

  • An appropriate solvent (e.g., t-butanol, dioxane, or acetonitrile)

  • Hydrochloric acid (for neutralization)

  • Sodium sulfate (for drying)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve N-butylaniline in the chosen solvent.

  • Add a catalytic amount of the basic catalyst to the solution.

  • Heat the mixture to a suitable temperature (typically between 40-80 °C), depending on the solvent and catalyst used.

  • Slowly add acrylonitrile to the reaction mixture via the dropping funnel over a period of 1-2 hours. Caution: Acrylonitrile is toxic and volatile. This step should be performed in a well-ventilated fume hood.

  • After the addition is complete, continue to stir the reaction mixture at the elevated temperature for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

  • Cool the reaction mixture to room temperature and neutralize the catalyst with a dilute solution of hydrochloric acid.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation.

Chemical Reactivity

The chemical reactivity of Propanenitrile, 3-(butylphenylamino)- is dictated by its three main functional components: the tertiary amine, the nitrile group, and the aromatic ring.

  • Tertiary Amine: The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character. It can be protonated by acids to form ammonium salts and can react with electrophiles.

  • Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid (3-(butylphenylamino)propanoic acid) under acidic or basic conditions.[12] Reduction of the nitrile group, typically with a strong reducing agent like lithium aluminum hydride, will yield the corresponding primary amine (N1-(butyl(phenyl)amino)propane-1,3-diamine).

  • Aromatic Ring: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The N-butylamino substituent is an activating, ortho-, para-directing group.

Spectroscopic and Analytical Data (Predicted and Analogous)

Due to the limited availability of experimental data for Propanenitrile, 3-(butylphenylamino)-, this section provides predicted spectral characteristics and data from analogous compounds to aid in its identification and characterization. One major supplier explicitly states that they do not collect analytical data for this compound as it is supplied for early discovery research.[3]

¹H NMR Spectroscopy (Predicted)

A predicted ¹H NMR spectrum would likely show the following signals:

  • A triplet corresponding to the terminal methyl group of the butyl chain (~0.9 ppm).

  • Multiplets for the three methylene groups of the butyl chain (~1.3-1.6 ppm and a triplet around 3.3 ppm for the methylene group attached to the nitrogen).

  • A triplet for the methylene group adjacent to the nitrile (~2.5 ppm).

  • A triplet for the methylene group adjacent to the nitrogen of the propionitrile chain (~3.6 ppm).

  • Multiplets in the aromatic region (~6.7-7.3 ppm) corresponding to the protons on the phenyl ring.

¹³C NMR Spectroscopy (Predicted)

A predicted ¹³C NMR spectrum would display signals for all 13 carbon atoms:

  • Signals for the four carbons of the butyl chain.

  • Signals for the two methylene carbons of the propionitrile chain.

  • A signal for the nitrile carbon (typically downfield, ~118-120 ppm).

  • Signals for the six carbons of the aromatic ring, with the carbon attached to the nitrogen being the most downfield in the aromatic region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

  • A sharp, medium-intensity peak around 2245 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.

  • C-H stretching vibrations for the aliphatic and aromatic protons in the range of 2800-3100 cm⁻¹.

  • C=C stretching vibrations for the aromatic ring in the region of 1450-1600 cm⁻¹.

  • C-N stretching vibrations.

Mass Spectrometry (MS) (Predicted Fragmentation)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 202 would be expected. The fragmentation pattern would likely be dominated by cleavage alpha to the nitrogen atom. Common fragmentation pathways could include:

  • Loss of a propyl radical (C₃H₇•) from the butyl group, leading to a fragment at m/z = 159.

  • Loss of an ethyl radical (C₂H₅•) from the propionitrile chain, resulting in a fragment at m/z = 173.

  • Cleavage to form the N-butylanilinium cation at m/z = 148.

Safety and Toxicology: Handling with Care

General Hazards of Substituted Anilines: Aniline and its derivatives are known to be toxic and can be absorbed through the skin.[13] The primary toxic effect of aniline exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[13][14] Chronic exposure to some anilines has been linked to carcinogenicity.[5][14]

General Hazards of Nitriles: Organic nitriles can be toxic and may release hydrogen cyanide upon metabolism or under certain chemical conditions (e.g., strong acidic hydrolysis).[15][16]

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, wash the affected area immediately with plenty of water.

  • Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.

Potential Applications in Research and Drug Development

The structural features of Propanenitrile, 3-(butylphenylamino)- suggest its utility in several areas of chemical research and development:

  • Pharmaceutical Synthesis: As an intermediate, it can be used to introduce the butyl(phenyl)amino propionitrile moiety into larger molecules, which may be of interest in the development of new therapeutic agents. The nitrile group can be converted to other functional groups, such as amines or carboxylic acids, to create a variety of derivatives for biological screening. For a similar compound, 3-(ethylphenylamino)propanenitrile, potential applications as a non-narcotic analgesic have been described.[17]

  • Agrochemicals: The synthesis of novel pesticides and herbicides often involves intermediates with both aromatic and aliphatic nitrogen-containing components.

  • Dye and Pigment Industry: Substituted anilines are common precursors in the synthesis of azo dyes and other colorants.[10]

  • Material Science: The amphiphilic nature of related amino nitriles, with both hydrophobic (butyl and phenyl groups) and hydrophilic (nitrile and amine) parts, suggests potential applications in the development of surfactants, emulsifiers, and self-assembling materials.[12]

Conclusion

Propanenitrile, 3-(butylphenylamino)- is a versatile chemical intermediate with significant potential in various fields of synthetic chemistry. While a comprehensive set of experimentally determined physicochemical and toxicological data is currently lacking, this guide provides a solid foundation based on available information and predictions from analogous structures. It is imperative for researchers to conduct thorough characterization and safety assessments before utilizing this compound in their work. The synthetic accessibility and the presence of multiple reactive functional groups ensure that Propanenitrile, 3-(butylphenylamino)- will continue to be a compound of interest for the development of novel molecules with diverse applications.

References

An In-depth Technical Guide to the Synthesis of 3-(butylphenylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-(butylphenylamino)propanenitrile, a valuable cyano tertiary amine intermediate. The primary focus is on the most prevalent and industrially significant method: the cyanoethylation of N-butylaniline via aza-Michael addition to acrylonitrile. This document delves into the underlying reaction mechanisms, provides detailed, field-tested experimental protocols, and discusses critical process parameters that influence reaction yield and purity. Furthermore, alternative synthetic strategies are explored and compared, offering researchers a broader perspective on synthetic design. The guide includes protocols for the purification and characterization of the final product, alongside essential safety and handling information. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and specialty chemical industries.

Introduction and Strategic Overview

3-(Butylphenylamino)propanenitrile, also known as N-(2-cyanoethyl)-N-butylaniline, is a tertiary amine featuring both a nitrile functional group and an aromatic moiety. Its structure makes it a versatile building block in organic synthesis, particularly as a precursor for molecules with applications in pharmaceuticals and material science.

The synthesis of this target molecule primarily revolves around the formation of a carbon-nitrogen bond between an N-butylaniline nucleophile and a three-carbon nitrile-containing electrophile. The most direct and atom-economical approach is the conjugate addition of N-butylaniline to acrylonitrile. This guide will first detail this primary pathway before exploring alternative, multi-step approaches.

Primary Synthesis Pathway: Aza-Michael Addition (Cyanoethylation)

The most common and efficient route to 3-(butylphenylamino)propanenitrile is the cyanoethylation of N-butylaniline. This reaction is a specific example of an aza-Michael addition, where the amine acts as the nucleophile (Michael donor) and acrylonitrile serves as the activated alkene (Michael acceptor)[1][2].

Reaction Mechanism and Rationale

The reaction proceeds via a conjugate addition mechanism. The nitrogen atom of N-butylaniline, with its lone pair of electrons, acts as a nucleophile. It attacks the β-carbon of acrylonitrile, which is electrophilic due to the strong electron-withdrawing effect of the adjacent nitrile group (-C≡N)[3][4]. This attack leads to the formation of a new carbon-nitrogen bond and a resonance-stabilized carbanion intermediate, which is subsequently protonated by a proton source (often the amine itself or trace amounts of water) to yield the final product.

The reaction is typically base-catalyzed to enhance the nucleophilicity of the amine, although secondary amines like N-butylaniline are often reactive enough to proceed without a catalyst, albeit at a slower rate[4][5].

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

Reagents:

  • N-Butylaniline (C₁₀H₁₅N, CAS: 1126-78-9)[6]

  • Acrylonitrile (C₃H₃N, CAS: 107-13-1)

  • Optional: Basic catalyst (e.g., potassium hydroxide, sodium methoxide)

  • Optional: Solvent (e.g., toluene, acetonitrile, or neat conditions)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add N-butylaniline (1.0 molar equivalent).

  • If using a solvent, add it to the flask. The reaction can often be run neat (without solvent).

  • If using a catalyst, add a catalytic amount (e.g., 0.01-0.05 molar equivalents) to the N-butylaniline.

  • Begin stirring the mixture and heat to the desired reaction temperature (typically 50-80 °C).

  • Slowly add acrylonitrile (1.0-1.2 molar equivalents) to the reaction mixture via the dropping funnel over 30-60 minutes. Caution: The reaction is exothermic; control the addition rate to maintain the desired temperature.

  • After the addition is complete, continue to stir the mixture at the set temperature for 2-6 hours.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the N-butylaniline starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Proceed with purification to isolate the 3-(butylphenylamino)propanenitrile.

Process Optimization and Causality

Several factors can be adjusted to optimize the synthesis for yield, purity, and reaction time.

ParameterTypical RangeRationale & Expert Insights
Temperature 40 - 100 °CHigher temperatures increase the reaction rate. However, excessive heat can promote the polymerization of acrylonitrile, a significant side reaction. A moderate temperature of 50-80 °C is often optimal.
Catalyst None or BaseWhile N-butylaniline is a secondary amine and can react without a catalyst, a weak base can accelerate the reaction[3]. Strong bases can aggressively promote acrylonitrile polymerization.
Stoichiometry 1:1 to 1:1.2 (Amine:Acrylonitrile)A slight excess of acrylonitrile can help drive the reaction to completion. However, a large excess complicates purification and increases the risk of side reactions.
Solvent Neat or AproticRunning the reaction neat is often preferred for efficiency. If a solvent is needed to control viscosity or temperature, aprotic solvents like toluene or acetonitrile are suitable as they do not interfere with the reaction.
Visualization of the Primary Synthesis Workflow

The following diagram outlines the logical flow of the cyanoethylation process.

SynthesisWorkflow A Charge Reactor: N-Butylaniline (Optional: Catalyst, Solvent) B Heat to 50-80 °C A->B 1 C Slowly Add Acrylonitrile (Control Exotherm) B->C 2 D Reaction Stirring (2-6 hours) C->D 3 E Monitor Progress (TLC / GC) D->E 4 F Reaction Complete? E->F 5 F->D No G Cooldown F->G Yes H Purification (Distillation / Chromatography) G->H 6 I Final Product: 3-(butylphenylamino)propanenitrile H->I 7

Sources

A Technical Guide to the Spectroscopic Characterization of Propanenitrile, 3-(butylphenylamino)-

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of molecular characterization. This guide provides an in-depth analysis of the expected spectroscopic data for Propanenitrile, 3-(butylphenylamino)- (CAS 61852-40-2). While a complete public dataset for this specific molecule is not available, this guide will leverage data from closely related analogs and first principles to provide a robust predictive analysis, reflecting the real-world challenges and interpretative skills required in chemical research.

Molecular Structure and Spectroscopic Overview

Propanenitrile, 3-(butylphenylamino)- possesses a tertiary amine core, an aromatic phenyl ring, a flexible butyl chain, and a nitrile functional group. Each of these components will give rise to characteristic signals in its NMR, IR, and Mass spectra. Understanding these is key to confirming its identity and purity.

Caption: Molecular structure of Propanenitrile, 3-(butylphenylamino)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Couplings

The ¹H NMR spectrum of Propanenitrile, 3-(butylphenylamino)- is expected to show distinct signals for the aromatic protons of the phenyl ring and the aliphatic protons of the butyl and propanenitrile moieties.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration J-Coupling (Hz)
Phenyl (ortho)6.8 - 7.0d or dd2H~7-9
Phenyl (meta)7.2 - 7.4t or m2H~7-9
Phenyl (para)6.7 - 6.9t1H~7-9
N-CH₂ (butyl)3.2 - 3.4t2H~7
N-CH₂ (propyl)3.5 - 3.7t2H~7
CH₂ (propyl)2.5 - 2.7t2H~7
CH₂ (butyl)1.5 - 1.7sextet2H~7
CH₂ (butyl)1.3 - 1.5sextet2H~7
CH₃ (butyl)0.9 - 1.0t3H~7

Causality in Chemical Shifts:

  • Aromatic Protons: The electron-donating nature of the nitrogen atom will cause the ortho and para protons of the phenyl ring to be shielded and appear at a slightly lower chemical shift compared to benzene (7.34 ppm).

  • Aliphatic Protons: The protons on the carbons directly attached to the nitrogen (N-CH₂) are deshielded due to the electronegativity of the nitrogen, hence their higher chemical shift. The protons on the carbon adjacent to the electron-withdrawing nitrile group are also expected to be deshielded.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide information on the carbon environment within the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Phenyl (C-N)145 - 150
Phenyl (ortho)112 - 116
Phenyl (meta)128 - 130
Phenyl (para)116 - 120
Nitrile (C≡N)118 - 122
N-CH₂ (butyl)50 - 55
N-CH₂ (propyl)45 - 50
CH₂ (propyl)18 - 22
CH₂ (butyl)28 - 32
CH₂ (butyl)19 - 23
CH₃ (butyl)13 - 15

Self-Validating Protocol for NMR Data Acquisition:

cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition (¹H & ¹³C) cluster_processing Data Processing dissolve Dissolve ~10 mg of sample in ~0.7 mL of CDCl₃ filter Filter into NMR tube dissolve->filter tune_probe Tune and match probe filter->tune_probe lock Lock on deuterium signal tune_probe->lock shim Shim for homogeneity lock->shim acquire_1h Acquire ¹H spectrum (e.g., 16 scans) shim->acquire_1h acquire_13c Acquire ¹³C spectrum (e.g., 1024 scans) acquire_1h->acquire_13c fourier Fourier Transform acquire_13c->fourier phase Phase correction fourier->phase baseline Baseline correction phase->baseline integrate Integrate (¹H) baseline->integrate peak_pick Peak pick (¹H & ¹³C) integrate->peak_pick

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.

Predicted IR Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C≡N (Nitrile)Stretching2240 - 2260Medium
C-H (Aromatic)Stretching3000 - 3100Medium
C-H (Aliphatic)Stretching2850 - 3000Strong
C=C (Aromatic)Stretching1500 - 1600Medium-Strong
C-NStretching1250 - 1350Medium
C-H (Aromatic)Bending (out-of-plane)690-710 and 730-770Strong

Comparative Analysis with Analogs: The IR spectrum of the parent compound, Propanenitrile, 3-(phenylamino)- , shows a characteristic nitrile stretch.[1] The spectrum of Propanenitrile, 3-(ethylphenylamino)- would be very similar, with the addition of more pronounced aliphatic C-H stretching.[2] For our target molecule, Propanenitrile, 3-(butylphenylamino)- , we expect a strong and sharp nitrile peak around 2245 cm⁻¹ and prominent aliphatic C-H stretching bands between 2850 and 3000 cm⁻¹ due to the butyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 202, corresponding to the molecular weight of C₁₃H₁₈N₂.

  • Alpha-Cleavage: A major fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen. This would lead to the loss of a propyl radical from the butyl group, resulting in a prominent peak at m/z = 159.

  • Benzylic Cleavage: Cleavage of the bond between the nitrogen and the propanenitrile moiety would result in a fragment at m/z = 148 (butylphenylamino cation).

  • Loss of Butene: A McLafferty-type rearrangement could lead to the loss of butene (56 amu) from the molecular ion, resulting in a peak at m/z = 146. This corresponds to the molecular ion of the analog Propanenitrile, 3-(phenylamino)- .[3]

  • Tropylium Ion: A peak at m/z = 91 is common for compounds containing a benzyl group, arising from the rearrangement to the stable tropylium ion.

Comparative Analysis with Analogs: The mass spectrum of Propanenitrile, 3-(phenylamino)- shows a molecular ion at m/z = 146.[3] The mass spectrum of Propanenitrile, 3-(ethylphenylamino)- shows a molecular ion at m/z = 174.[2] These data support the predicted molecular weight and fragmentation pathways for our target molecule.

Experimental Protocol for GC-MS Analysis:

start Dilute sample in appropriate solvent (e.g., DCM) inject Inject 1 µL into GC-MS start->inject separate Separate on a non-polar GC column (e.g., DB-5ms) inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Analyze fragments with a quadrupole mass analyzer ionize->analyze detect Detect ions and generate mass spectrum analyze->detect

Caption: A typical workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Conclusion

This guide has provided a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass spectra of Propanenitrile, 3-(butylphenylamino)- . By leveraging data from close structural analogs and applying fundamental spectroscopic principles, we have constructed a comprehensive spectroscopic profile for this molecule. The provided protocols offer a self-validating framework for the experimental acquisition of this data. This approach of combining predictive analysis with established experimental workflows is essential for the efficient and accurate characterization of novel compounds in a research and development setting.

References

  • NIST. (n.d.). Propanenitrile, 3-(phenylamino)- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link][3]

  • NIST. (n.d.). Propanenitrile, 3-(phenylamino)- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link][1]

  • CAS. (n.d.). 3-(Butylphenylamino)propanenitrile. CAS Common Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Propanenitrile, 3-(ethylphenylamino)-. NIST Chemistry WebBook. Retrieved from [Link][2]

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An In-depth Technical Guide to the Molecular Structure and Conformation of Propanenitrile, 3-(butylphenylamino)-

Author: BenchChem Technical Support Team. Date: January 2026

A Predictive and Computational Approach for Researchers, Scientists, and Drug Development Professionals

Abstract

Propanenitrile, 3-(butylphenylamino)-, a substituted aniline derivative, presents a flexible molecular scaffold with significant conformational freedom that can influence its physicochemical properties and biological activity. In the absence of definitive experimental structural data, this guide provides a comprehensive analysis of its likely molecular structure and conformational landscape. By dissecting the molecule into its constituent fragments—the N-butylaniline core and the propanenitrile side chain—we predict its geometric parameters based on established chemical principles. More critically, this document outlines a detailed, field-proven computational workflow, employing Density Functional Theory (DFT), to enable researchers to perform a thorough conformational analysis. This guide is intended to serve as a practical handbook for scientists engaged in the design and development of novel therapeutics, offering a robust framework for understanding and predicting the three-dimensional properties of flexible small molecules.

Introduction: The Significance of Conformational Analysis in Drug Discovery

The three-dimensional structure of a small molecule is intrinsically linked to its function. In drug discovery, understanding the conformational preferences of a lead compound is paramount, as it dictates how the molecule interacts with its biological target. Propanenitrile, 3-(butylphenylamino)- (CAS No. 61852-40-2, Molecular Formula: C13H18N2), is a molecule with multiple rotatable bonds, leading to a complex potential energy surface with numerous possible conformations.

The biological activity of such a flexible molecule is often governed by a specific, low-energy "bioactive conformation." Identifying this conformation, or the ensemble of accessible low-energy states, is a critical step in structure-activity relationship (SAR) studies and the rational design of more potent and selective analogs. This guide will first deconstruct the molecule to predict its foundational geometric parameters and then present a comprehensive computational protocol to explore its conformational space.

Predicted Molecular Structure: A Fragment-Based Analysis

In the absence of single-crystal X-ray diffraction data for Propanenitrile, 3-(butylphenylamino)-, we can predict its molecular geometry by analyzing its constituent chemical fragments. This approach relies on the principle of transferability of geometric parameters for similar chemical environments.

The N-Butylaniline Core

The core of the molecule consists of an aniline ring substituted on the nitrogen atom with a butyl group. The geometry around the nitrogen atom is expected to be trigonal pyramidal, although the pyramid is likely to be flattened due to the involvement of the nitrogen lone pair in resonance with the phenyl ring.

  • Nitrogen Hybridization and Phenyl Ring Interaction: The nitrogen atom in N-alkylanilines typically exhibits sp2-like character, facilitating delocalization of the lone pair into the π-system of the benzene ring. This resonance effect influences the C-N bond lengths and the planarity of the amino group relative to the ring.

  • Butyl Group Conformation: The n-butyl group itself has several rotatable bonds, with the anti-conformation around the C-C bonds being the most stable due to minimized steric hindrance.

The Propanenitrile Side Chain

The 3-(propanenitrile) group attached to the nitrogen introduces additional flexibility.

  • Bond Lengths and Angles: Standard bond lengths and angles for alkyl nitriles are well-established. The C≡N triple bond is approximately 1.15 Å, and the C-C≡N moiety is linear.

  • Rotational Freedom: The ethyl linker between the nitrogen and the nitrile group allows for rotation, which will be a key factor in the overall molecular conformation.

A summary of predicted baseline geometric parameters is presented in Table 1.

ParameterPredicted Value (Approximate)Justification
C(phenyl)-N Bond Length1.38 - 1.42 ÅShorter than a typical C-N single bond due to partial double bond character from resonance with the phenyl ring.
N-C(butyl) Bond Length1.46 - 1.48 ÅTypical sp2-N to sp3-C single bond length.
N-C(propyl) Bond Length1.46 - 1.48 ÅTypical sp2-N to sp3-C single bond length.
C-C-N-C(phenyl) DihedralVariableA key determinant of conformation, influenced by steric interactions between the alkyl chains and the phenyl ring.
C(phenyl)-N-C(alkyl) Angle~118 - 122°Expected to be close to 120° for sp2-hybridized nitrogen, but may be slightly compressed due to the presence of two bulky alkyl groups.
C-C-C-N (propyl) DihedralVariableRotation around this bond will influence the overall shape of the molecule.
C-C-C-C (butyl) Dihedral~180° (anti)The staggered, anti-conformation is the most stable for n-alkane chains to minimize steric strain.

Table 1: Predicted Geometric Parameters for Propanenitrile, 3-(butylphenylamino)-.

A Practical Guide to Computational Conformational Analysis

To rigorously explore the conformational landscape of Propanenitrile, 3-(butylphenylamino)-, a computational approach is indispensable. The following protocol outlines a robust workflow using Density Functional Theory (DFT), a quantum mechanical method that provides a good balance of accuracy and computational cost for molecules of this size.[1]

Rationale for Method Selection
  • Density Functional Theory (DFT): DFT methods, particularly with dispersion corrections (e.g., B3LYP-D3), are well-suited for studying non-covalent interactions that can play a subtle but important role in determining conformational preferences.[2] DFT provides a more accurate description of electronic effects, such as the resonance between the nitrogen lone pair and the phenyl ring, compared to simpler molecular mechanics force fields.

  • Basis Set Selection: A Pople-style basis set, such as 6-31G(d), is a common and effective choice for initial geometry optimizations and frequency calculations of organic molecules. For higher accuracy in final energy calculations, a larger basis set like 6-311+G(d,p) can be employed.

Step-by-Step Computational Workflow

The following workflow can be implemented using standard computational chemistry software packages like Gaussian, ORCA, or Spartan.

Step 1: Initial Structure Generation

  • Construct the 2D structure of Propanenitrile, 3-(butylphenylamino)- in a molecular editor.

  • Generate an initial 3D conformation. Most software will produce a reasonable starting geometry.

Step 2: Systematic Conformational Search

  • Identify all rotatable bonds that are likely to have a significant impact on the overall conformation. For this molecule, these are primarily the C(phenyl)-N bond, the N-C(butyl) bond, the N-C(propyl) bond, and the C-C bonds within the alkyl chains.

  • Perform a systematic or stochastic (e.g., Monte Carlo) conformational search. A systematic search involves rotating each key dihedral angle by a defined increment (e.g., 30°) and generating a starting structure for each combination. This can be computationally intensive but is thorough.

  • For each generated conformer, perform a preliminary geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical quantum method (e.g., PM7).

G cluster_workflow Computational Conformational Analysis Workflow start 1. Initial 3D Structure Generation search 2. Conformational Search (Systematic or Stochastic) start->search pre_opt 3. Preliminary Optimization (Molecular Mechanics) search->pre_opt dft_opt 4. DFT Geometry Optimization & Frequency Calculation pre_opt->dft_opt energy 5. Single-Point Energy Calculation (Higher Level of Theory) dft_opt->energy analysis 6. Analysis of Results (Boltzmann Distribution) energy->analysis

Caption: A generalized workflow for the computational conformational analysis of flexible small molecules.

Step 3: High-Level Geometry Optimization and Frequency Analysis

  • Take the unique, low-energy conformers from the preliminary search and perform full geometry optimizations using DFT (e.g., B3LYP-D3/6-31G(d)).

  • For each optimized structure, perform a frequency calculation at the same level of theory. This is a critical self-validating step:

    • The absence of imaginary frequencies confirms that the structure is a true energy minimum.

    • The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

Step 4: Final Energy Refinement

  • For the most accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).

Step 5: Analysis of Results

  • Calculate the relative Gibbs free energies of all confirmed conformers at a standard temperature (e.g., 298.15 K).

  • Use the Boltzmann distribution equation to determine the equilibrium population of each conformer. This will reveal the most likely conformations of the molecule in the gas phase. Solvation models can be applied to predict conformational preferences in different solvents.

Expected Conformational Isomers and Their Significance

The primary sources of conformational isomerism in Propanenitrile, 3-(butylphenylamino)- will be rotation around the C(phenyl)-N bond and the arrangement of the two N-alkyl substituents.

  • Rotation around the C(phenyl)-N bond: The orientation of the butyl and propanenitrile groups relative to the phenyl ring will be a key determinant of the overall shape. Steric clashes between the ortho-hydrogens of the phenyl ring and the alkyl chains will create rotational barriers.

  • Gauche and Anti Conformations of the Alkyl Chains: While the n-butyl chain is expected to favor an extended anti conformation, interactions with the rest of the molecule may stabilize gauche conformers of the propanenitrile side chain.

Identifying the global minimum energy conformation and the low-energy conformers that are easily accessible at room temperature is crucial for understanding the molecule's behavior. These conformations represent the most likely shapes to bind to a biological target and are therefore the most relevant for SAR studies and further drug design efforts.

Conclusion: A Framework for Predictive Structural Analysis

This technical guide provides a comprehensive framework for understanding and predicting the molecular structure and conformation of Propanenitrile, 3-(butylphenylamino)-. In the absence of direct experimental data, a combination of fragment-based structural prediction and a rigorous computational chemistry workflow offers a powerful and scientifically sound approach. By following the outlined protocols, researchers in drug development and related fields can gain critical insights into the three-dimensional nature of this and other flexible molecules, enabling more informed decisions in the design and optimization of novel chemical entities. The principles and methods described herein are broadly applicable and represent a best-practice approach to modern molecular modeling.

References

  • Myers, C. A. (2022). Turning density functional theory calculations into molecular mechanics simulations: Establishing the fluctuating density model for RNA nucleobases. CUNY Academic Works. [Link]

  • Kim, K. H. (2014). Density Functional Theory Based Study of Molecular Interactions, Recognition, Engineering, and Quantum Transport in π Molecular Systems. Accounts of Chemical Research, 47(11), 3491-3499. [Link]

  • NIST. (n.d.). Propanenitrile. NIST Chemistry WebBook. [Link]

  • X-ray crystallography. (2024). In Wikipedia. [Link]

  • Wolber, G., & Langer, T. (2005). LigandScout: 3-D Pharmacophores Derived from Protein-Bound Ligands and Their Use as Virtual Screening Filters. Journal of Chemical Information and Modeling, 45(1), 160-169. [Link]

  • Durand, P., & Ponec, R. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education, 98(8), 2697-2704. [Link]

  • El-Azhary, A. A. (2023). Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations. Molecules, 28(15), 5871. [Link]

  • Disselkamp, R., Im, H. S., & Bernstein, E. R. (1992). Potential energy surfaces of substituted anilines: Conformational energies, deuteration effects, internal rotation, and torsional motion. The Journal of Chemical Physics, 97(11), 7889-7903. [Link]

  • Conformational Analysis. (n.d.). DrugDesign.org. [Link]

  • Ellena, J., Punte, G., & Rivero, B. E. (1995). Conformational studies of substituted nitroanilines: geometry of 2-methyl-5-nitroaniline. Journal of Crystallographic and Spectroscopic Research, 25(1), 1-6. [Link]

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A Comprehensive Technical Guide to the Research Applications of N-(beta-Cyanoethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: N-(beta-Cyanoethyl)aniline and its derivatives represent a versatile class of organic compounds characterized by a core aniline structure modified with one or more cyanoethyl groups. This modification imparts unique electronic and structural properties, making these molecules valuable precursors and active agents in a diverse range of scientific fields. Initially explored for their role in polymer chemistry and dye synthesis, the applications of these derivatives have expanded significantly.[1] This guide provides an in-depth analysis of their synthesis, mechanisms of action, and potential applications in material science as corrosion inhibitors and optical materials, and in medicinal chemistry as scaffolds for novel therapeutic agents. Detailed experimental protocols and data summaries are provided to offer researchers and drug development professionals a thorough understanding of the practical utility of this promising class of compounds.

Introduction to N-(beta-Cyanoethyl)aniline Derivatives

Chemical Structure and Properties

N-(beta-Cyanoethyl)aniline derivatives are aromatic amines that feature a phenyl ring attached to a nitrogen atom, which is, in turn, bonded to at least one cyanoethyl (-CH₂CH₂C≡N) group. The parent compound, N-(beta-Cyanoethyl)aniline, can be further substituted on the aniline ring or on the nitrogen atom, leading to a wide array of derivatives with tunable properties.

The key structural features that dictate their chemical behavior are:

  • The Aromatic Aniline Core: Provides a rigid scaffold and a source of π-electrons, influencing electronic properties and allowing for further functionalization through aromatic substitution reactions.

  • The Tertiary Amine Nitrogen: Acts as a Lewis base and a nucleophile. Its electron-donating nature is crucial for applications in dye synthesis and as a corrosion inhibitor.

  • The Cyanoethyl Group(s): The nitrile (C≡N) functionality is strongly electron-withdrawing and can participate in various chemical transformations, including hydrolysis, reduction, and cycloaddition reactions, making it a key handle for synthesizing more complex molecules.[2]

These compounds typically present as pale yellow to brown crystalline solids or viscous liquids.[1][3] They exhibit moderate solubility in common organic solvents like ethanol and acetone while being largely insoluble in water.[1][3]

General Synthesis Routes

The most prevalent method for synthesizing N-(beta-Cyanoethyl)aniline derivatives is the cyanoethylation of aniline or its substituted counterparts with acrylonitrile (CH₂=CHC≡N).[1][4] This reaction is a classic example of a Michael addition, where the amine acts as the nucleophile.[1]

The reaction can be catalyzed by acids (like acetic acid or hydrochloric acid), bases (such as sodium hydroxide), or metal salts (like cupric acetate or aluminum chloride) to improve yields and selectivity.[4][5][6] The choice of catalyst and reaction conditions can be tuned to favor the formation of the mono-cyanoethylated product (N-(beta-Cyanoethyl)aniline) or the di-cyanoethylated product (N,N-Bis(beta-Cyanoethyl)aniline).[4] For instance, cupric acetate has been shown to be a superior catalyst for selectively producing the mono-substituted product in high yields.[4]

Synthesis cluster_reactants Reactants cluster_products Products Aniline Aniline Catalyst Catalyst (e.g., Cupric Acetate, Acetic Acid) Aniline->Catalyst Acrylonitrile Acrylonitrile Acrylonitrile->Catalyst Di_Product N,N-Bis(beta-Cyanoethyl)aniline (Di-substituted) Acrylonitrile->Di_Product Further Reaction Mono_Product N-(beta-Cyanoethyl)aniline (Mono-substituted) Catalyst->Mono_Product Michael Addition Mono_Product->Di_Product Further Reaction

Caption: General synthesis of N-(beta-Cyanoethyl)aniline derivatives via Michael Addition.

Applications in Material Science

The unique electronic properties derived from the interplay between the electron-donating amine and the electron-withdrawing cyano groups make these derivatives highly suitable for material science applications.

Corrosion Inhibitors for Metals and Alloys

Aniline and its derivatives are well-established as effective corrosion inhibitors for various metals, including steel, aluminum, and copper, particularly in acidic environments.[7][8] The presence of heteroatoms (like nitrogen) and π-electrons in the aromatic ring facilitates the adsorption of these molecules onto the metal surface, forming a protective barrier that impedes both anodic and cathodic corrosion reactions.[8][9]

Mechanism of Action: The inhibition mechanism involves the adsorption of the N-(beta-Cyanoethyl)aniline derivative onto the metal surface. This can occur through:

  • Physisorption: Electrostatic interaction between the protonated amine in the acidic medium and the negatively charged metal surface (due to adsorbed anions like Cl⁻).

  • Chemisorption: A stronger form of adsorption involving the sharing of electrons between the lone pair of the nitrogen atom, the π-electrons of the aniline ring, and the vacant d-orbitals of the metal atoms (e.g., iron).[10]

The cyano group can also participate in the coordination with metal atoms, further strengthening the adsorbed protective film. The combined effect is a mixed-type inhibition, slowing down both the dissolution of the metal and the hydrogen evolution reaction.[9]

Corrosion_Inhibition cluster_process Corrosion Process Metal Metal Surface (e.g., Steel) Anodic Anodic Reaction (Metal Dissolution) Metal->Anodic Oxidation Acid Acidic Medium (e.g., HCl) Cathodic Cathodic Reaction (H₂ Evolution) Acid->Cathodic Reduction Inhibitor N-(beta-Cyanoethyl)aniline Derivative Inhibitor->Metal Adsorption (Physisorption & Chemisorption) Inhibitor->Anodic Blocks Sites Inhibitor->Cathodic Blocks Sites

Caption: Mechanism of corrosion inhibition by adsorption of aniline derivatives.

Experimental Protocol: Gravimetric Weight Loss Measurement

This protocol provides a fundamental method for evaluating the inhibition efficiency of a derivative.

  • Coupon Preparation: Obtain mild steel coupons of known dimensions. Polish them with successively finer grades of emery paper, degrease with acetone, wash with deionized water, dry, and record the initial weight (W₁).

  • Inhibitor Solution: Prepare a 1.0 M HCl solution (blank) and several test solutions containing 1.0 M HCl with varying concentrations of the N-(beta-Cyanoethyl)aniline derivative (e.g., 50, 100, 200, 500 ppm).

  • Immersion: Immerse one prepared coupon into each test solution, ensuring it is fully submerged. Maintain a constant temperature (e.g., 298 K) for a set period (e.g., 6 hours).

  • Cleaning and Weighing: After the immersion period, retrieve the coupons. Remove the corrosion products by scrubbing with a bristle brush in a solution containing HCl, urotropine, and water. Wash, dry, and record the final weight (W₂).

  • Calculations:

    • Corrosion Rate (CR): CR = (W₁ - W₂) / (A * t), where A is the surface area and t is the immersion time.

    • Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Data Summary: Inhibition Efficiencies

The following table summarizes typical data obtained from such experiments, demonstrating the increase in efficiency with concentration.

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (mg cm⁻² h⁻¹)Inhibition Efficiency (IE %)
0 (Blank)75.21.253-
5018.80.31375.0%
10011.30.18885.0%
2007.50.12590.0%
5005.60.09392.5%[10]
(Note: Data is representative and based on typical results for similar organic inhibitors).[10]
Building Blocks for Dyes and Optical Materials

N-(beta-Cyanoethyl)aniline derivatives are crucial intermediates in the synthesis of azo dyes and functional polymers.[1][11][12] The aniline nitrogen serves as an excellent coupling component for diazonium salts, a fundamental reaction in creating azo dyes. The presence of the cyanoethyl group can modify the resulting dye's color (chromophoric effect) and its affinity for certain fabrics.

These derivatives also serve as donor moieties in the synthesis of nonlinear optical (NLO) chromophores, which are materials that exhibit changes in their optical properties in the presence of an electric field, essential for electro-optical devices.[2] Furthermore, their structural similarity to aniline suggests their potential use as monomers to create novel polyaniline (PANI) derivatives with tailored electronic properties for applications in chemical sensors and organic electronics.[13][14]

Applications in Medicinal Chemistry

The aniline and nitrile moieties are common pharmacophores in drug design. Derivatives of N-(beta-Cyanoethyl)aniline serve as versatile scaffolds for synthesizing molecules with potential biological activity.

Scaffolds for Anticancer Agents

Benzothiazole aniline (BTA) is a known pharmacophore that exhibits selective antitumor activity.[15] By using aniline derivatives as a base, researchers can synthesize complex heterocyclic structures with enhanced cytotoxic profiles. For instance, studies have shown that certain benzothiazole aniline derivatives and their platinum (II) complexes exhibit significant and selective inhibitory activities against liver, breast, and lung cancer cell lines, in some cases surpassing the efficacy of the clinical drug cisplatin.[15] The core aniline structure can be modified to improve properties like water solubility and cell permeability, which are critical limitations of many existing chemotherapy drugs.[15]

Antimicrobial and Pharmacological Intermediates

The cyanoethylated aniline core is a precursor in pharmaceutical chemistry for building various bioactive nitrogen-containing scaffolds.[1] While direct, broad-spectrum antimicrobial activity is not their most prominent feature, their utility lies in being a starting point for more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a wide range of amides, esters, and other heterocyclic systems known to possess pharmacological properties, such as anti-inflammatory, antihypertensive, or anti-arrhythmic effects.[16]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of a synthesized derivative that inhibits the visible growth of a microorganism.

  • Microorganism Culture: Prepare an overnight culture of the target bacterium (e.g., E. coli) or fungus (e.g., C. albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare a stock solution of the test derivative in a solvent like DMSO. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the broth medium. Concentrations might range from 256 µg/mL down to 1 µg/mL.

  • Inoculation: Adjust the overnight culture to a standardized concentration (e.g., 0.5 McFarland standard) and dilute it further. Inoculate each well of the microtiter plate with the microorganism suspension. Include a positive control (microorganism, no compound) and a negative control (broth, no microorganism).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or with a plate reader.

Conclusion and Future Outlook

N-(beta-Cyanoethyl)aniline derivatives are far more than simple chemical intermediates. Their tailored synthesis and the reactive handles provided by the aniline and nitrile groups have established their importance in material science and medicinal chemistry. In corrosion science, the focus is shifting towards designing derivatives with enhanced solubility and eco-friendly profiles. In photonics and electronics, new polymers based on these monomers could lead to next-generation sensors and flexible electronic devices.[13] The most significant potential may lie in drug discovery, where the aniline scaffold provides a proven foundation for developing targeted therapies against cancer and other diseases. Future research will likely focus on creating multifunctional derivatives that combine these properties, leading to innovative "smart" materials and theranostic agents.

References

  • Organic Syntheses. n-2-cyanoethylaniline - Organic Syntheses Procedure. [Link]

  • ResearchGate. Synthesis of methyl-N,N-bis(2-cyanoethyl)aniline catalyzed by AlCl3. [Link]

  • Google Patents. CN102241606B - Clean production method of N-cyanoethylaniline.
  • Google Patents. CN1036974A - N, the manufacture method of N-cyanoethyl benzylaniline dyestuff.
  • Mit-ivy. China N,N-Bis(2-cyanoethyl)aniline CAS: 1555-66-4 factory and manufacturers. [Link]

  • Tristar Intermediates. N, N-Di-[2-Cyanoethyl] Aniline (DC-22). [Link]

  • RSC Publishing. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. [Link]

  • MySkinRecipes. Aniline Derivatives for Dye Synthesis. [Link]

  • NIH. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. [Link]

  • MDPI. Aromatic Metal Corrosion Inhibitors. [Link]

  • NIH. Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives as efficient corrosion inhibitors for C-steel and computational studies. [Link]

  • MDPI. Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. [Link]

  • MDPI. Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. [Link]

  • ResearchGate. Corrosion inhibition of aluminum with a series of aniline monomeric surfactants and their analog polymers in 0.5 M HCl solution Part II. [Link]

  • NIH. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. [Link]

  • MDPI. Expatiating the Pharmacological and Nanotechnological Aspects of the Alkaloidal Drug Berberine: Current and Future Trends. [Link]

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"Propanenitrile, 3-(butylphenylamino)-" and its role as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Propanenitrile, 3-(butylphenylamino)- as a Core Chemical Intermediate

This guide provides an in-depth technical examination of Propanenitrile, 3-(butylphenylamino)-, a pivotal chemical intermediate. It is designed for researchers, chemists, and professionals in drug development and materials science who require a comprehensive understanding of this compound's synthesis, properties, and applications. We will move beyond a simple recitation of facts to explore the causal relationships behind its synthetic utility and procedural choices, grounding our discussion in authoritative, verifiable sources.

Introduction: Strategic Importance of 3-(4-Butylphenylamino)propanenitrile

Propanenitrile, 3-(butylphenylamino)-, most commonly encountered as the para-isomer 3-(4-butylphenylamino)propanenitrile , is a bifunctional organic molecule that has carved out a significant niche as a versatile building block in multi-step organic synthesis. Its structure uniquely combines a nucleophilic secondary amine with a reactive nitrile group, tethered by a flexible propyl chain. This arrangement allows for selective, sequential reactions, making it a highly valuable precursor for constructing more complex molecular architectures.

Its primary strategic importance lies in its role as an intermediate for synthesizing a range of target molecules, including specialized dyes and, most notably, pharmacologically active compounds such as kinase inhibitors used in oncology. The butylphenyl moiety provides a lipophilic handle, influencing the solubility and binding characteristics of the final products, while the propanenitrile portion serves as a reactive handle for introducing nitrogen-containing heterocycles, a common feature in many drug candidates.

Chemical Identity and Physicochemical Properties

Accurate identification is paramount for regulatory compliance and reproducible science. The compound is most frequently identified by its CAS Number.

PropertyValueSource
IUPAC Name 3-(4-butylphenylamino)propanenitrilePubChem
Synonyms 3-(p-butylanilino)propionitrile, 3-(4-butylanilino)propanenitrile
CAS Number 104535-41-3
Molecular Formula C₁₃H₁₈N₂
Molecular Weight 202.30 g/mol
Appearance Light yellow to yellow to orange clear liquid
Boiling Point ~160 °C at 0.5 mmHg
Density 0.981 g/mL at 25 °C
Refractive Index (n20/D) 1.545

Synthesis Pathway: Michael Addition of 4-Butylaniline to Acrylonitrile

The most prevalent and industrially viable method for synthesizing 3-(4-butylphenylamino)propanenitrile is through the aza-Michael addition (or cyanoethylation) of 4-butylaniline to acrylonitrile. This reaction is efficient, atom-economical, and proceeds under relatively mild conditions.

Mechanistic Rationale

The reaction mechanism is a classic conjugate addition. The lone pair of electrons on the nitrogen atom of 4-butylaniline acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. The α,β-unsaturated nitrile group in acrylonitrile is a potent Michael acceptor due to the strong electron-withdrawing nature of the nitrile (-CN) group. The reaction is often catalyzed by a base, which can deprotonate the aniline to increase its nucleophilicity, or an acid, which can activate the acrylonitrile. However, the inherent nucleophilicity of the aniline is often sufficient for the reaction to proceed without a catalyst, albeit at a slower rate.

Visualized Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 4-Butylaniline P1 Aza-Michael Addition (Cyanoethylation) R1->P1 R2 Acrylonitrile R2->P1 Prod 3-(4-Butylphenylamino)propanenitrile P1->Prod Yields >90%

Caption: Workflow for the synthesis of the target intermediate.

Field-Validated Experimental Protocol

This protocol is synthesized from established methodologies described in the patent literature, ensuring its practical relevance.

Objective: To synthesize 3-(4-butylphenylamino)propanenitrile from 4-butylaniline and acrylonitrile.

Materials:

  • 4-Butylaniline (1.0 eq)

  • Acrylonitrile (1.1 eq)

  • Glacial Acetic Acid (catalyst, ~0.1 eq)

  • Toluene (solvent)

  • Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (drying agent)

Procedure:

  • Reaction Setup: To a stirred solution of 4-butylaniline (1.0 eq) in toluene, add glacial acetic acid (0.1 eq).

  • Addition of Reagent: Slowly add acrylonitrile (1.1 eq) to the mixture at room temperature. The addition should be controlled to manage the exothermic reaction.

  • Reaction Execution: Heat the resulting mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an appropriate solvent like ethyl acetate.

  • Washing: Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acetic acid, followed by brine to remove bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, typically a yellow to orange oil, can be purified by vacuum distillation to yield the final product with high purity.

Self-Validation: The success of the protocol is validated at each stage. Reaction completion is confirmed by chromatography. Neutralization is checked with pH paper. Purity of the final product is confirmed by GC-MS or NMR analysis.

Role as a Key Intermediate in Heterocyclic Synthesis

The true value of 3-(4-butylphenylamino)propanenitrile is realized in its subsequent transformations. The nitrile group is a versatile functional group that can be hydrolyzed, reduced, or, most importantly, used as an electrophilic partner in condensation reactions to form heterocyclic rings.

A prominent application is in the synthesis of N-phenyl-pyrimidin-2-amine derivatives, which are core scaffolds in many kinase inhibitors.

Case Study: Synthesis of an Aminopyrimidine Core

In this pathway, 3-(4-butylphenylamino)propanenitrile is condensed with a guanidine derivative. The reaction leverages the reactivity of the nitrile group and the adjacent methylene protons.

Mechanism Outline:

  • Enolate Formation: A strong base deprotonates the carbon alpha to the nitrile group, forming a resonance-stabilized carbanion (enolate equivalent).

  • Nucleophilic Attack: This carbanion attacks the guanidine derivative.

  • Cyclization and Tautomerization: An intramolecular cyclization occurs, followed by tautomerization to yield the stable aromatic aminopyrimidine ring system.

Visualized Transformation Pathway

G cluster_start Starting Intermediate cluster_reagents Key Reagents cluster_process Core Reaction cluster_product Final Scaffold Start 3-(4-Butylphenylamino)propanenitrile P1 Condensation & Cyclization Start->P1 R1 Guanidine Derivative R1->P1 R2 Strong Base (e.g., NaH, NaOMe) R2->P1 End N-phenyl-pyrimidin-2-amine Derivative P1->End Forms Heterocycle

Caption: Use as an intermediate in aminopyrimidine synthesis.

Safety, Handling, and Storage

Trustworthiness in application requires a firm commitment to safety. As a nitrile- and amine-containing compound, 3-(4-butylphenylamino)propanenitrile requires careful handling.

  • Hazard Summary: It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It also causes serious eye irritation.

  • Personal Protective Equipment (PPE): Always handle this chemical inside a certified fume hood. Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

Propanenitrile, 3-(butylphenylamino)- is more than just a catalog chemical; it is a well-designed molecular tool. Its synthesis via a robust Michael addition makes it readily accessible, while its bifunctional nature provides a reliable entry point into complex heterocyclic systems, particularly those of pharmaceutical interest. Understanding the mechanistic principles behind its synthesis and subsequent reactions allows chemists to leverage its full potential as a strategic intermediate in the development of novel, high-value molecules.

References

  • 3-(4-Butylanilino)propanenitrile Product Page , Thermo Fisher Scientific. [Link]

  • 3-(4-Butylphenylamino)propanenitrile , PubChem, National Center for Biotechnology Information. [Link]

  • Patent WO2005026129A1: N-phenyl-pyrimidin-2-amine derivatives, Google P
  • Patent US20060287333A1: Pyrimidine derivatives for treating hyperproliferative disorders, Google P
  • Patent US8796453B2: Method for preparing 3-(phenylamino)

Discovery and history of anilino-propionitrile compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery, Synthesis, and Applications of Anilino-propionitrile Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of anilino-propionitrile compounds, with a primary focus on 3-anilinopropionitrile. The document delves into the historical context of their discovery through the development of the cyanoethylation reaction, details various synthetic methodologies with an emphasis on catalytic processes, and presents their physicochemical and spectroscopic properties. Furthermore, it explores the industrial applications, particularly in dye manufacturing, and provides a comparative toxicological assessment in the context of related nitrile compounds. This guide is intended to be a valuable resource for chemists, pharmacologists, and material scientists working with or developing applications for this class of compounds.

Introduction to Anilino-propionitrile and its Chemical Space

Anilino-propionitrile, chemically known as 3-(phenylamino)propanenitrile, belongs to the class of β-aminopropionitriles. Its structure features a phenylamino group attached to a three-carbon chain with a terminal nitrile functional group. This arrangement of functional groups makes it a versatile chemical intermediate. The electron-donating character of the aniline nitrogen influences the reactivity of the aromatic ring, while the nitrile group can undergo a variety of chemical transformations, including hydrolysis to carboxylic acids or amides, and reduction to amines.

The broader family of β-aminopropionitriles has been a subject of significant scientific interest, not only for their synthetic utility but also for their biological activities. The parent compound, β-aminopropionitrile (BAPN), is a well-known lathyrogen, a substance that causes the disease lathyrism by inhibiting the enzyme lysyl oxidase, which is crucial for the cross-linking of collagen and elastin. This biological activity has been extensively studied in the context of connective tissue disorders.

This guide will focus on the N-phenyl substituted member of this family, 3-anilinopropionitrile, exploring its unique chemical properties and applications that distinguish it from its aliphatic counterparts.

Historical Perspective: The Dawn of Cyanoethylation

The history of anilino-propionitrile is intrinsically linked to the development of the cyanoethylation reaction , a powerful method for the formation of a C-C bond through the addition of a compound with a labile hydrogen to an activated alkene, most notably acrylonitrile. This reaction is a classic example of a Michael-type addition.

While it is challenging to pinpoint the exact first synthesis of 3-anilinopropionitrile, the foundational work on cyanoethylation was laid in the late 19th and early 20th centuries. The reaction of aromatic amines with acrylonitrile, however, proved to be less straightforward than with their more basic aliphatic counterparts. Early investigations in the 1940s and 1950s explored various catalytic systems to facilitate this transformation, marking the true beginning of accessible synthetic routes to anilino-propionitrile and its derivatives. A notable early and well-documented synthesis can be found in a 1957 publication in The Journal of Organic Chemistry[1].

The evolution of catalysts for the cyanoethylation of aromatic amines reflects a drive towards greater efficiency, selectivity, and milder reaction conditions. Early methods often relied on strong acids or bases, which could lead to side reactions and polymerization of acrylonitrile. The introduction of metal-based catalysts, particularly copper salts, represented a significant advancement in this field.

Synthesis of 3-Anilinopropionitrile: The Cyanoethylation of Aniline

The primary and most direct route to 3-anilinopropionitrile is the cyanoethylation of aniline with acrylonitrile. The reaction involves the nucleophilic attack of the aniline nitrogen onto the β-carbon of acrylonitrile.

General Reaction Scheme

G Aniline Aniline Reaction Catalyst Aniline->Reaction + Acrylonitrile Acrylonitrile Acrylonitrile->Reaction Anilinopropionitrile 3-Anilinopropionitrile Reaction->Anilinopropionitrile

Caption: General reaction for the synthesis of 3-anilinopropionitrile.

Catalytic Systems for Cyanoethylation

The choice of catalyst is critical in achieving high yields and minimizing the formation of byproducts, such as the dicyanoethylated product, N,N-bis(2-cyanoethyl)aniline.

Acetic acid is a commonly used catalyst for the cyanoethylation of aromatic amines.[2] The reaction is typically carried out by heating a mixture of the aniline, acrylonitrile, and a catalytic amount of glacial acetic acid. The acidic medium protonates the nitrile group of acrylonitrile, increasing the electrophilicity of the β-carbon and facilitating the nucleophilic attack by the weakly basic aniline.

Experimental Protocol: Acetic Acid-Catalyzed Synthesis

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aniline (1.0 eq) and glacial acetic acid (0.1-0.2 eq).

  • Heat the mixture to 60-70 °C with stirring.

  • Add acrylonitrile (1.1-1.5 eq) dropwise to the heated mixture over a period of 30 minutes.

  • After the addition is complete, continue to heat the reaction mixture at 80-90 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acetic acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 3-anilinopropionitrile.

Copper salts, particularly cuprous chloride (CuCl) and cupric acetate (Cu(OAc)₂), have been found to be highly effective catalysts for the cyanoethylation of aromatic amines, often providing higher yields and better selectivity for the mono-cyanoethylated product compared to acid catalysis alone.[2] Cupric acetate, in particular, has been shown to be advantageous as it is less prone to steric hindrance effects and can effectively catalyze the reaction of even deactivated anilines.[2]

The proposed mechanism for copper catalysis involves the formation of a complex between the copper ion, the aniline, and acrylonitrile, which facilitates the nucleophilic addition.

G cluster_0 Catalytic Cycle A Aniline + Cu(II) B [Aniline-Cu(II)] Complex A->B Coordination C [Aniline-Cu(II)-Acrylonitrile] Complex B->C + Acrylonitrile D Addition Product-Cu(II) C->D Nucleophilic Attack E 3-Anilinopropionitrile + Cu(II) D->E Product Release E->A Regeneration

Caption: Proposed catalytic cycle for copper-catalyzed cyanoethylation.

Experimental Protocol: Cupric Acetate-Catalyzed Synthesis

  • In a three-necked flask equipped with a reflux condenser, thermometer, and mechanical stirrer, combine aniline (1.0 eq), acrylonitrile (1.2 eq), and cupric acetate monohydrate (0.05 eq).

  • Heat the mixture to 100-110 °C with vigorous stirring for 2-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dissolve the reaction mixture in a suitable organic solvent.

  • Wash the organic solution with dilute ammonium hydroxide to remove the copper catalyst, followed by washing with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Comparison of Synthetic Methods
Catalyst SystemTypical YieldsAdvantagesDisadvantages
Acetic Acid50-70%Inexpensive, readily available.Lower yields, potential for dicyanoethylation.
CuCl/Acetic Acid70-85%Higher yields than acetic acid alone.Can produce mixtures of mono- and dicyanoethylated products.[2]
Cupric Acetate80-95%High yields, excellent selectivity for mono-product, effective for deactivated anilines.[2]Higher cost than acetic acid.
Aniline SaltsModerateSelf-catalyzed, avoids external catalysts.May require higher temperatures and longer reaction times.[2]

Physicochemical and Spectroscopic Properties

3-Anilinopropionitrile is typically a yellow to light beige crystalline solid at room temperature.[1]

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₉H₁₀N₂[3][4]
Molecular Weight146.19 g/mol [3][4]
Melting Point52-53 °C[3]
Boiling Point160 °C at 6 mmHg[3]
Density~0.99 g/cm³[3]
SolubilityInsoluble in water; soluble in common organic solvents.[3]
pKa3.70 ± 0.50 (Predicted)[3]
Spectroscopic Characterization

The structure of 3-anilinopropionitrile can be unequivocally confirmed by standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the aniline ring, typically in the range of δ 6.5-7.5 ppm. The two methylene groups of the propionitrile chain will appear as triplets, with the CH₂ group adjacent to the nitrogen resonating further downfield than the CH₂ group adjacent to the nitrile. A broad singlet corresponding to the N-H proton will also be present.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons, with the carbon attached to the nitrogen being the most deshielded. The two methylene carbons and the nitrile carbon will also have distinct chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a sharp, strong absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. A band in the region of 3350-3450 cm⁻¹ is indicative of the N-H stretching vibration.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 146, corresponding to the molecular weight of the compound.

Applications of Anilino-propionitrile Compounds

The primary industrial application of 3-anilinopropionitrile and its derivatives is as a key intermediate in the synthesis of azo dyes and disperse dyes . The anilino moiety serves as a diazo component or a coupling component in the synthesis of these dyes, which are widely used in the textile industry. The presence of the cyanoethyl group can be used to modify the properties of the final dye, such as its color, fastness, and affinity for different fibers.

While the dye industry is the major consumer of anilino-propionitrile, its versatile structure lends itself to other potential applications in organic synthesis, including the preparation of pharmaceuticals and agrochemicals, although these applications are less documented in publicly available literature.

Toxicological Profile and Safety Considerations

A thorough understanding of the toxicological properties of 3-anilinopropionitrile is essential for its safe handling and use. It is important to consider its toxicity in the context of its parent amine (aniline), the reactive nitrile precursor (acrylonitrile), and the related lathyrogen (β-aminopropionitrile).

Acute Toxicity

3-Anilinopropionitrile is moderately toxic by ingestion, with a reported oral LD50 in rats of 4700 mg/kg.[3] It is classified as an irritant, and can cause skin and serious eye irritation.[1] When heated to decomposition, it emits toxic vapors of nitrogen oxides.[5]

Comparative Toxicology
CompoundKey Toxicological Features
3-Anilinopropionitrile Moderately toxic by ingestion. Skin and eye irritant.[1][3]
Aniline Toxic by inhalation, ingestion, and skin absorption. Causes methemoglobinemia.
Acrylonitrile Highly toxic and a probable human carcinogen. Toxicity is partly due to the metabolic release of cyanide.[6][7][8][9]
β-Aminopropionitrile (BAPN) Known lathyrogen. Inhibits lysyl oxidase, leading to defects in collagen and elastin cross-linking.[10]

The toxicity of many aliphatic nitriles is associated with their in vivo metabolism to release cyanide, which then inhibits cytochrome c oxidase and disrupts cellular respiration. While this is a major pathway for acrylonitrile toxicity, the toxicological profile of 3-anilinopropionitrile is likely a combination of the properties of the aniline moiety and the propionitrile side chain. Direct studies on the metabolism of 3-anilinopropionitrile are limited, but caution should be exercised due to the potential for metabolic release of toxic substances.

Handling and Safety Precautions

Given its toxicological profile, 3-anilinopropionitrile should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of accidental exposure, immediate medical attention should be sought.

Conclusion

Anilino-propionitrile compounds, and 3-anilinopropionitrile in particular, are valuable chemical intermediates with a rich history rooted in the development of the cyanoethylation reaction. The optimization of their synthesis, particularly through copper catalysis, has made them readily accessible for industrial applications, most notably in the production of dyes. While their toxicological profile necessitates careful handling, a thorough understanding of their chemistry and properties will continue to support their use in current applications and may pave the way for new discoveries in materials science and medicinal chemistry.

References

  • PubChem. (n.d.). 3-Anilino-3-phenyl-propionitrile. Retrieved from [Link]

  • Rajasekaran, A., et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
  • ResearchGate. (n.d.). Copper-Catalyzed Cyanation of Heterocycle C-H Bonds with Ethyl (ethoxymethylene)cyanoacetate as a Cyanating Agent and its Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). 3-Anilinopropionitrile. Retrieved from [Link]

  • Ahmed, A. E., & Jacob, S. (1983). Comparative toxicokinetics of 2,3-14C-and 1-14C-acrylonitrile in the rat. Journal of Applied Toxicology, 3(1), 39-47.
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  • Royal Society of Chemistry. (n.d.). Copper-catalyzed cyanation of heterocycle C–H bonds with ethyl(ethoxymethylene)cyanoacetate as a cyanating agent and its mechanism. Organic Chemistry Frontiers.
  • National Center for Biotechnology Information. (n.d.). TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Acrylonitrile. Retrieved from [Link]

  • Wiley Online Library. (2006). Polymerization of aniline by copper-catalyzed air oxidation. Journal of Polymer Science Part A: Polymer Chemistry, 44(20), 6025-6031.
  • ResearchGate. (2017). Mechanistic Analysis of a Copper-Catalyzed C–H Oxidative Cyclization of Carboxylic Acids.
  • Working, P. K., & Smith-Oliver, T. (1987).
  • PubChem. (n.d.). 3-Aminopropionitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Some Aromatic Amines, Organic Dyes, and Related Exposures. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of using dyes in association with nucleic acid staining or detection and associated technology.
  • Google Patents. (n.d.). Methods of using dyes in association with nucleic acid staining or detection and associated technology.

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Propanenitrile, 3-(butylphenylamino)-: A Technical Guide to Safe Handling and Risk Mitigation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Propanenitrile, 3-(butylphenylamino)- (CAS No. 61852-40-2), also known as N-(2-Cyanoethyl)-N-butylaniline, is a substituted aliphatic nitrile with applications in organic synthesis and as an intermediate in the development of pharmaceuticals and other specialty chemicals. Its bifunctional nature, incorporating both a nitrile group and a tertiary N-alkylaniline moiety, presents a unique combination of chemical reactivity and toxicological hazards. This guide provides a comprehensive overview of the safety and handling precautions necessary for the use of this compound in a laboratory setting. The protocols and recommendations herein are grounded in an understanding of the compound's structure-activity relationship, drawing from data on the compound itself where available, and robust toxicological information on its core functional groups: aliphatic nitriles and N-alkylanilines.

Chemical and Physical Properties: A Foundation for Safe Handling

Understanding the physical characteristics of a compound is the first step in a thorough risk assessment. These properties dictate appropriate storage conditions, potential for exposure, and the selection of appropriate control measures.

PropertyValueSource
CAS Number 61852-40-2[1][2]
Molecular Formula C13H18N2[1]
Molecular Weight 202.30 g/mol [1]
Appearance Pale yellow to yellow, clear liquid[1]
Boiling Point 148 °C at 0.7 mmHg[3]
Density 0.99 g/cm³[3]
Synonyms N-(2-Cyanoethyl)-N-butylaniline, 3-(N-Butyl-N-phenylamino)propionitrile[1]

Hazard Identification and Toxicological Profile

The toxicological profile of Propanenitrile, 3-(butylphenylamino)- is best understood by considering the hazards associated with its two primary functional domains: the aliphatic nitrile group and the N-butylaniline group. While a specific, comprehensive toxicological study on this exact molecule is not publicly available, the known hazards of its components provide a strong basis for a conservative and protective approach.[1]

A Safety Data Sheet (SDS) for the compound classifies it with the following hazard statements:

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

The Aliphatic Nitrile Moiety: The Risk of Cyanide Toxicity

The primary toxicological concern with many aliphatic nitriles is their potential for metabolic release of the cyanide ion (CN⁻). This process is typically mediated by cytochrome P450 enzymes in the liver. Cyanide is a potent and rapidly acting chemical asphyxiant that inhibits cellular respiration by binding to cytochrome c oxidase in the mitochondria, effectively halting oxygen utilization by cells.[5]

While the rate of cyanide liberation varies among different nitriles, and toxicity is not solely dependent on cyanide release, it remains the most critical acute hazard.[6] The development of symptoms after exposure to aliphatic nitriles can be delayed compared to direct cyanide salt exposure, as the metabolic conversion takes time.[5]

The N-Alkylaniline Moiety: Systemic and Chronic Hazards

Aniline and its alkylated derivatives are a well-studied class of compounds with significant toxicological implications. They are readily absorbed through the skin and can cause a range of systemic effects.[7][8] Key hazards associated with N-alkylanilines include:

  • Hematotoxicity: Aniline compounds are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This leads to cyanosis (a bluish discoloration of the skin) and can cause organ damage due to oxygen deprivation.[8][9]

  • Carcinogenicity: Several alkyl-substituted anilines have been implicated as potential human carcinogens, particularly associated with an increased risk of bladder cancer.[6] The carcinogenic mechanism is believed to involve metabolic activation to N-hydroxylated intermediates that can form DNA adducts.[6]

  • Organ Toxicity: Repeated exposure to aniline derivatives has been shown to cause damage to the spleen, liver, and kidneys in animal studies.[8][9]

The combination of these two hazard profiles necessitates stringent control measures to prevent any route of exposure.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This begins with engineering controls, which are the most effective line of defense, followed by the mandatory use of appropriate PPE.

Engineering Controls
  • Chemical Fume Hood: All work with Propanenitrile, 3-(butylphenylamino)-, including weighing, transferring, and the setup of reactions, must be conducted within a properly functioning and certified chemical fume hood.[5][10] This is non-negotiable and serves to contain vapors and prevent inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of fugitive emissions.

  • Designated Area: Establish a designated area within the fume hood for working with this compound. This area should be clearly marked with warning signs.[5]

Personal Protective Equipment (PPE)

The selection of PPE must account for all potential exposure routes: dermal, ocular, and inhalation.

  • Hand Protection: Wear nitrile gloves. Given that the compound is classified as harmful in contact with skin and N-alkylanilines are readily absorbed dermally, double-gloving is strongly recommended.[10] If prolonged contact is anticipated, heavier-duty gloves should be considered. Always inspect gloves for tears or holes before use and wash hands thoroughly after removing them.[11]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[12] When there is a risk of splashing, a face shield should be worn in addition to goggles.[13]

  • Skin and Body Protection: A lab coat must be worn and fully fastened. Ensure that legs and feet are covered with long pants and closed-toe shoes.[11]

  • Respiratory Protection: While working in a fume hood should prevent the need for respiratory protection, an appropriate respirator should be available for emergency situations, such as a spill. A full-face respirator with cartridges suitable for organic vapors and nitriles would be appropriate.[12]

Safe Handling and Storage Protocols

Adherence to strict protocols is essential to minimize the risk of exposure during routine laboratory operations.

General Handling Workflow

The following diagram outlines the critical steps for safely handling Propanenitrile, 3-(butylphenylamino)-.

G Workflow for Safe Handling of Propanenitrile, 3-(butylphenylamino)- cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Conduct Risk Assessment prep2 Review SDS & SOP prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 prep4 Verify Fume Hood Operation prep3->prep4 handle1 Establish Designated Area prep4->handle1 Proceed to Handling handle2 Carefully Weigh/Transfer Compound handle1->handle2 handle3 Perform Experiment handle2->handle3 handle4 Securely Close Container handle3->handle4 clean1 Decontaminate Work Area & Glassware handle4->clean1 Proceed to Cleanup clean2 Segregate & Label Waste clean1->clean2 clean3 Remove PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A standard workflow for handling Propanenitrile, 3-(butylphenylamino)-.

Specific Handling Precautions
  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[14] Contact with strong acids can cause the rapid evolution of highly toxic hydrogen cyanide (HCN) gas.[10]

  • Work Practices: Do not work alone when handling this compound.[10] Ensure that other personnel in the laboratory are aware of the work being conducted.

  • Quantities: Use the minimum quantity of the chemical necessary for the experiment.[10]

Storage Requirements
  • Container: Store in a tightly closed, properly labeled container.[1]

  • Location: Store in a cool, dry, well-ventilated area, away from incompatible materials.[1] The storage location should be secured and locked to limit access to authorized personnel only.[1][10]

Emergency Procedures: Preparedness and Response

Rapid and correct response to an exposure or spill is critical. All personnel working with this compound must be familiar with these procedures.

Emergency Response Decision Tree

G Emergency Response for Propanenitrile, 3-(butylphenylamino)- Incidents start EMERGENCY (Exposure or Spill) is_exposure Is it a personnel exposure? start->is_exposure is_spill Is it a spill? start->is_spill exposure_type What type of exposure? is_exposure->exposure_type Yes spill_size Is the spill major or minor? is_exposure->spill_size No is_spill->spill_size skin_contact SKIN CONTACT - Remove contaminated clothing - Flush with water for 15+ min - Seek immediate medical attention exposure_type->skin_contact Skin eye_contact EYE CONTACT - Flush with eyewash for 15+ min - Hold eyelids open - Seek immediate medical attention exposure_type->eye_contact Eye inhalation INHALATION - Move to fresh air - If breathing is difficult, give oxygen - Seek immediate medical attention exposure_type->inhalation Inhalation ingestion INGESTION - Rinse mouth - DO NOT induce vomiting - Seek immediate medical attention exposure_type->ingestion Ingestion major_spill MAJOR SPILL - Alert others & evacuate area - Call emergency services - Do not attempt to clean up spill_size->major_spill Major minor_spill MINOR SPILL (If trained & safe) - Wear appropriate PPE - Absorb with inert material - Collect in a sealed container for disposal spill_size->minor_spill Minor

Caption: A decision tree for responding to emergencies.

First Aid Measures
  • Inhalation: Remove the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth).[3] Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[15] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[15] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Note to Physician: Treatment should be symptomatic and supportive. Due to the nitrile group, consider the possibility of delayed-onset cyanide poisoning.

Waste Disposal and Decontamination

Proper disposal and decontamination are crucial to prevent environmental contamination and accidental exposure.

  • Waste Disposal: All waste containing Propanenitrile, 3-(butylphenylamino)-, including contaminated absorbents, disposable PPE, and empty containers, must be collected as hazardous waste.[1][10] The container must be sealed, properly labeled, and stored in a designated satellite accumulation area. Do not allow the chemical to enter drains or waterways.[1]

  • Decontamination: Decontaminate all glassware and work surfaces after use. A recommended procedure is to first rinse with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, and then a final water rinse. All decontamination activities should be performed within the fume hood.[10]

Conclusion

Propanenitrile, 3-(butylphenylamino)- is a compound that demands a high level of respect and caution due to the combined hazards of its aliphatic nitrile and N-alkylaniline functionalities. The potential for acute toxicity via cyanide release and the chronic risks associated with anilines necessitate a comprehensive safety strategy. By understanding the chemical principles behind these hazards and rigorously implementing the engineering controls, personal protective equipment protocols, and safe handling procedures outlined in this guide, researchers can effectively mitigate the risks and work safely with this valuable chemical intermediate.

References

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Methodological & Application

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Propanenitrile, 3-(butylphenylamino)- and Related Analogs

Abstract

This document provides a detailed application note and a robust protocol for the analysis of Propanenitrile, 3-(butylphenylamino)- and structurally related compounds using High-Performance Liquid Chromatography (HPLC) with UV detection. This guide is designed for researchers, analytical scientists, and professionals in drug development and quality control. We delve into the fundamental principles of method development, explaining the rationale behind the selection of chromatographic parameters based on the physicochemical properties of the analytes. The protocol includes comprehensive, step-by-step instructions for sample preparation, system setup, data acquisition, and system suitability testing to ensure trustworthy and reproducible results.

Principles and Rationale: A Scientifically-Grounded Approach

The successful development of a robust HPLC method hinges on a thorough understanding of the analyte's chemical nature. Propanenitrile, 3-(butylphenylamino)- possesses distinct structural features that dictate the optimal analytical strategy: a non-polar butyl group, an aromatic phenyl ring, a polar nitrile functional group, and a basic secondary amine. This combination of hydrophobic and hydrophilic moieties makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Analyte Physicochemical Properties & Chromatographic Implications
  • Polarity: The molecule exhibits mixed polarity. The butyl and phenyl groups confer significant hydrophobicity, while the secondary amine and nitrile groups introduce polarity. In RP-HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, retention is primarily driven by hydrophobic interactions. Therefore, Propanenitrile, 3-(butylphenylamino)- is well-retained on common stationary phases like C18 or C8.[1][2]

  • Ionization (pKa): The secondary amine is basic and can be protonated in acidic conditions. Controlling the ionization state is critical for achieving good peak shape and stable retention times. At a mobile phase pH well below the amine's pKa, the analyte will exist predominantly in its protonated, cationic form. This consistent charge state prevents peak tailing that can occur from mixed-mode interactions with the silica backbone of the stationary phase.[2]

  • UV Absorbance: The presence of the phenyl group results in strong ultraviolet (UV) absorbance, making a UV detector a highly sensitive and appropriate choice for detection and quantification.

The Strategic Choice of Reversed-Phase HPLC

RP-HPLC is the most effective and widely used mode of separation for compounds of moderate polarity, such as aromatic amines.[3][4] The stationary phase is non-polar (e.g., silica bonded with C18 alkyl chains), and the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol.[1] Analytes are retained based on their hydrophobicity; less polar compounds are retained longer. This approach provides excellent resolution and reproducibility for the target analytes.

The diagram below illustrates the decision-making process for selecting the optimal chromatographic method based on analyte properties.

MethodDevelopment Analyte Analyte Properties Propanenitrile, 3-(butylphenylamino)- Polarity Mixed Polarity (Hydrophobic & Hydrophilic) Analyte->Polarity Solubility Soluble in Organic/ Aqueous Mixtures Analyte->Solubility UV UV Active (Phenyl Group) Analyte->UV Ionizable Ionizable Group (Secondary Amine) Analyte->Ionizable Choice Select Chromatographic Mode Solubility->Choice Detector Select Detector UV->Detector MobilePhase Optimize Mobile Phase Ionizable->MobilePhase RPHPLC Reversed-Phase HPLC (RP-HPLC) Excellent choice Choice->RPHPLC Analyte has sufficient hydrophobicity NPHPLC Normal-Phase HPLC Poor choice for aqueous solubility Choice->NPHPLC Retention would be too strong; poor solvent compatibility UVDetector UV/PDA Detector Ideal for this analyte Detector->UVDetector Buffer Use Acidic Buffer (pH < 5) To protonate amine, ensure sharp peaks MobilePhase->Buffer

Caption: Logical flow for HPLC method development.

Materials and Methods

Equipment and Software
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Software: Agilent OpenLab CDS ChemStation Edition or equivalent chromatography data system.

  • Analytical Balance: Mettler Toledo MS-TS or equivalent.

  • pH Meter: Calibrated, suitable for aqueous solutions.

  • Filtration Assembly: 0.22 µm syringe filters (hydrophilic, solvent-compatible).

Reagents and Standards
  • Propanenitrile, 3-(butylphenylamino)- reference standard (>98% purity).

  • Acetonitrile (ACN), HPLC grade or higher.

  • Methanol (MeOH), HPLC grade or higher.

  • Water, HPLC grade or Type I ultrapure.

  • Formic acid, LC-MS grade (>99%).

  • Phosphoric acid, ACS grade.

Optimized Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and separation for non-polar and moderately polar compounds.[2]
Mobile Phase A 0.1% Formic Acid in Water (v/v)The acidic pH (~2.7) ensures the secondary amine is fully protonated, leading to sharp, symmetrical peaks.
Mobile Phase B Acetonitrile (ACN)A strong organic solvent that provides good peak shape and elution for aromatic compounds.
Gradient Elution 30% B to 90% B over 10 minEfficiently elutes the main analyte and related impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CEnsures stable retention times and improves peak efficiency.
Injection Volume 5 µLA small volume minimizes potential for peak distortion from the sample solvent.
Detection DAD, 254 nmThe phenyl group provides a strong chromophore, and 254 nm is a common wavelength for aromatic compounds.
Run Time 15 minutesAllows for full elution and column re-equilibration.

Experimental Protocols

The following workflow provides a systematic approach from sample preparation through data analysis, ensuring the integrity and reproducibility of the results.

Workflow cluster_prep Preparation Phase cluster_hplc HPLC Analysis Phase cluster_data Data Processing Phase A 1. Prepare Mobile Phases (A: 0.1% FA in H2O, B: ACN) B 2. Prepare Stock Standard (1 mg/mL in Methanol) C 3. Prepare Calibration Standards (Serial dilution from stock) D 4. Prepare Sample (Dilute in mobile phase A, filter) E 5. System Setup & Equilibration (Purge, set conditions, equilibrate for 15 min) D->E F 6. System Suitability Test (SST) (Inject standard 5x, check RSD, Tailing) E->F G 7. Run Sequence (Blank -> Cal Standards -> Samples -> QC) F->G If SST Passes H 8. Integrate Peaks (Verify baseline and integration) G->H I 9. Generate Calibration Curve (Check R² > 0.999) H->I J 10. Quantify Samples & Report Results I->J

Caption: Step-by-step experimental workflow.

Standard and Sample Preparation

Proper sample preparation is critical for accurate results and for protecting the HPLC column from contaminants.[5]

  • Mobile Phase Preparation:

    • Mobile Phase A: To 999 mL of HPLC-grade water, add 1 mL of formic acid. Mix thoroughly.

    • Mobile Phase B: Use HPLC-grade acetonitrile as is.

    • Degas both mobile phases for 10 minutes using an ultrasonic bath or an inline degasser.

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of the Propanenitrile, 3-(butylphenylamino)- reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol. This is the stock solution.

  • Calibration Standards:

    • Perform serial dilutions of the stock solution with a 50:50 mixture of Mobile Phase A and B to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • If the sample is a solid, dissolve it in methanol or the initial mobile phase composition to achieve an estimated concentration within the calibration range.

    • If the sample is in a complex matrix (e.g., reaction mixture, biological fluid), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to clean up the sample and remove interferences.[6][7]

    • Crucial Final Step: Filter all samples and standards through a 0.22 µm syringe filter directly into an HPLC vial before placing them in the autosampler.[8] This prevents particulates from clogging the column and tubing.[5]

HPLC System Preparation and Equilibration
  • Install the C18 column in the column compartment.

  • Set the pump flow rate to 1.0 mL/min with the initial mobile phase composition (30% B).

  • Purge the pump channels to remove any air bubbles.

  • Equilibrate the entire system by running the mobile phase through the column for at least 15 minutes or until a stable baseline is achieved.

System Suitability Testing (SST)

To ensure the trustworthiness of the analytical system, perform an SST before running samples.

  • Inject a mid-level concentration standard (e.g., 25 µg/mL) five consecutive times.

  • Evaluate the results against the following criteria:

    • Retention Time Repeatability: Relative Standard Deviation (RSD) ≤ 1.0%.

    • Peak Area Repeatability: RSD ≤ 2.0%.

    • Tailing Factor (Asymmetry): Between 0.9 and 1.5.

    • Theoretical Plates (N): > 5000.

  • Do not proceed with the analysis if the system fails to meet these criteria. Troubleshoot the issue (see Section 4.3).

Results and Discussion

Method Performance and Optimization

The developed method provides a sharp, symmetrical peak for Propanenitrile, 3-(butylphenylamino)-, eluting at approximately 7.8 minutes under the specified gradient conditions. The use of an acidic mobile phase with formic acid was critical; initial experiments using a neutral mobile phase resulted in significant peak tailing, which is a common issue for basic compounds like aromatic amines.[3] Acetonitrile was chosen as the organic modifier over methanol as it generally provides better peak efficiency and lower backpressure.

Method Validation Parameters (Typical)

A full method validation should be performed according to ICH guidelines or internal SOPs. The table below summarizes typical acceptance criteria for key validation parameters.

Validation ParameterTypical Acceptance CriteriaPurpose
Linearity Correlation Coefficient (R²) ≥ 0.999Confirms a direct relationship between concentration and detector response.
Accuracy Recovery between 98.0% - 102.0%Measures the closeness of the experimental value to the true value.
Precision (Repeatability) RSD ≤ 2.0%Demonstrates the consistency of results for repeated analyses of the same sample.
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) of 3:1The lowest concentration that can be reliably detected.
Limit of Quantitation (LOQ) Signal-to-Noise Ratio (S/N) of 10:1The lowest concentration that can be accurately quantified.
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with silanols; pH issue.Ensure mobile phase pH is sufficiently acidic (<3). Use a column with high-purity silica or end-capping.
Retention Time Drift Poor column equilibration; temperature fluctuation; pump issue.Increase column equilibration time. Ensure column oven is stable. Check pump for leaks and consistent flow.
Split Peaks Sample solvent incompatible with mobile phase; column fouling.Dissolve sample in the initial mobile phase. Wash the column or replace the guard column.
High Backpressure Particulate buildup on column frit; buffer precipitation.Filter all samples and mobile phases. Wash the column in the reverse direction. Ensure buffer is soluble in the organic modifier.

Conclusion

This application note presents a robust, reliable, and scientifically-grounded RP-HPLC method for the analysis of Propanenitrile, 3-(butylphenylamino)- and related compounds. By carefully considering the analyte's physicochemical properties, a method with excellent peak shape, sensitivity, and reproducibility has been developed. The detailed protocols for sample preparation, system setup, and system suitability testing provide a framework for immediate implementation in a research or quality control setting, ensuring the generation of high-quality, trustworthy data.

References

Gas Chromatography Strategies for the High-Resolution Separation of Propanenitrile, 3-(butylphenylamino)- Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

This application note presents a comprehensive guide to developing robust gas chromatography (GC) methods for the separation of "Propanenitrile, 3-(butylphenylamino)-" and its structural isomers. These compounds, characterized by a tertiary amine, a nitrile group, and aromatic functionality, pose a significant analytical challenge due to the potential for multiple closely-related structural and positional isomers. We detail two primary protocols: a foundational method using a mid-polarity phenyl-arylene phase for general-purpose isomer profiling and an advanced method employing a high-polarity cyanopropyl phase for enhanced selectivity of challenging isomer pairs. The causal mechanisms behind column selection, temperature programming, and detector choice are thoroughly explained to empower researchers in adapting these methods. This guide is intended for researchers, analytical scientists, and professionals in drug development who require reliable, high-resolution separation of these and structurally similar molecules.

Introduction: The Analytical Challenge

Propanenitrile, 3-(butylphenylamino)- is a substituted aminonitrile with applications as an intermediate in chemical and pharmaceutical synthesis. Quality control and process monitoring often require the precise identification and quantification of various isomers that can arise during synthesis. These may include:

  • Structural isomers of the butyl group (n-butyl, sec-butyl, isobutyl).

  • Positional isomers if the phenyl ring is substituted.

  • Chiral isomers (enantiomers) if an asymmetric carbon is present, such as in the sec-butyl isomer.[1]

The chemical nature of the analyte—containing a basic nitrogen atom, a polar nitrile group, and a bulky aromatic system—presents specific challenges for gas chromatography. Amines are notoriously prone to peak tailing due to their interaction with acidic silanol groups on the column surface, which can severely compromise resolution and quantification.[2] Therefore, method development must focus on mitigating these interactions while maximizing the selectivity between isomers with very similar physical properties.

Experimental Rationale: A Mechanistic Approach

The selection of GC parameters is not arbitrary; it is dictated by the physicochemical properties of the analyte and the principles of chromatographic separation.

The Critical Role of the Stationary Phase

The stationary phase is the heart of the separation. The choice is a balance between minimizing undesirable interactions (tailing) and maximizing selective interactions that drive isomer resolution.

  • Why a Base-Deactivated Column is Essential: The tertiary amine in the analyte is a basic site that can form strong adsorptive interactions with acidic silanol (-Si-OH) groups present in conventional silica columns. This leads to broad, tailing peaks.[2][3] A base-deactivated (BD) or specially engineered "amine-specific" column is mandatory. These columns have minimal surface activity, ensuring symmetric peak shapes and improved sensitivity.

  • Selecting Polarity for Isomer Selectivity:

    • Mid-Polarity (5% Phenyl-type): A low-bleed 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, HP-5ms) is the ideal starting point. It offers excellent thermal stability and separates compounds largely based on boiling point, with the phenyl groups providing π-π interactions that can help differentiate aromatic positional isomers.

    • High-Polarity (Cyanopropyl-type): For isomers with subtle structural differences but similar boiling points, a more polar column is required. Stationary phases with a high cyanopropyl content (e.g., DB-225, DB-1701) offer a different selectivity mechanism.[4] The highly polar cyano groups interact strongly via dipole-dipole forces with the nitrile group of the analyte, providing enhanced resolution for isomers where the polarity is distinct.

    • Chiral Phases: To separate enantiomers (e.g., the R- and S- forms of a sec-butyl isomer), a chiral stationary phase, typically based on derivatized cyclodextrins, is required.[5][6] These phases form transient, diastereomeric complexes with the enantiomers, allowing for their separation.

Optimizing Temperature and Flow

The temperature program controls the elution of analytes. For high-boiling compounds like Propanenitrile, 3-(butylphenylamino)- (B.P. ~341°C), a temperature ramp is necessary.[7]

  • Initial Temperature: A lower initial oven temperature (e.g., 120-150°C) allows the sample to focus at the head of the column, resulting in sharp peaks.

  • Ramp Rate: A slow ramp rate (5-10°C/min) generally provides the best resolution for closely eluting isomers.

  • Final Temperature: The final temperature must be high enough to elute all analytes in a reasonable time but should remain below the column's maximum operating temperature to prevent phase bleed and damage.

Detector Selection: Sensitivity vs. Specificity
  • Flame Ionization Detector (FID): A robust, universal detector for organic compounds. It is an excellent choice for general-purpose quantification.

  • Nitrogen-Phosphorus Detector (NPD): Offers superior sensitivity and selectivity for nitrogen-containing compounds. This can significantly lower detection limits and simplify chromatograms in complex matrices.

  • Mass Spectrometer (MS): Provides definitive identification. While isomers often produce similar mass spectra, slight differences in fragmentation patterns combined with unique retention times provide the highest confidence in peak identification.[8][9]

Core Protocol: Separation on a Mid-Polar Phase

This method is designed as a primary workhorse protocol for the routine analysis and separation of common structural and positional isomers of Propanenitrile, 3-(butylphenylamino)-.

Materials & Equipment
  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a Split/Splitless inlet and FID or MS detector.

  • GC Column: Low-bleed, base-deactivated 5% Phenyl-methylpolysiloxane (e.g., Agilent DB-5ms Ultra Inert, Restek Rxi-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium (99.999% purity).

  • Reagents: HPLC-grade solvent for sample dilution (e.g., Dichloromethane, Ethyl Acetate).

  • Sample: Isomer mixture of Propanenitrile, 3-(butylphenylamino)- at 100 µg/mL.

Step-by-Step Methodology
  • System Preparation: Install the base-deactivated column. Condition the column according to the manufacturer's instructions, typically by holding at the maximum isothermal temperature for 1-2 hours.

  • Sample Preparation: Dissolve the sample in the chosen solvent to a final concentration of approximately 100 µg/mL. Vortex to ensure homogeneity.

  • GC Parameter Setup: Program the GC with the parameters outlined in Table 1.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Acquisition: Start the data acquisition run. The total run time will be approximately 25 minutes.

  • Analysis: Integrate the resulting peaks and identify isomers based on their retention times relative to known standards.

GC Method Parameters
ParameterValueRationale
Column 5% Phenyl-methylpolysiloxane (Base Deactivated)Provides robust, general-purpose separation with good peak shape for amines.
Dimensions 30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions offering a good balance of efficiency and sample capacity.
Inlet Split/Splitless
Inlet Temperature 280 °CEnsures rapid volatilization of the high-boiling analyte without thermal degradation.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks for concentrated samples.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow for a 0.25 mm ID column, maintaining resolution across the temperature ramp.
Oven Program
- Initial Temperature150 °C, hold for 2 minFocuses analytes at the column head.
- Ramp10 °C/min to 300 °CControlled ramp to separate isomers based on boiling point and phase interaction.
- Final HoldHold at 300 °C for 8 minEnsures elution of all high-boiling components.
Detector FID or MS
- FID Temperature320 °CPrevents condensation of the analyte in the detector.
- MS Transfer Line300 °CMaintains analyte in the gas phase for transfer to the mass spectrometer.

Table 1: Recommended GC parameters for the separation of Propanenitrile, 3-(butylphenylamino)- isomers on a mid-polar stationary phase.

Advanced Protocol: High-Selectivity Cyanopropyl Phase

For challenging separations where isomers co-elute on a 5% phenyl phase, a higher polarity column can provide the necessary selectivity.

Step-by-Step Methodology
  • Column Change: Replace the mid-polar column with a high-polarity cyanopropyl-based column (e.g., DB-1701 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • System Conditioning: Condition the new column as per manufacturer guidelines. Note that cyanopropyl phases often have lower maximum temperature limits.

  • GC Parameter Adjustment: Modify the oven temperature program. The increased polarity of the column will lead to longer retention times, and the maximum temperature must be respected. A typical final temperature for this phase would be around 260-280°C. A slower ramp rate (e.g., 5 °C/min) may be required to exploit the column's selectivity fully.

  • Injection & Analysis: Proceed with injection and data analysis as in the core protocol. Compare the resulting chromatogram to the mid-polar phase separation to confirm changes in elution order and improved resolution.

Workflow and Method Development

The process of developing a reliable GC method follows a logical progression from understanding the analyte to final validation.

GC_Method_Development cluster_prep 1. Analyte Characterization cluster_method 2. Initial Method Design cluster_optim 3. Optimization cluster_advanced 4. Advanced Troubleshooting A Identify Isomers & Physicochemical Properties (Polarity, BP, Basicity) B Select Base-Deactivated Mid-Polarity Column (e.g., 5% Phenyl) A->B C Define Initial Temp Program (Based on Analyte BP) B->C D Choose Detector (FID for Quant, MS for ID) C->D E Inject Sample & Evaluate Peak Shape and Resolution (Rs) D->E F Adjust Temp Ramp Rate & Flow Rate to Improve Rs E->F G Resolution Adequate? F->G H Switch to High-Polarity (e.g., Cyanopropyl) or Chiral Column G->H No (Co-elution) J 5. Method Validation (Linearity, Precision, Specificity) G->J Yes I Re-optimize Method H->I I->E

Caption: Workflow for GC method development for amine isomers.

Trustworthiness: System Validation

To ensure the trustworthiness and reliability of the developed method, key validation parameters should be assessed:

  • Specificity: The ability of the method to separate the target isomers from each other and from any synthesis byproducts or matrix components. This is confirmed by injecting individual isomer standards.

  • Linearity: Analyzing a series of standards at different concentrations to establish a linear relationship between concentration and detector response.

  • Precision: Assessed through repeated injections of the same sample (repeatability) to ensure the consistency of retention times and peak areas. The relative standard deviation (RSD) should typically be <2%.

  • Robustness: Making small, deliberate changes to method parameters (e.g., ±5°C in oven temperature, ±0.1 mL/min in flow rate) to ensure the method is not unduly affected by minor variations.

Conclusion

The successful separation of Propanenitrile, 3-(butylphenylamino)- isomers by gas chromatography is highly achievable with a systematic approach to method development. The foundational strategy relies on mitigating the basicity of the amine with a base-deactivated, mid-polarity column, which provides excellent peak shape and general-purpose separation. For more complex mixtures with co-eluting isomers, leveraging the unique selectivity of a high-polarity cyanopropyl stationary phase is a powerful secondary strategy. By understanding the chemical interactions between the analyte and the stationary phase, researchers can develop and validate robust, high-resolution GC methods tailored to their specific analytical needs.

References

Application Note: Propanenitrile, 3-(butylphenylamino)- as a Versatile Precursor for Novel Carboxylic Acid and Amide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of novel molecular entities.[1][2] "Propanenitrile, 3-(butylphenylamino)-" (also known as 3-(N-Butylanilino)propionitrile) represents a highly valuable, yet under-explored, building block. Its structure, featuring a cyanoethylated N-butylaniline scaffold, offers a unique combination of functional groups ripe for synthetic manipulation. The tertiary amine and the aromatic ring provide sites for modulation, while the nitrile group serves as a versatile synthetic handle. The conversion of nitriles into other functional groups is a cornerstone of organic synthesis, providing access to key intermediates for pharmaceuticals and other valuable compounds.[3]

This application note provides a detailed guide for researchers and drug development professionals on utilizing "Propanenitrile, 3-(butylphenylamino)-" as a precursor for the synthesis of novel carboxylic acids and their subsequent conversion into amide derivatives. We will delve into the rationale behind the chosen synthetic pathways, provide robust, step-by-step protocols, and outline methods for characterization, thereby establishing a self-validating system for the synthesis of new chemical entities.

Physicochemical Properties of Propanenitrile, 3-(butylphenylamino)-

A thorough understanding of the starting material's properties is critical for designing effective synthetic procedures, including solvent selection, reaction temperature, and purification methods.

PropertyValueReference
CAS Number 27393-24-6N/A
Molecular Formula C13H18N2[4]
Molecular Weight 202.30 g/mol [4]
Boiling Point 341.1 °C at 760 mmHg[4]
Density 0.994 g/cm³[4]
Flash Point 143.4 °C[4]
LogP 3.20678[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 6[4]

Core Synthetic Application: From Nitrile to Novel Amide

The strategic value of "Propanenitrile, 3-(butylphenylamino)-" lies in the reactivity of its nitrile (-C≡N) group. While it can be reduced to a primary amine, its hydrolysis to a carboxylic acid is arguably one of the most powerful transformations. This conversion unlocks access to a plethora of subsequent reactions, most notably the formation of amide bonds, which are fundamental structural motifs in a vast array of FDA-approved drugs.

This guide will focus on a two-step synthetic sequence:

  • Hydrolysis: Conversion of the nitrile to 3-(butylphenylamino)propanoic acid.

  • Amide Coupling: Reaction of the resulting carboxylic acid with a primary amine to form a novel amide derivative.

G Start Propanenitrile, 3-(butylphenylamino)- Step1 Step 1: Acid-Catalyzed Hydrolysis Start->Step1 Intermediate Intermediate: 3-(butylphenylamino)propanoic acid Step1->Intermediate Step2 Step 2: EDC-Mediated Amide Coupling Intermediate->Step2 Product Final Product: Novel Amide Derivative Step2->Product Amine Primary Amine (e.g., Benzylamine) Amine->Step2

Overall synthetic workflow from the starting nitrile to a novel amide.

Protocol 1: Acid-Catalyzed Hydrolysis of Propanenitrile, 3-(butylphenylamino)-

Principle and Rationale

Acid-catalyzed hydrolysis of nitriles proceeds in two stages: initial protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the attack by water to form an amide intermediate. This amide is then further hydrolyzed under the reaction conditions to yield the corresponding carboxylic acid and an ammonium salt. Using a strong mineral acid like sulfuric acid and elevated temperatures (reflux) ensures the reaction proceeds to completion. The subsequent work-up is designed to first neutralize the excess acid and then adjust the pH to isolate the zwitterionic or neutral carboxylic acid product via extraction.

Materials and Equipment
  • Propanenitrile, 3-(butylphenylamino)-

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • 10 M Sodium Hydroxide (NaOH) solution

  • 6 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Propanenitrile, 3-(butylphenylamino)- (10.1 g, 50 mmol) in 100 mL of a 1:1 mixture of deionized water and concentrated sulfuric acid. Causality: The aqueous acid serves as both the solvent and the reactant. The high concentration of acid is necessary to drive the hydrolysis of the relatively stable amide intermediate.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 110-120 °C) using a heating mantle. Maintain a gentle reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. Causality: The high temperature provides the necessary activation energy for the hydrolysis reactions. The extended reaction time ensures complete conversion.

  • Cooling and Neutralization: After the reaction is complete, cool the flask in an ice bath to 0-5 °C. Slowly and carefully add 10 M NaOH solution to neutralize the excess sulfuric acid. Monitor the pH closely; the goal is to reach a pH of approximately 7. Safety Note: This is a highly exothermic process. Add the base slowly with efficient stirring and cooling to prevent boiling.

  • pH Adjustment and Extraction: Adjust the pH of the aqueous solution to ~4-5 using 6 M HCl. At this pH, the carboxylic acid product is least soluble in water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). Causality: Adjusting the pH to the isoelectric point of the amino acid minimizes its aqueous solubility, maximizing the efficiency of the organic extraction.

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL) to remove residual water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Causality: The brine wash removes bulk water, and the anhydrous MgSO₄ removes trace amounts, preventing water from interfering in subsequent steps.

  • Solvent Removal and Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-(butylphenylamino)propanoic acid, which can be purified further by recrystallization if necessary.

Validation and Characterization
  • FT-IR Spectroscopy: Successful conversion is confirmed by the disappearance of the sharp nitrile peak (C≡N stretch) around 2240 cm⁻¹ and the appearance of a broad O-H stretch from 2500-3300 cm⁻¹ and a strong carbonyl (C=O) stretch around 1710 cm⁻¹.

  • ¹H NMR Spectroscopy: Expect a shift in the signals corresponding to the protons adjacent to the original nitrile group.

Protocol 2: EDC-Mediated Synthesis of a Novel Amide

Principle and Rationale

This protocol details the coupling of 3-(butylphenylamino)propanoic acid with benzylamine as a representative primary amine. Direct reaction between a carboxylic acid and an amine to form an amide is extremely slow and requires very high temperatures. We employ a modern coupling agent, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to facilitate this transformation under mild conditions. EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary amine, forming the desired amide bond. The byproduct of EDC is a water-soluble urea, which is easily removed during aqueous work-up.

G cluster_activation Step A: Carboxylic Acid Activation cluster_coupling Step B: Nucleophilic Attack Acid 3-(butylphenylamino) propanoic acid Intermediate O-acylisourea (Active Intermediate) Acid->Intermediate + EDC EDC EDC Product Novel Amide Product Intermediate->Product + Benzylamine Amine Benzylamine Urea Water-Soluble Urea Byproduct

Simplified mechanism of EDC-mediated amide coupling.
Materials and Equipment
  • 3-(butylphenylamino)propanoic acid (from Protocol 1)

  • Benzylamine

  • EDC Hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Silica gel for column chromatography

Step-by-Step Methodology
  • Reaction Setup: Dissolve 3-(butylphenylamino)propanoic acid (2.21 g, 10 mmol) in 50 mL of anhydrous DCM in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Add EDC hydrochloride (2.11 g, 11 mmol, 1.1 eq) to the solution. Then, add benzylamine (1.07 g, 10 mmol, 1.0 eq) followed by the dropwise addition of DIPEA (2.58 g, 20 mmol, 2.0 eq). Causality: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the carboxylic acid proton, ensuring the primary amine remains nucleophilic for the coupling reaction.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL). Causality: The acid wash removes unreacted amine and DIPEA. The bicarbonate wash removes any remaining carboxylic acid. The brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Conclusion

"Propanenitrile, 3-(butylphenylamino)-" is a potent and versatile starting material for synthetic chemistry. The protocols detailed herein demonstrate a reliable and scalable pathway for its conversion into novel carboxylic acid and amide derivatives. This two-step process—nitrile hydrolysis followed by amide coupling—opens the door for the creation of diverse chemical libraries. By modifying the amine coupling partner in the second step, researchers can rapidly generate a multitude of unique molecular structures, making this an invaluable strategy for lead generation and optimization in drug discovery and materials science.

References

  • LookChem (2024). Propanenitrile, 3-(butylphenylamino)-. Available at: [Link]

  • PubChem - National Institutes of Health. 3-(Butylamino)propionitrile. Available at: [Link]

  • PubChem - National Institutes of Health. 3-(Sec-butylamino)propanenitrile. Available at: [Link]

  • Nicholas, K. M. (2006). Uses of Cobalt-Carbonyl Acetylene Complexes in Organic Synthesis. Wiley Online Library. Available at: [Link]

  • Desai, N. C., et al. (2011). Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. ResearchGate. Available at: [Link]

  • Lall, M. S., et al. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. Journal of Organic Chemistry, 77(10), 4732-9. Available at: [Link]

  • Boudier, A., et al. (2000). New Applications of Polyfunctional Organometallic Compounds in Organic Synthesis. Angewandte Chemie International Edition, 39(24), 4414-4435. Available at: [Link]

Sources

Unveiling the Potential of Propanenitrile, 3-(butylphenylamino)- in Advanced Polymer Systems: A Guide for Innovators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propanenitrile, 3-(butylphenylamino)-, a molecule characterized by the presence of a tertiary aniline and a nitrile functional group, currently occupies a space of untapped potential within polymer chemistry. While extensive searches of scientific literature and patent databases reveal a notable absence of its direct application in polymerization, its unique chemical architecture suggests a range of compelling, albeit theoretical, applications. This guide serves not as a documentation of established use, but as an exploratory blueprint for researchers and innovators. We will dissect the molecule's constituent parts, propose scientifically grounded hypotheses for its utility in advanced polymer systems, and provide detailed, speculative protocols to catalyze further investigation. Our objective is to bridge the existing knowledge gap and inspire the pioneering research that could unlock the value of this intriguing compound.

Deconstructing Propanenitrile, 3-(butylphenylamino)-: A Molecule of Latent Possibilities

At its core, Propanenitrile, 3-(butylphenylamino)- (also known as 3-(N-butylanilino)propanenitrile) is an organic compound featuring a propanenitrile group attached to a phenylamino moiety, which is further substituted with a butyl group. The key to its potential in polymer chemistry lies in the distinct functionalities of the anilino and nitrile groups.

Table 1: Physicochemical Properties of Propanenitrile, 3-(butylphenylamino)-

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂-
Molecular Weight 202.30 g/mol -
Boiling Point 341.1°C at 760 mmHg-
Density 0.994 g/cm³-

The tertiary anilino group can be a precursor to electroactive polymers, while the nitrile group is known for its ability to enhance thermal stability and polarity in polymers. This dual functionality suggests that Propanenitrile, 3-(butylphenylamino)- could serve as a versatile building block in the synthesis of novel functional polymers.

Hypothetical Applications in Polymer Chemistry: Charting a Course for Discovery

Based on its chemical structure, we can extrapolate several potential applications for Propanenitrile, 3-(butylphenylamino)- in polymer chemistry. These are presented as hypotheses to be tested and validated through rigorous experimentation.

As a Monomer for Electroactive and Conductive Polymers

The anilino moiety is the fundamental unit of polyaniline, one of the most studied conductive polymers. It is plausible that Propanenitrile, 3-(butylphenylamino)- could be polymerized, either as a homopolymer or a copolymer, to create novel electroactive materials. The butyl and propanenitrile substituents would likely modify the electronic and physical properties of the resulting polymer, potentially improving its solubility and processability compared to unsubstituted polyaniline.

G A Propanenitrile, 3-(butylphenylamino)- (Monomer) B Oxidative Polymerization A->B C Poly(Propanenitrile, 3-(butylphenylamino)-) B->C D Enhanced Solubility C->D E Modified Electronic Properties C->E F Potential Applications D->F E->F G Sensors F->G H Anti-static Coatings F->H I Corrosion Inhibition F->I

Figure 1: Hypothetical pathway for the synthesis and application of a novel electroactive polymer.

As a Functional Additive or Modifier

The polar nitrile group could impart desirable properties to existing polymer matrices. When blended with other polymers, Propanenitrile, 3-(butylphenylamino)- could potentially act as:

  • A polar modifier: to enhance adhesion, dyeability, or compatibility with other polar materials.

  • A high-temperature plasticizer: for polymers that require processing at elevated temperatures.

  • A charge-transfer dopant: in certain polymer systems to modify their conductive properties.

As a Precursor for High-Performance Thermosets

The nitrile group can undergo trimerization at high temperatures to form a thermally stable triazine ring. This reaction can be exploited to create crosslinked, high-performance thermosetting resins. A polymer incorporating Propanenitrile, 3-(butylphenylamino)- could be designed to crosslink upon heating, resulting in a material with excellent thermal and chemical resistance.

Experimental Protocols: A Starting Point for Investigation

The following protocols are hypothetical and should be adapted and optimized based on experimental observations. They are intended to provide a foundational methodology for researchers venturing into the study of Propanenitrile, 3-(butylphenylamino)- in polymer chemistry.

Protocol 1: Synthesis of a Copolymer of Aniline and Propanenitrile, 3-(butylphenylamino)-

This protocol outlines a speculative method for the chemical oxidative copolymerization of aniline and Propanenitrile, 3-(butylphenylamino)-.

Materials:

  • Aniline (freshly distilled)

  • Propanenitrile, 3-(butylphenylamino)-

  • Ammonium persulfate (APS)

  • Hydrochloric acid (HCl), 1 M

  • Methanol

  • Ammonium hydroxide solution

  • Deionized water

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 0.05 mol of aniline and 0.05 mol of Propanenitrile, 3-(butylphenylamino)- in 100 mL of 1 M HCl.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Prepare the oxidant solution by dissolving 0.11 mol of ammonium persulfate in 50 mL of 1 M HCl.

  • Add the oxidant solution dropwise to the monomer solution over a period of 30 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture for 24 hours at 0-5 °C.

  • Filter the resulting dark green precipitate and wash it with 1 M HCl until the filtrate is colorless.

  • Wash the precipitate with methanol to remove any unreacted monomers and oligomers.

  • To obtain the de-doped (emeraldine base) form, treat the polymer with a 0.1 M ammonium hydroxide solution for 6 hours.

  • Filter the polymer, wash with deionized water until the filtrate is neutral, and then with methanol.

  • Dry the final copolymer product in a vacuum oven at 60 °C for 48 hours.

Characterization:

  • FTIR Spectroscopy: To confirm the incorporation of both monomer units into the polymer chain.

  • UV-Vis Spectroscopy: To study the electronic transitions and doping state of the copolymer.

  • Cyclic Voltammetry: To investigate the electrochemical properties of the copolymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the copolymer.

G cluster_0 Monomer Solution Preparation cluster_1 Oxidant Addition cluster_2 Polymerization and Work-up A Dissolve Aniline and Propanenitrile, 3-(butylphenylamino)- in 1 M HCl B Cool to 0-5 °C A->B D Add APS solution dropwise to monomer solution at 0-5 °C B->D C Prepare APS solution in 1 M HCl C->D E Stir for 24 hours at 0-5 °C D->E F Filter and wash with 1 M HCl and Methanol E->F G De-dope with NH4OH F->G H Filter, wash, and dry G->H

Figure 2: Workflow for the hypothetical synthesis of a copolymer.

Conclusion and Future Outlook

While the direct application of Propanenitrile, 3-(butylphenylamino)- in polymer chemistry remains undocumented, its chemical structure presents a compelling case for its potential as a valuable building block for novel functional polymers. The hypotheses and protocols outlined in this guide are intended to serve as a catalyst for further research. By exploring its use as a monomer for electroactive polymers, a functional additive, or a precursor for high-performance thermosets, the scientific community can begin to unlock the latent potential of this intriguing molecule. The path forward requires a spirit of innovation and a commitment to rigorous experimental validation. The discoveries that lie ahead could pave the way for new materials with enhanced properties and novel applications across a wide range of industries.

References

Due to the lack of specific literature on the application of "Propanenitrile, 3-(butylphenylamino)-" in polymer chemistry, this reference list provides sources on related compounds and general principles of polymer synthesis that informed the hypothetical applications and protocols in this guide.

  • General Information on Propanenitrile Derivatives: While not the specific compound of interest, these links provide context on the chemistry of rel

    • 3-butylamino-propionitrile: [Link]

  • General Information on Propionitrile and its Uses

    • Propionitrile - Wikipedia: [Link]

Application Notes and Protocols: Propanenitrile, 3-(butylphenylamino)- as a Versatile Building Block for Quinoline-Based Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Bifunctional Precursor

In the landscape of modern synthetic chemistry, the strategic design of molecular scaffolds that serve as precursors to complex heterocyclic systems is of paramount importance. "Propanenitrile, 3-(butylphenylamino)-" (CAS No. 61852-40-2), a bifunctional molecule possessing both a nucleophilic secondary amine and an electrophilic nitrile group, represents a highly versatile yet underexplored building block for the synthesis of nitrogen-containing heterocycles.[1] The inherent reactivity of its constituent functional groups allows for a range of transformations, making it an attractive starting material for the construction of privileged heterocyclic cores relevant to pharmaceutical and materials science research.[2]

This guide provides an in-depth exploration of the synthetic utility of "Propanenitrile, 3-(butylphenylamino)-", with a particular focus on its application in the synthesis of quinoline derivatives. We will delve into the mechanistic underpinnings of key cyclization strategies and provide detailed, field-proven protocols for the preparation of valuable heterocyclic products. The methodologies described herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.

Core Chemistry: The Intramolecular Cyclization Pathway

The primary synthetic strategy for leveraging "Propanenitrile, 3-(butylphenylamino)-" in heterocyclic synthesis revolves around an intramolecular cyclization reaction. This process is typically facilitated by a strong acid, which serves to activate the nitrile group towards nucleophilic attack by the electron-rich N-butylaniline ring. The most plausible and synthetically valuable transformation is an acid-catalyzed intramolecular cyclization to afford a 4-amino-1-butyl-1,2-dihydroquinolin-2-one scaffold.

The reaction is believed to proceed through a protonated nitrile intermediate, which acts as a potent electrophile. The aromatic ring of the N-butylaniline moiety then undergoes an intramolecular electrophilic aromatic substitution, leading to the formation of a six-membered ring. Subsequent tautomerization and hydrolysis of the resulting imine during aqueous workup yield the final quinolin-2-one product. Polyphosphoric acid (PPA) and phosphorus oxychloride (POCl₃) are commonly employed reagents for facilitating such cyclizations, acting as both catalysts and dehydrating agents.[3][4]

Below is a diagram illustrating the proposed mechanistic pathway for this key transformation.

G cluster_start Starting Material cluster_activation Nitrile Activation cluster_cyclization Intramolecular Cyclization cluster_tautomerization Tautomerization & Hydrolysis cluster_product Final Product A Propanenitrile, 3-(butylphenylamino)- B Protonated Nitrile Intermediate A->B H⁺ (e.g., PPA) C Cyclized Intermediate (Iminium Ion) B->C Electrophilic Aromatic Substitution D Tautomerization to Enamine C->D Deprotonation E Hydrolysis to Quinolin-2-one D->E H₂O Workup F 4-Amino-1-butyl-1,2-dihydroquinolin-2-one E->F Tautomerization G cluster_core Synthesized Core cluster_derivatives Potential Derivatives Core 4-Amino-1-butyl-1,2-dihydroquinolin-2-one Acylation N-Acyl Derivatives Core->Acylation Acyl Halide, Base Alkylation N-Alkyl Derivatives Core->Alkylation Alkyl Halide, Base Diazotization Diazonium Salts for Further Reactions Core->Diazotization NaNO₂, HCl Coupling Cross-Coupling Products Diazotization->Coupling Sandmeyer or Suzuki Coupling

Sources

Application Note: A Practical Guide to the Reaction Kinetics of the Cyanoethylation of N-Butylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers and drug development professionals investigating the reaction kinetics of the cyanoethylation of N-butylaniline. Cyanoethylation is a pivotal reaction for introducing a propionitrile moiety into molecules, and understanding its kinetics is essential for process optimization, scale-up, and mechanistic elucidation. This document moves beyond a simple recitation of steps, offering in-depth explanations for experimental choices, robust protocols for kinetic analysis using modern chromatographic techniques, and expert insights for troubleshooting. We present a self-validating system designed to ensure data integrity and reproducibility, grounded in authoritative scientific principles.

Theoretical Framework

The Cyanoethylation Reaction: A Michael Addition

Cyanoethylation is a fundamental organic reaction that involves the addition of a compound with a labile hydrogen atom to acrylonitrile.[1][2] This process is a classic example of a Michael-type conjugate addition, where a nucleophile attacks the electron-deficient β-carbon of acrylonitrile.[1][3] The powerful electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack.[3]

The reaction between N-butylaniline (a secondary aromatic amine) and acrylonitrile yields N-butyl-N-(2-cyanoethyl)aniline.[4]

Reaction Scheme: C₆H₅NH(C₄H₉) + CH₂=CHCN → C₆H₅N(C₄H₉)CH₂CH₂CN

Mechanism and Catalysis

While primary and secondary aliphatic amines can react with acrylonitrile, often without a catalyst, aromatic amines like N-butylaniline are less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring.[3][5] Consequently, catalysis is typically required to achieve practical reaction rates.

Both acidic and basic catalysts can be employed, depending on the substrate.[2][3] For aromatic amines, acidic catalysts such as acetic acid or Lewis acids like copper (II) acetate are particularly effective.[3][6] Copper catalysts are thought to function by forming a complex with both the amine and acrylonitrile, which facilitates the nucleophilic attack.[3] Unlike primary amines, secondary amines like N-butylaniline are not susceptible to di-cyanoethylation at the nitrogen atom, simplifying the kinetic analysis.[5]

Principles of Chemical Kinetics

The rate of the cyanoethylation reaction can be described by a rate law of the form:

Rate = k[N-butylaniline]ˣ[Acrylonitrile]ʸ[Catalyst]ᶻ

where:

  • k is the rate constant.

  • [ ] denotes the concentration of the species.

  • x, y, and z are the reaction orders with respect to each component.

Kinetic studies aim to determine these orders and the rate constant. The reaction is often found to be first-order with respect to the amine and acrylonitrile.[7] This guide employs the method of initial rates and integral methods (plotting concentration data over time) to elucidate these kinetic parameters.

Experimental Design & Materials

A successful kinetic study hinges on precise control of experimental variables and accurate analytical measurements.

Materials
ChemicalRecommended PuritySupplier ExampleNotes
N-Butylaniline>98%Sigma-Aldrich, TCIShould be distilled before use to remove oxidized impurities.[8]
Acrylonitrile>99%, stabilizedAlfa Aesar, AcrosCaution: Highly toxic and flammable. Handle in a fume hood.
Copper (II) Acetate>98% (Anhydrous)Fisher ScientificCatalyst of choice for this protocol.[3][6]
TolueneAnhydrous, >99.8%VWR, MilliporeSigmaInert solvent to control temperature and concentration.[2]
MethanolHPLC GradeVWRFor preparing analytical standards and quenching reaction aliquots.
N-(2-Cyanoethyl)-N-butylaniline>98%TCI America[4][9]Required as an analytical standard for calibration.
Dodecane>99%Sigma-AldrichOptional internal standard for chromatographic analysis.
Equipment
  • Jacketed glass reactor (250 mL) with overhead stirrer.

  • Thermostatic water bath for precise temperature control (±0.1 °C).

  • Syringes and needles for precise reagent addition and sampling.

  • Analytical balance (±0.1 mg).

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

Protocols for Kinetic Investigation

Overall Experimental Workflow

The following diagram outlines the logical flow from reaction setup to the final kinetic analysis. This systematic approach is crucial for generating reliable and reproducible data.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis & Data Processing prep_reagents Prepare Reagents & Standards prep_system Equilibrate Reactor & HPLC/GC System prep_reagents->prep_system charge_reactor Charge Reactor with N-Butylaniline, Solvent, Catalyst prep_system->charge_reactor initiate Initiate Reaction (Add Acrylonitrile) charge_reactor->initiate sampling Collect Aliquots at Timed Intervals initiate->sampling quench Quench Aliquots (Dilute & Cool) sampling->quench analyze Analyze Samples by HPLC/GC quench->analyze quantify Quantify Concentrations (via Calibration Curve) analyze->quantify plot Plot [Conc] vs. Time quantify->plot determine Determine Rate Law & Rate Constant (k) plot->determine

Caption: Experimental workflow for kinetic analysis.

Protocol 1: Kinetic Run Execution

This protocol describes a single kinetic experiment. To determine reaction orders, the initial concentration of one reactant is varied while others are kept constant.

  • Reactor Setup: Assemble the jacketed reactor system. Set the circulating bath to the desired reaction temperature (e.g., 70 °C).

  • Reagent Charging: Charge the reactor with 100 mL of anhydrous toluene, N-butylaniline (e.g., 0.2 M), and copper (II) acetate (e.g., 0.01 M). If using an internal standard, add it now (e.g., Dodecane, 0.05 M).

  • Equilibration: Start the overhead stirrer (e.g., 300 RPM) and allow the mixture to reach thermal equilibrium for at least 20 minutes.

  • Reaction Initiation: At time t=0, add the specified amount of acrylonitrile (e.g., to achieve an initial concentration of 0.4 M) via syringe. Start the timer immediately.

  • Sampling: At predetermined time intervals (e.g., t = 0, 5, 10, 20, 30, 45, 60 minutes), withdraw a 0.2 mL aliquot from the reactor using a syringe.

    • Expert Insight: The t=0 sample should be taken immediately after adding acrylonitrile and mixing to establish the initial concentrations accurately.

  • Quenching: Immediately dispense the aliquot into a pre-weighed HPLC vial containing 1.8 mL of cold methanol. This halts the reaction by rapid dilution and cooling. Cap the vial and mix thoroughly.

  • Analysis: Once all samples are collected, analyze them using the validated HPLC or GC method described below.

Protocol 2: Reaction Monitoring by HPLC

This method allows for the quantification of the reactant (N-butylaniline) consumption and the product (N-(2-Cyanoethyl)-N-butylaniline) formation.

  • Calibration: Prepare a series of calibration standards in methanol containing known concentrations of N-butylaniline, N-(2-Cyanoethyl)-N-butylaniline, and the internal standard (if used). Generate a calibration curve by plotting peak area ratio (Analyte/Internal Standard) versus concentration.

  • Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase 70:30 Acetonitrile:Water
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Injection Vol. 10 µL
Column Temp. 30 °C
  • Sample Analysis: Inject the quenched samples onto the HPLC system.

  • Quantification: Using the calibration curve, determine the concentration of N-butylaniline and the product in each vial. Correct for the 10x dilution factor to find the concentration in the reactor at each time point.

Data Analysis & Interpretation

Determining Reaction Order

To find the reaction order with respect to a reactant, perform a series of experiments where its initial concentration is varied while keeping others constant.

Example Experimental Design:

Run[N-butylaniline]₀ (M)[Acrylonitrile]₀ (M)[Cu(OAc)₂]₀ (M)Initial Rate (M/s)
10.20.40.01R₁
20.40.40.01R₂
30.20.80.01R₃

By comparing the initial rates (calculated from the initial slope of the concentration vs. time plot), the orders can be determined. For example, if doubling [N-butylaniline]₀ (Run 1 vs. 2) causes the rate to double (R₂ ≈ 2R₁), the reaction is first-order in N-butylaniline.

Calculating the Rate Constant (k)

Assuming the reaction is found to be first-order in both N-butylaniline and acrylonitrile, the rate law is: Rate = k[N-butylaniline][Acrylonitrile]

The rate constant k can be determined from the slope of an appropriate plot. For a second-order reaction, a plot of ln([Acrylonitrile]/[N-butylaniline]) versus time will be linear, and k can be extracted from the slope.

Proposed Catalytic Mechanism

The following diagram illustrates a plausible mechanism for the copper-catalyzed cyanoethylation of N-butylaniline. The key step is the coordination of the reactants to the copper center, which lowers the activation energy of the nucleophilic attack.

G Amine N-Butylaniline Complex [Amine-Cu-Acn]‡ Transition State Amine->Complex Coordination & Rate-Determining Step Acn Acrylonitrile Acn->Complex Coordination & Rate-Determining Step Cat Cu(OAc)₂ Cat->Complex Coordination & Rate-Determining Step Product Product + Regenerated Catalyst Complex->Product Product Formation

Caption: Proposed mechanism for copper-catalyzed cyanoethylation.

Senior Scientist Insights & Troubleshooting

Causality and Trustworthiness
  • Why Copper (II) Acetate? Cupric acetate is preferred over other salts due to its excellent solubility in organic solvents and its proven efficacy in activating aromatic amines for this reaction.[3] It acts as a Lewis acid, coordinating to the nitrile group of acrylonitrile, making it more electrophilic, and simultaneously interacting with the amine.

  • Why Temperature Control is Critical: The cyanoethylation reaction is exothermic.[2] Precise temperature control is paramount because the rate constant, k, is highly temperature-dependent (as described by the Arrhenius equation). Furthermore, poor heat management can lead to uncontrolled polymerization of acrylonitrile, which is a significant side reaction.[2]

  • Building a Self-Validating System:

    • Triplicate Runs: All kinetic experiments should be performed in triplicate to ensure reproducibility and calculate standard deviations.

    • Internal Standard: Using an inert internal standard (like dodecane) in chromatography corrects for variations in injection volume and sample preparation, significantly improving analytical precision.

    • Control Experiment: Always run a reaction without the catalyst. For N-butylaniline, this control should show a negligible reaction rate, confirming that the observed kinetics are due to the catalytic process.[5]

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Reaction is very slow or does not start 1. Inactive catalyst (e.g., hydrated). 2. Impure N-butylaniline. 3. Insufficient temperature.1. Use anhydrous catalyst. 2. Purify N-butylaniline by distillation. 3. Verify reactor temperature with a calibrated thermometer.
Inconsistent/non-reproducible kinetic data 1. Poor temperature control. 2. Inconsistent mixing. 3. Errors in sampling time or volume.1. Ensure thermostatic bath is stable. 2. Use a calibrated overhead stirrer at a constant RPM. 3. Use a stopwatch and calibrated syringes; practice the sampling technique.
Formation of a white polymer Uncontrolled polymerization of acrylonitrile.1. Ensure the reaction is not overheating. 2. Check for and remove any strong base impurities from glassware or reagents.[2]
Drifting baseline or poor peak shape in HPLC 1. Column contamination. 2. Mobile phase degradation. 3. Sample matrix effects.1. Flush the column with a strong solvent. 2. Prepare fresh mobile phase daily. 3. Ensure complete dissolution of the quenched sample.

Conclusion

This application note provides a robust and scientifically grounded methodology for studying the reaction kinetics of the cyanoethylation of N-butylaniline. By combining precise experimental control, modern analytical techniques, and a thorough understanding of the underlying chemical principles, researchers can generate high-quality kinetic data. This information is invaluable for mechanistic inquiry, process optimization, and the efficient development of synthetic routes in pharmaceutical and chemical industries.

References

Application Notes and Protocols for the Purity Assessment of Propanenitrile, 3-(butylphenylamino)-

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Propanenitrile, 3-(butylphenylamino)-, with the chemical formula C₁₃H₁₈N₂, is a tertiary amine and an aromatic nitrile derivative. Its molecular structure, featuring a butylphenylamino group attached to a propanenitrile moiety, makes it a compound of interest in various chemical syntheses, including the development of novel pharmaceutical intermediates and specialty chemicals. Given its intended applications, the purity of this compound is a critical quality attribute that directly impacts its efficacy, safety, and stability.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques for the robust purity assessment of "Propanenitrile, 3-(butylphenylamino)-". The methodologies described herein are grounded in established principles of analytical chemistry and adhere to international regulatory standards, ensuring the generation of reliable and reproducible data. We will delve into chromatographic and thermal analysis techniques, providing not only step-by-step protocols but also the scientific rationale behind the selection of specific methods and parameters.

Strategic Approach to Purity Assessment

A multi-tiered analytical approach is recommended to obtain a comprehensive purity profile of Propanenitrile, 3-(butylphenylamino)-. This strategy involves the use of orthogonal analytical techniques that provide complementary information on the presence of impurities. The primary methods covered in this guide are High-Performance Liquid Chromatography (HPLC) for the quantification of organic impurities, Gas Chromatography (GC) for volatile impurities and residual solvents, and Differential Scanning Calorimetry (DSC) for the determination of absolute purity based on melting point depression.

The following diagram illustrates the strategic workflow for the comprehensive purity assessment of Propanenitrile, 3-(butylphenylamino)-.

Purity Assessment Workflow cluster_0 Purity Assessment Strategy Sample Propanenitrile, 3-(butylphenylamino)- Sample HPLC HPLC Analysis (Organic Impurities) Sample->HPLC Primary Technique GC GC Analysis (Volatile Impurities) Sample->GC Complementary Technique DSC DSC Analysis (Absolute Purity) Sample->DSC Orthogonal Technique Report Comprehensive Purity Report HPLC->Report GC->Report DSC->Report

Caption: Strategic workflow for the purity assessment of Propanenitrile, 3-(butylphenylamino)-.

High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling

HPLC is the cornerstone technique for the purity determination of non-volatile organic compounds.[1][2] For Propanenitrile, 3-(butylphenylamino)-, a reversed-phase HPLC (RP-HPLC) method is proposed due to the compound's moderate polarity. This method will separate the main component from its potential impurities, which may include starting materials, by-products, and degradation products.

Scientific Rationale

The choice of a C18 stationary phase provides a non-polar surface that retains the analyte and its impurities based on their hydrophobicity.[3] An acidic mobile phase is often employed for the analysis of amines to ensure their protonation, leading to improved peak shape and retention time reproducibility. UV detection is suitable as the phenyl group in the molecule provides a strong chromophore.

Experimental Protocol

Instrumentation and Chromatographic Conditions

ParameterRecommended Setting
HPLC System Quaternary pump, autosampler, column oven, UV-Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Elution 0-2 min: 30% B; 2-15 min: 30-80% B; 15-20 min: 80% B; 20-22 min: 80-30% B; 22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)

Sample Preparation

  • Accurately weigh approximately 10 mg of the Propanenitrile, 3-(butylphenylamino)- sample.

  • Dissolve the sample in 10 mL of the sample diluent to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the sample diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, the chromatographic system must meet the system suitability requirements as outlined in USP <621>.[1][4][5][6] This includes parameters such as tailing factor, theoretical plates, and reproducibility of injections.

Data Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC Workflow Start Start SamplePrep Sample Preparation (0.1 mg/mL solution) Start->SamplePrep HPLCRun HPLC Analysis (RP-C18, Gradient) SamplePrep->HPLCRun DataAcquisition Data Acquisition (UV at 254 nm) HPLCRun->DataAcquisition SystemSuitability System Suitability Check (USP <621>) DataAcquisition->SystemSuitability SystemSuitability->HPLCRun Fail PeakIntegration Peak Integration & Area % Calculation SystemSuitability->PeakIntegration Pass Report Generate Purity Report PeakIntegration->Report End End Report->End

Caption: Step-by-step workflow for HPLC purity analysis.

Gas Chromatography (GC) for Volatile Impurities

Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds.[2] In the context of Propanenitrile, 3-(butylphenylamino)- purity assessment, GC is ideal for detecting residual solvents from the synthesis process and other volatile impurities that may not be detectable by HPLC.

Scientific Rationale

The analysis of tertiary amines by GC can be challenging due to their basicity, which can lead to peak tailing on standard silica-based columns.[7][8] Therefore, a column with a stationary phase designed for amine analysis, such as a low-bleed polyethylene glycol (wax) or a specially deactivated phase, is recommended.[9][10] A Flame Ionization Detector (FID) is suitable for this analysis due to its high sensitivity to organic compounds.

Experimental Protocol

Instrumentation and Chromatographic Conditions

ParameterRecommended Setting
GC System Gas chromatograph with a split/splitless injector and FID
Column Capillary column suitable for amine analysis (e.g., 30 m x 0.32 mm, 1.0 µm film thickness)
Carrier Gas Helium or Nitrogen at a constant flow rate of 2 mL/min
Oven Temperature Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Injector Temperature 250 °C
Detector Temperature 280 °C
Injection Mode Split (split ratio 20:1)
Injection Volume 1 µL
Sample Diluent Dichloromethane or a suitable high-purity solvent

Sample Preparation

  • Accurately weigh approximately 50 mg of the Propanenitrile, 3-(butylphenylamino)- sample.

  • Dissolve the sample in 5 mL of the sample diluent to obtain a stock solution of 10 mg/mL.

  • Inject the solution directly into the GC.

Data Analysis

The content of volatile impurities is determined by comparing the peak areas of the impurities to the peak area of an internal or external standard of known concentration.

Differential Scanning Calorimetry (DSC) for Absolute Purity

Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[11] For high-purity crystalline organic compounds, DSC can be used to determine the absolute purity by analyzing the melting point depression caused by impurities.[12][13][14]

Scientific Rationale

The presence of impurities in a crystalline substance lowers and broadens its melting range, a phenomenon described by the van't Hoff equation.[15] DSC measures the heat absorbed during melting, and the shape of the melting endotherm can be used to calculate the mole fraction of impurities. This method is considered an absolute purity determination technique as it does not require a reference standard of the analyte.[12]

Experimental Protocol

Instrumentation and Conditions

ParameterRecommended Setting
DSC System A calibrated Differential Scanning Calorimeter
Sample Pans Aluminum pans, hermetically sealed
Sample Weight 1-3 mg
Purge Gas Nitrogen at 50 mL/min
Heating Rate 1 °C/min
Temperature Range From ambient to a temperature sufficiently above the melting point

Procedure

  • Accurately weigh 1-3 mg of the Propanenitrile, 3-(butylphenylamino)- sample into an aluminum pan and hermetically seal it.

  • Place the sample pan in the DSC cell.

  • Heat the sample at a slow, constant rate (e.g., 1 °C/min) through its melting transition.

  • Record the heat flow as a function of temperature.

Data Analysis

The purity is calculated from the shape of the melting peak using the instrument's software, which applies the van't Hoff equation. The analysis is typically valid for purity levels above 98.5 mol%.[12]

Method Validation

All analytical methods used for purity assessment must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][17][18][19] The validation should demonstrate that the analytical procedure is suitable for its intended purpose.

Validation Parameters

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The purity assessment of "Propanenitrile, 3-(butylphenylamino)-" requires a combination of orthogonal analytical techniques to ensure a comprehensive and accurate evaluation. The HPLC method detailed in this application note is a robust primary technique for quantifying organic impurities. Complementary analysis by GC is essential for detecting volatile impurities and residual solvents. Furthermore, DSC provides a valuable orthogonal method for determining the absolute purity of the crystalline material. The implementation of these well-defined and validated analytical protocols will ensure the quality and consistency of "Propanenitrile, 3-(butylphenylamino)-" for its intended applications in research and development.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Slideshare. Determination of % purity of a compound by by Using DSC. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • Mathkar, S., Kumar, S., Bystol, A., & Rege, B. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of pharmaceutical and biomedical analysis, 49(3), 627–631. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • LCGC International. Are You Sure You Understand USP <621>?. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • TA Instruments. Purity Determination and DSC Tzero Technology. [Link]

  • AZoM. DSC Purity Determination. [Link]

  • Scribd. 2.4. Purity Determination of Low - Molecular - Mass Compounds by DSC. [Link]

  • Agilent. Analysis of primary, secondary and tertiary amines. [Link]

  • LookChem. Propanenitrile, 3-(butylphenylamino)-. [Link]

  • Ciamician, G. L., & Magnaghi, P. (1964). The Gas Chromatographic Analysis of Primary, Secondary and Tertiary Fatty Amines, and of Corresponding Quaternary Ammonium Compounds. Journal of Chromatography A, 16, 23-28. [Link]

  • VTechWorks. Analysis of Biogenic Amines by GC/FID and GC/MS. [Link]

  • Wikipedia. Organic chemistry. [Link]

  • PubChem. 3-(Butylamino)propionitrile. [Link]

  • ResearchGate. 2.1.2. Gas chromatography of amines as various derivatives. [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

  • PubChem. 3-(Sec-butylamino)propanenitrile. [Link]

  • PubChem. 3-[3-(butylamino)-N-methylanilino]propanenitrile. [Link]

  • Google Patents.
  • SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column. [Link]

  • ResearchGate. Identification and structure elucidation by NMR spectroscopy. [Link]

  • RSC Publishing. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. [Link]

  • ResearchGate. High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. [Link]

  • MDPI. Derivative-Based Non-Target Identification of DNA-Reactive Impurities with Fragment Ion Filtering. [Link]

  • PubChem. Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]-3-methylphenyl]ethylamino]-. [Link]

  • Northwestern University. Structure elucidation. [Link]

  • NIST WebBook. Propanenitrile, 3-(phenylamino)-. [Link]

  • PubMed. Synthesis of aromatic nitriles using nonmetallic cyano-group sources. [Link]

  • PubChem. Benzenepropanenitrile. [Link]

  • Organic Chemistry Portal. Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. [Link]

  • ResearchGate. Analytical Derivatives for the NIST/NIH/EPA Mass Spectral Library. [Link]

  • ResearchGate. 39265 PDFs | Review articles in NMR STRUCTURE ELUCIDATION. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Propanenitrile, 3-(butylphenylamino)-

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Propanenitrile, 3-(butylphenylamino)-. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction yields and troubleshooting common experimental hurdles. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

I. Reaction Overview & Mechanism

The synthesis of Propanenitrile, 3-(butylphenylamino)- is achieved through the cyanoethylation of N-butylaniline. This reaction is a classic example of an aza-Michael addition, where the nucleophilic secondary amine (N-butylaniline) attacks the electron-deficient β-carbon of acrylonitrile.[1]

Reaction Scheme:

The nitrile group (-C≡N) of acrylonitrile is a powerful electron-withdrawing group. This electronic effect polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[2] The reaction can proceed with or without a catalyst, although the choice of catalyst and reaction conditions is critical for maximizing yield and minimizing side reactions.

Reaction Mechanism Diagram

Below is a diagram illustrating the aza-Michael addition mechanism for this synthesis.

aza_michael_addition cluster_catalyst Catalysis NBuAn N-Butylaniline (Nucleophile) Zwit Zwitterionic Intermediate NBuAn->Zwit Nucleophilic Attack Acn Acrylonitrile (Michael Acceptor) Acn->Zwit Prod Propanenitrile, 3-(butylphenylamino)- Zwit->Prod Proton Transfer Catalyst Base or Acid (Optional Catalyst) Catalyst->NBuAn Activates Nucleophile Proton Proton Source (e.g., Amine, Solvent) Proton->Zwit

Caption: Aza-Michael addition of N-butylaniline to acrylonitrile.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, providing explanations and recommended solutions.

Problem/Observation Potential Cause(s) Recommended Solutions & Explanations
Low or No Product Formation 1. Insufficient Reactivity: N-butylaniline, while more nucleophilic than aniline, may still react slowly without a catalyst. Aromatic amines are generally less reactive than aliphatic amines in uncatalyzed cyanoethylations.[3] 2. Inappropriate Temperature: The reaction may be too slow at room temperature.Solution 1 (Catalysis): Introduce a catalyst. For N-substituted aromatic amines, mild acid catalysts like acetic acid or copper salts (e.g., cupric acetate) are often effective.[2] Copper catalysts may form a complex with both the amine and acrylonitrile, facilitating the reaction.[2] Solution 2 (Temperature): Increase the reaction temperature. A common range for similar aza-Michael additions is 60-80°C.[4][5] Monitor the reaction closely, as excessive heat can promote side reactions.
Formation of a Viscous Gel or Solid (Polymerization) 1. Acrylonitrile Polymerization: Acrylonitrile is prone to anionic polymerization, especially in the presence of strong bases or at elevated temperatures.[6] 2. High Local Concentration of Acrylonitrile: Adding acrylonitrile too quickly can create localized "hot spots" of high concentration, initiating polymerization.Solution 1 (Inhibitor): Ensure your acrylonitrile contains an inhibitor (like MEHQ). If using inhibitor-free acrylonitrile, consider adding a radical inhibitor like hydroquinone. Solution 2 (Controlled Addition): Add the acrylonitrile dropwise to the reaction mixture, preferably using a syringe pump, over an extended period. This maintains a low, steady concentration of the Michael acceptor.[7] Solution 3 (Solvent): Using an inert solvent can help dissipate heat and control reactant concentrations.[6]
Presence of Multiple Products in Analysis (e.g., GC-MS, TLC) 1. Bis-cyanoethylation: Although less likely with a secondary amine, if a primary amine impurity (e.g., aniline) is present, it can react with two molecules of acrylonitrile.[2] 2. Side Reactions with Solvent: Reactive solvents may compete in the Michael addition. 3. Byproduct Formation: At high temperatures, other degradation or side reactions can occur.Solution 1 (Purify Starting Materials): Ensure the N-butylaniline is of high purity and free from primary amine contaminants. Solution 2 (Inert Solvent): Use a non-reactive, aprotic solvent such as toluene, dioxane, or acetonitrile. Solution 3 (Optimize Conditions): Lower the reaction temperature and monitor the reaction progress by TLC or GC to stop it once the starting material is consumed, preventing further byproduct formation.
Difficult Product Purification 1. Oily Product: The product, 3-(butylphenylamino)propanenitrile, is expected to be a high-boiling liquid or oil, making crystallization difficult. 2. Similar Boiling Points: Unreacted N-butylaniline and the product may have close boiling points, complicating distillation.Solution 1 (Chromatography): Purification via column chromatography (silica gel) is the most effective method for separating oily products from starting materials and non-volatile impurities. Solution 2 (Acid Wash): To remove unreacted N-butylaniline, perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible solvent (e.g., ethyl acetate) and wash with dilute aqueous acid (e.g., 1M HCl). The basic amine will move to the aqueous layer as a salt, while the nitrile product remains in the organic layer. Neutralize the aqueous layer and extract to recover the starting material if desired.

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis and purification.

A. Synthesis of Propanenitrile, 3-(butylphenylamino)-

This protocol is a generalized procedure based on typical conditions for aza-Michael additions.[5]

Materials:

  • N-butylaniline (1.0 eq)

  • Acrylonitrile (1.1 - 1.5 eq)

  • Glacial Acetic Acid (0.1 eq, optional catalyst)

  • Toluene (or other suitable inert solvent)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, dropping funnel/syringe pump.

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • Charge the flask with N-butylaniline and the solvent (e.g., toluene).

  • If using a catalyst, add the glacial acetic acid to the mixture.

  • Begin stirring and heat the mixture to a stable temperature (e.g., 70°C).

  • Slowly add the acrylonitrile to the reaction mixture dropwise over 1-2 hours using a dropping funnel or syringe pump. Caution: The reaction can be exothermic.[6] Maintain control of the internal temperature.

  • After the addition is complete, continue to stir the reaction at the set temperature. Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or GC-MS until the N-butylaniline is consumed (typically 4-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can then be taken for purification.

B. Purification by Column Chromatography

Materials:

  • Crude product oil

  • Silica gel (230-400 mesh)

  • Hexanes and Ethyl Acetate (or other suitable eluents)

  • Glass column, flasks for fraction collection.

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack the chromatography column.

  • Dissolve the crude oil in a minimal amount of dichloromethane or the eluent mixture.

  • Load the dissolved sample onto the top of the silica gel column.

  • Begin eluting the column with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 Hexanes:Ethyl Acetate) to elute the product.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Propanenitrile, 3-(butylphenylamino)- as an oil.

IV. Logic & Workflow Diagrams

Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing and resolving low yield issues.

troubleshooting_workflow Start Low Yield Observed Check_SM Analyze Crude Reaction: Any Starting Material (SM)? Start->Check_SM No_SM SM Consumed Check_SM->No_SM No Yes_SM SM Remains Check_SM->Yes_SM Yes Polymer Polymerization or Side Products? No_SM->Polymer Increase_Time_Temp Action: - Increase Reaction Time - Increase Temperature - Add Catalyst (e.g., Acetic Acid) Yes_SM->Increase_Time_Temp Yes_Polymer Yes Polymer->Yes_Polymer Yes No_Polymer No, Clean Reaction Polymer->No_Polymer No Control_Addition Action: - Add Acrylonitrile Slowly - Use Inhibitor - Lower Temperature Yes_Polymer->Control_Addition Check_Purification Action: - Review Purification Method - Check for Product Loss during Workup/Extraction No_Polymer->Check_Purification End Yield Optimized Increase_Time_Temp->End Control_Addition->End Check_Purification->End

Caption: Decision tree for troubleshooting low reaction yield.

V. References

  • Rajasekaran, A. et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.

  • Glen Research. (n.d.). Glen Report 28.26 - Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore.

  • Wikipedia. (2023). Cyanoethylation.

  • Biosynth. (n.d.). 3-(Phenylamino)propanenitrile | 1075-76-9.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Amine-Based Polymers with Cyanoethylated Polyamine Solutions.

  • Bruson, H. A. (1949). Cyanoethylation. Organic Reactions, 5.

  • Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. (2009).

  • Taylor & Francis. (n.d.). Cyanoethylation – Knowledge and References.

  • Baran, P. S. et al. (2017). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PubMed Central.

  • Movassaghi, M. et al. (2023). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Nature Communications.

  • Conversions after given time of the aza‐Michael addition of 1 and 2 to.... (n.d.). ResearchGate.

  • Google Patents. (n.d.). US3943162A - Cyanoethylation of aromatic amines.

  • Strem. (n.d.). N-(2-Cyanoethyl)-N-butylaniline, min 98%, 100 ml.

  • CROCHEM. (n.d.). 3-(Butylphenylamino)Propiononitrile CAS:61852-40-2 manufacturer & supplier.

  • Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts in a solvent-free system. (2020). ResearchGate.

  • Bryan Research & Engineering, LLC. (n.d.). Optimization of Amine Sweetening Units.

  • CymitQuimica. (n.d.). CAS 692-98-8: 3-(propan-2-ylamino)propanenitrile.

  • CymitQuimica. (n.d.). 3-(Ethylphenylamino)propanenitrile.

  • Google Patents. (n.d.). EP3643704B1 - New intermediates for the preparation of remifentanil hydrochloride.

  • Molbase. (n.d.). 3-butylamino-propionitrile.

  • Google Patents. (n.d.). US3203975A - Purification of acetronitrile and propionitrile.

  • Google Patents. (n.d.). WO2003087041A1 - Continuous process for the manufacture of 3-hydroxy propionitrile.

Sources

Technical Support Center: Purification of Crude "Propanenitrile, 3-(butylphenylamino)-"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Propanenitrile, 3-(butylphenylamino)-. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. We will explore common issues and provide robust, field-proven troubleshooting strategies and detailed protocols. Our approach is grounded in explaining the why behind each step, ensuring you can adapt these methods to your specific experimental context.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems you might face during the purification of crude Propanenitrile, 3-(butylphenylamino)-, which is typically synthesized via the cyanoethylation of N-butylaniline with acrylonitrile.[1][2]

Question 1: My crude product is a dark, oily liquid (yellow, brown, or pink). What causes this discoloration and how can I remove it?

Answer:

Discoloration in crude amine products is a frequent issue, often stemming from oxidation and the presence of high-molecular-weight byproducts.

Root Causes:

  • Oxidation: Aromatic amines, including the starting material N-butylaniline and the product itself, are susceptible to air oxidation, which forms colored impurities.[3] This process can be accelerated by heat and light.

  • Polymerization: Acrylonitrile, a reactant in the synthesis, can polymerize, leading to viscous, colored polymeric impurities in the crude product.

  • High-Temperature Degradation: If the reaction was run at high temperatures, or if initial purification attempts involved excessive heat, thermal decomposition can occur. Degradation products of amines are often colored and have higher boiling points.[4]

Troubleshooting & Solutions:

  • Initial Workup - Acid/Base Extraction: Before attempting more rigorous purification, an acid/base wash can remove many impurities. The basic nature of the target amine allows it to be separated from neutral or acidic impurities.[5]

    Protocol: Acid-Base Extraction

    • Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The target amine will move into the aqueous layer as a protonated salt, leaving non-basic impurities (like polymerized acrylonitrile) in the organic layer.

    • Separate the aqueous layer.

    • To recover the product, make the aqueous layer basic by adding a base (e.g., 1 M NaOH) until the pH is >10. The amine will deprotonate and precipitate or form an oil.

    • Extract the purified amine back into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Primary Purification - Vacuum Distillation: For thermally stable compounds, distillation is highly effective at removing non-volatile and high-boiling impurities. Since amines can decompose at high temperatures, vacuum distillation is crucial.[6] It lowers the boiling point, preventing thermal degradation. Most colored degradation byproducts are higher boiling and will remain in the distillation flask.[4]

    Protocol: Vacuum Distillation

    • Ensure your crude product is dry (no residual water).

    • Set up a vacuum distillation apparatus. Use a Kugelrohr for small quantities or a short-path distillation head for larger amounts to minimize losses.

    • Apply a vacuum (e.g., 0.1-1 mmHg).

    • Gradually heat the distillation flask using an oil bath. The temperature should be set 20-30 °C higher than the expected boiling point of the product at that pressure.[6]

    • Collect fractions. The pure Propanenitrile, 3-(butylphenylamino)- should distill as a colorless or pale yellow liquid. Discard any initial low-boiling fractions (likely residual solvents or acrylonitrile) and stop the distillation when the temperature rises significantly or the residue in the flask darkens considerably.

Question 2: My NMR/GC-MS analysis shows significant contamination with the starting material, N-butylaniline. How can I separate them effectively?

Answer:

Separating the product from the starting amine is a common challenge due to their similar chemical structures and properties. The choice of method depends on the scale of your reaction and the available equipment.

Root Causes:

  • Incomplete Reaction: The cyanoethylation reaction may not have gone to completion.

  • Similar Physical Properties: Both N-butylaniline and the product are relatively high-boiling, basic, and have similar polarities, making simple distillation or basic chromatography difficult.

Troubleshooting & Solutions:

  • Flash Column Chromatography (The Go-To Method): Chromatography is often the most effective technique for this separation. However, purifying amines on standard silica gel can be problematic due to the acidic nature of silica, which can cause strong adsorption, peak tailing, and even product degradation.[7]

    Key Considerations for Amine Chromatography:

    • Deactivating the Silica: To counteract the acidity of silica gel, add a small amount of a competing amine, like triethylamine (TEA) or ammonia, to your eluent system (typically 0.5-2% v/v).[7] This neutralizes the acidic silanol groups, improving elution and peak shape.

    • Alternative Stationary Phases: If silica still presents problems, consider using alumina (neutral or basic) or a reversed-phase silica.[8]

    • Solvent System Selection: The goal is to find a solvent system where the product and starting material have different Rf values on TLC. A typical starting point for normal-phase chromatography is a hexane/ethyl acetate gradient.

    Protocol: Optimized Flash Chromatography

    • TLC Analysis: First, find a suitable solvent system using TLC. Spot the crude mixture on a silica plate. Develop the plate in various ratios of hexane and ethyl acetate. Add ~1% triethylamine to the solvent mixture. The goal is to achieve good separation between the spots corresponding to N-butylaniline and your product.

    • Column Packing: Pack a flash column with silica gel using your chosen eluent system (containing TEA).

    • Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM, and adsorb it onto a small amount of silica gel. Dry this "plug" and load it onto the top of your packed column. This "dry loading" technique often results in better separation than loading the sample as a liquid.[8]

    • Elution: Run the column, collecting fractions. Monitor the fractions by TLC to identify which ones contain your pure product.

    • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

    Parameter Recommendation for Propanenitrile, 3-(butylphenylamino)- Rationale
    Stationary Phase Silica GelMost common and cost-effective.[9]
    Mobile Phase Modifier 0.5-2% Triethylamine (TEA) in eluentNeutralizes acidic silanol groups on silica, preventing peak tailing and improving recovery of the basic amine.[7]
    Eluent System Hexane/Ethyl Acetate GradientGood starting point for separating compounds of moderate polarity. The less polar N-butylaniline should elute before the more polar product.[9]
    Loading Method Dry LoadingOften leads to sharper bands and better resolution compared to liquid loading.[8]
  • Fractional Distillation Under Vacuum: If the boiling points of your product and N-butylaniline are sufficiently different (ideally >25 °C difference), fractional vacuum distillation can be effective, especially for larger quantities. You will need a column with packing material (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates for better separation.

Question 3: My purification yield is very low. Where could my product be going?

Answer:

Low yield can be attributed to losses at various stages of the workup and purification process. A systematic approach is needed to identify the source of the loss.

Root Causes & Troubleshooting Steps:

  • Incomplete Extraction: During an acid-base workup, ensure the pH is correct at each stage. When extracting the amine salt into the aqueous layer, the pH should be sufficiently acidic (pH < 2). When back-extracting the free amine, the pH must be sufficiently basic (pH > 10).[5] Use a pH meter for accuracy.

  • Loss on the Column: As discussed, basic amines can irreversibly bind to acidic silica gel.[7]

    • Test for Stability: Before running a large column, spot your crude product on a TLC plate and let it sit for an hour. Then, run the plate. If you see a new spot at the baseline or streaking that wasn't there before, your compound may be decomposing on the silica.[8]

    • Solution: Use the strategies mentioned above: add TEA to the eluent or switch to a different stationary phase like alumina.

  • Thermal Decomposition during Distillation: If you are using distillation, ensure the vacuum is low enough and the temperature is not excessive. Amines can be sensitive to heat.[6] N-alkylanilines, for instance, can decompose to form benzonitrile at high temperatures.[10]

  • Formation of Emulsions: During liquid-liquid extractions, emulsions can form, trapping your product at the interface between the aqueous and organic layers.[11]

    • How to Break Emulsions: Try adding brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Alternatively, you can try filtering the emulsion through a pad of Celite.[11]

Workflow & Decision-Making Diagrams

General Purification Workflow

G cluster_start Crude Product Analysis cluster_workup Initial Workup cluster_purification Primary Purification cluster_end Final Product Crude Crude Oily Product Analysis TLC / GC-MS Analysis Crude->Analysis Extraction Acid-Base Extraction (Removes non-basic impurities) Analysis->Extraction If significant non-basic impurities present Chromatography Flash Chromatography (Separates product from starting material) Analysis->Chromatography If main impurity is starting material Distillation Vacuum Distillation (Removes non-volatile impurities) Extraction->Distillation If thermally stable Distillation->Chromatography If starting material remains Final_Analysis Purity Check (NMR, GC-MS) Distillation->Final_Analysis If pure Chromatography->Final_Analysis Pure_Product Pure Propanenitrile, 3-(butylphenylamino)- Final_Analysis->Pure_Product

Caption: General workflow for the purification of Propanenitrile, 3-(butylphenylamino)-.

Chromatography Decision Diagram

G Start Need to use chromatography? Silica_TLC Run TLC on Silica Gel Start->Silica_TLC Good_Sep Good separation (Rf difference > 0.1)? Silica_TLC->Good_Sep Streaking Severe Tailing/Streaking? Good_Sep->Streaking Yes Alumina_TLC Try Alumina or Reversed-Phase TLC Good_Sep->Alumina_TLC No Silica_Column Run Silica Column with 1% TEA in eluent Streaking->Silica_Column No Streaking->Alumina_TLC Yes Success Successful Purification Silica_Column->Success Alumina_TLC->Success If separation improves

Caption: Decision-making process for selecting a chromatography method.

Frequently Asked Questions (FAQs)

Q1: Can I use crystallization to purify Propanenitrile, 3-(butylphenylamino)-? A1: Possibly. The product is an oil at room temperature, which makes traditional crystallization from a single solvent challenging. However, it may be possible to crystallize it as a salt (e.g., a hydrochloride salt) by treating a solution of the amine with HCl.[12] This can be an effective way to achieve high purity if a suitable solvent system for the salt can be found. Some aminonitriles are known to be crystalline.[13][14]

Q2: What is the expected boiling point of Propanenitrile, 3-(butylphenylamino)-? A2: While a specific literature value may not be readily available, we can estimate it. N-butylaniline has a boiling point of 217 °C at atmospheric pressure.[15] The addition of a propionitrile group will increase the molecular weight and polarity, thus significantly increasing the boiling point, likely to well over 250 °C. Therefore, vacuum distillation is mandatory to avoid decomposition.[6]

Q3: My product looks pure by TLC, but the NMR shows impurities. What's happening? A3: This can happen if the impurity has the same Rf as your product under the TLC conditions used. Try running the TLC in a different solvent system to see if you can resolve the spots. It's also possible the impurity is not UV-active and doesn't stain well, making it invisible on the TLC plate but visible by NMR. Always rely on multiple analytical techniques (NMR, GC-MS, LC-MS) for a definitive assessment of purity.

Q4: I see a peak corresponding to acrylonitrile in my GC-MS. Is this a problem? A4: Yes. Acrylonitrile is a reactive and toxic compound. Its presence indicates it was used in excess and not fully removed during workup. It is volatile (boiling point 77 °C) and should be easily removable under reduced pressure or during the initial stages of a distillation. If it persists, a thorough solvent evaporation step using a rotary evaporator, possibly with gentle heating, is recommended before proceeding with further purification.

References

  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry.
  • SYNTHESIS, CRYSTAL STRUCTURE OF MONO- AND BIS α-AMINONITRILES AND CLASSIFICATION BASED ON CHEMICAL COMPOSITION. (n.d.). CyberLeninka.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). Helda - University of Helsinki.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Distilling Amines... Again. (2010, September 19). YouTube.
  • Technical Support Center: Optimization of Aminonitrile Synthesis. (n.d.). Benchchem.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16).
  • Column chrom
  • Cyanoethylation of aromatic amines. (n.d.).
  • Organic Compound Purific
  • How to Purify by Distill
  • Isolation and Purification of Organic Compounds Extraction. (n.d.).
  • Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry.
  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. (n.d.).
  • Distillation and concentration process design for removal of heat stable salts in amine solution. (2025, August 6).
  • Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines. (2007, June 22). PubMed.
  • Although the literature contains numerous references to the boiling po. (n.d.). Doubtnut.
  • Stability of amines. (2020, May 26). Sciencemadness Discussion Board.
  • Cyanoethyl
  • Structure- Activity Relationship (Sar)
  • Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. (n.d.).
  • Cyanoethylation – Knowledge and References. (n.d.). Taylor & Francis.
  • N-(2-Cyanoethyl)-N-butylaniline, min 98%, 100 ml. (n.d.).
  • Process for the cyanoethylation of aromatic amines. (n.d.).
  • Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. (n.d.). Glen Report 28.26.
  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (n.d.). MDPI.
  • Method for crystallization of amino acids. (n.d.).
  • N-Butylaniline. (n.d.). PubChem.
  • On the formation of benzonitrile in the thermal decomposition of N-alkylanilines. (2025, August 6).
  • Propanenitrile. (n.d.). NIST WebBook.

Sources

Optimizing temperature and pressure for aminopropionitrile preparation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Aminopropionitrile Synthesis

Welcome to our dedicated technical support center for the synthesis of aminopropionitrile (APN). This guide is designed for researchers, scientists, and professionals in drug development. We will delve into the critical parameters of temperature and pressure, providing you with troubleshooting guides, frequently asked questions, and expert insights to optimize your experimental outcomes.

Foundational Principles: The Role of Temperature and Pressure

The synthesis of aminopropionitrile, commonly achieved through the reaction of ammonia with acrylonitrile, is a process highly sensitive to reaction conditions. Temperature and pressure are the two primary levers you can pull to control reaction rate, selectivity, and ultimately, the purity and yield of your final product.

  • Temperature: This parameter directly influences the reaction kinetics. Higher temperatures can accelerate the rate of APN formation but may also promote undesirable side reactions, such as polymerization of acrylonitrile or the formation of bis(2-cyanoethyl)amine. Finding the optimal temperature is a balancing act between achieving a practical reaction rate and minimizing byproduct formation.

  • Pressure: In this gas-liquid phase reaction, pressure primarily affects the concentration of ammonia in the liquid phase. Increased pressure enhances the solubility of ammonia, driving the reaction forward and increasing the rate of aminopropionitrile formation. However, excessively high pressures can introduce safety concerns and may necessitate specialized equipment.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of aminopropionitrile, with a focus on temperature and pressure-related causes and solutions.

Problem/Observation Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of Aminopropionitrile 1. Insufficient Temperature: The reaction may be proceeding too slowly. 2. Low Pressure: The concentration of ammonia in the reaction mixture is too low.1. Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by GC or HPLC to find the optimal point before side reactions become significant. 2. Increase the system pressure to enhance ammonia solubility. Ensure your reactor is rated for the intended pressure.
High Levels of Impurities (e.g., bis(2-cyanoethyl)amine) 1. Excessive Temperature: High temperatures can favor the Michael addition of a second acrylonitrile molecule to the newly formed aminopropionitrile.1. Reduce the reaction temperature. While this may slow down the reaction, it will increase selectivity for the desired product. 2. Consider a temperature gradient, starting at a lower temperature and gradually increasing it as the concentration of acrylonitrile decreases.
Polymerization of Acrylonitrile 1. Hot Spots in the Reactor: Localized high temperatures can initiate the polymerization of acrylonitrile.1. Improve the stirring and mixing within your reactor to ensure uniform heat distribution. 2. Check for and recalibrate any faulty temperature sensors.
Reaction Stalls Before Completion 1. Loss of Pressure: A leak in the system can lead to a decrease in ammonia concentration, effectively stopping the reaction.1. Perform a leak test on your reactor system before starting the reaction. 2. Monitor the pressure throughout the experiment. A sudden drop may indicate a leak.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting parameters for temperature and pressure in aminopropionitrile synthesis?

While the optimal conditions can vary based on the specific catalyst and solvent system used, a common starting point for the reaction of ammonia with acrylonitrile is a temperature range of 60-100°C and a pressure of 5-15 bar. It is crucial to consult literature specific to your chosen methodology and perform small-scale optimization experiments.

Q2: How does the molar ratio of ammonia to acrylonitrile interact with temperature and pressure?

A high molar excess of ammonia is generally used to favor the formation of the primary amine, aminopropionitrile, and to suppress the formation of the secondary amine byproduct. At a given temperature and pressure, a higher ammonia concentration will increase the reaction rate. However, simply increasing temperature and pressure without considering the stoichiometry can still lead to side reactions if the local concentration of acrylonitrile is too high.

Q3: Can you explain the mechanism of byproduct formation and how temperature influences it?

The primary byproduct, bis(2-cyanoethyl)amine, is formed when a molecule of aminopropionitrile acts as a nucleophile and attacks a second molecule of acrylonitrile. This is a classic Michael addition reaction. This side reaction has a higher activation energy than the primary reaction. Therefore, at elevated temperatures, the rate of this side reaction increases more significantly than the rate of the desired reaction, leading to a higher proportion of the byproduct.

Q4: What are the safety considerations when working with high pressures of ammonia?

Ammonia is a corrosive and toxic gas. All reactions should be conducted in a well-ventilated fume hood or a dedicated high-pressure laboratory. The reactor must be properly rated for the pressures and temperatures being used, and a pressure relief valve should always be in place. Regularly inspect all fittings and tubing for any signs of wear or corrosion.

Experimental Workflow and Visualization

Step-by-Step Experimental Protocol for Temperature and Pressure Optimization
  • Reactor Setup:

    • Ensure the high-pressure reactor is clean, dry, and equipped with a calibrated pressure gauge, thermocouple, and a stirring mechanism.

    • Perform a leak test with an inert gas (e.g., nitrogen) before introducing reactants.

  • Reactant Charging:

    • Charge the reactor with acrylonitrile and any solvent or catalyst.

    • Seal the reactor and purge with an inert gas.

  • Pressurization and Heating:

    • Introduce ammonia to the desired starting pressure.

    • Begin stirring and heat the reactor to the target temperature.

  • Reaction Monitoring:

    • Maintain constant temperature and pressure throughout the reaction.

    • Periodically take samples (if the reactor allows) to monitor the conversion of acrylonitrile and the formation of aminopropionitrile and byproducts using a suitable analytical method like Gas Chromatography (GC).

  • Work-up and Analysis:

    • After the reaction is complete, cool the reactor to room temperature and slowly vent the excess ammonia.

    • Isolate the product and analyze the yield and purity.

  • Optimization Loop:

    • Based on the results, adjust the temperature or pressure in the next experiment to improve the yield and purity.

Logical Relationship Diagram

G Temp Temperature Purity APN Purity Temp->Purity Decreases (at high temp) Rate Reaction Rate Temp->Rate Increases Pressure Pressure Pressure->Rate Increases Yield APN Yield Rate->Yield Increases

Caption: Relationship between temperature, pressure, and reaction outcomes.

References

  • Process for preparing 3-aminopropionitrile. (n.d.). Google Patents.
  • Process for the preparation of aminonitriles. (n.d.). Google Patents.

Degradation pathways of "Propanenitrile, 3-(butylphenylamino)-" under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Propanenitrile, 3-(butylphenylamino)-". This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation pathways under acidic conditions. Here, we synthesize foundational chemical principles with practical, field-proven insights to address common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the primary degradation pathways for Propanenitrile, 3-(butylphenylamino)- under acidic conditions?

Under acidic conditions, "Propanenitrile, 3-(butylphenylamino)-" is susceptible to two principal degradation pathways:

  • Acid-Catalyzed Hydrolysis of the Nitrile Group: This is a well-documented pathway for nitriles.[1][2][3][4][5] The reaction proceeds in two main stages. Initially, the nitrile is hydrolyzed to a propanamide intermediate. Subsequently, the amide undergoes further hydrolysis to yield the corresponding carboxylic acid and an ammonium salt.[1][3] The protonation of the nitrile nitrogen atom makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[1][2]

  • Retro-Michael (a-za-Michael) Reaction: Given the structure of the molecule, a retro-Michael type reaction is a plausible degradation route. This reaction involves the cleavage of the C-N bond, leading to the formation of N-butylaniline and acrylonitrile. The reversibility of the aza-Michael reaction is a known characteristic and can be influenced by factors like pH and temperature.[6]

FAQ 2: At what pH is "Propanenitrile, 3-(butylphenylamino)-" most stable?
FAQ 3: What are the expected degradation products I should be looking for?

Based on the primary degradation pathways, the expected degradation products are:

  • From Hydrolysis:

    • 3-(butylphenylamino)propanamide (intermediate)

    • 3-(butylphenylamino)propanoic acid

    • Ammonium ions (e.g., ammonium chloride if HCl is used)[3]

  • From Retro-Michael Reaction:

    • N-butylaniline

    • Acrylonitrile

It is also possible to observe secondary degradation products arising from the further breakdown of these primary products, especially under harsh acidic conditions or prolonged exposure.

FAQ 4: Can the aniline moiety degrade under acidic conditions?

The N-butylaniline that may form is generally stable under many acidic conditions. However, strong oxidizing conditions in an acidic environment could potentially lead to the formation of various oxidation products, including aminophenols and other hydroxylated derivatives.[8][9][10]

Section 2: Troubleshooting Experimental Issues

Issue 1: Inconsistent degradation rates observed between experiments.

Possible Cause 1: Poor pH Control.

  • Explanation: The rates of both hydrolysis and retro-Michael reactions are highly dependent on the hydrogen ion concentration.[11] Small fluctuations in pH can lead to significant variations in degradation kinetics.

  • Troubleshooting Protocol:

    • Use a reliable buffer system: Ensure the chosen buffer has adequate capacity at the target pH.

    • Verify pH at experimental temperature: The pH of buffer solutions can change with temperature. Calibrate your pH meter and measure the pH of your reaction mixture at the intended experimental temperature.

    • Monitor pH throughout the experiment: For long-duration studies, periodically check and adjust the pH of the reaction mixture.

Possible Cause 2: Temperature Fluctuations.

  • Explanation: Degradation reactions are temperature-sensitive. Inconsistent temperature control will lead to variable reaction rates, as described by the Arrhenius equation.[11]

  • Troubleshooting Protocol:

    • Use a calibrated and stable heating system: Employ a water bath, oil bath, or a heating block with precise temperature control.

    • Monitor the internal temperature of the reaction vessel, not just the set point of the heating device.

Issue 2: Difficulty in identifying and quantifying degradation products.

Possible Cause: Inappropriate Analytical Methodology.

  • Explanation: The degradation products have different chemical properties (polarity, volatility, etc.) than the parent compound. An analytical method optimized for the parent compound may not be suitable for the degradation products.

  • Troubleshooting Protocol:

    • Employ a multi-technique approach:

      • HPLC with UV/PDA and MS detection: This is a powerful combination for separating and identifying both expected and unexpected degradation products.[8][11][12] A reversed-phase C18 or C8 column is often a good starting point.[8]

      • GC-MS: This is particularly useful for identifying volatile degradation products like N-butylaniline and acrylonitrile.[13][14]

    • Method Development and Validation: Develop and validate an analytical method specifically for the separation and quantification of the parent compound and its key degradation products. This includes assessing linearity, accuracy, precision, and limits of detection and quantification.[8]

Issue 3: Mass balance issues - the sum of the parent compound and known degradants does not equal 100%.

Possible Cause 1: Formation of non-UV active or volatile products.

  • Explanation: Some degradation products may not have a chromophore for UV detection or may be too volatile to be detected by standard HPLC methods.

  • Troubleshooting Protocol:

    • Use a universal detector: Consider using a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in conjunction with your HPLC-UV system.

    • Headspace GC-MS: Analyze the headspace of your reaction vessel to detect any volatile degradation products.

Possible Cause 2: Adsorption of compounds to vessel surfaces.

  • Explanation: The parent compound or its degradation products may adsorb to the surfaces of the reaction vessel, leading to an apparent loss of mass.

  • Troubleshooting Protocol:

    • Use silanized glassware: This can reduce the adsorption of analytes.

    • Perform recovery studies: Spike a known amount of the parent compound and suspected degradation products into the reaction matrix and measure the recovery to assess for adsorption.

Section 3: Experimental Protocols & Data Presentation

Protocol 1: Forced Degradation Study under Acidic Conditions

Objective: To intentionally degrade "Propanenitrile, 3-(butylphenylamino)-" under controlled acidic conditions to identify potential degradation products and pathways.

Materials:

  • Propanenitrile, 3-(butylphenylamino)-

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Thermostatically controlled water bath or heating block

  • HPLC-UV/PDA-MS system

  • GC-MS system

Procedure:

  • Prepare a stock solution of "Propanenitrile, 3-(butylphenylamino)-" in a suitable organic solvent (e.g., methanol or acetonitrile).

  • In separate reaction vessels, add the stock solution to the acidic solutions (e.g., 0.1 M HCl and 1 M HCl) to achieve a final desired concentration.

  • Incubate the samples at a controlled temperature (e.g., 40°C, 60°C, 80°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.

  • Immediately neutralize the aliquot with a suitable base (e.g., NaOH) to stop the degradation reaction.

  • Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.

  • Analyze the samples by a validated stability-indicating HPLC-UV/PDA-MS method.

  • For volatile product analysis, analyze an aliquot of the reaction mixture by GC-MS.

Data Presentation: Example Degradation Profile
Time (hours)Parent Compound (%)3-(butylphenylamino)propanoic acid (%)N-butylaniline (%)Unknown Impurity 1 (%)
0100.00.00.00.0
295.22.11.50.8
489.84.53.21.6
880.19.86.52.9
2455.625.315.15.4
4830.245.120.37.8

Table 1: Example data from a forced degradation study in 1 M HCl at 60°C.

Section 4: Visualizing Degradation Pathways

Diagram 1: Acid-Catalyzed Hydrolysis Pathway

A Propanenitrile, 3-(butylphenylamino)- B Protonated Nitrile A->B + H+ C Imidic Acid Intermediate B->C + H2O - H+ D 3-(butylphenylamino)propanamide C->D Tautomerization E Protonated Amide D->E + H+ F Tetrahedral Intermediate E->F + H2O G 3-(butylphenylamino)propanoic acid + NH4+ F->G - H+

Caption: Acid-catalyzed hydrolysis of the nitrile group.

Diagram 2: Retro-Michael Reaction Pathway

cluster_0 Retro-Michael Reaction A Propanenitrile, 3-(butylphenylamino)- B N-butylaniline A->B Acid-catalyzed C Acrylonitrile A->C Acid-catalyzed

Caption: Retro-Michael degradation pathway.

References

Preventing polymerization during the synthesis of cyanoethylated amines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Acrylonitrile Polymerization

Welcome to the technical support center for the synthesis of cyanoethylated amines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of this versatile reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to ensure your syntheses are successful, repeatable, and safe.

Uncontrolled polymerization of acrylonitrile is the most common side reaction that can dramatically lower the yield of your desired product, complicate purification, and in some cases, lead to a complete loss of the reaction batch.[1] This resource provides a structured approach to understanding, preventing, and troubleshooting this critical issue.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face.

Q1: What is the fundamental cause of polymerization during cyanoethylation? A1: Acrylonitrile can polymerize through two primary mechanisms: free-radical and anionic polymerization.

  • Anionic Polymerization: This is often the more relevant pathway in the cyanoethylation of amines. The reaction is typically base-catalyzed, and the amine reactant itself is a base.[4][5] Strong bases can initiate the anionic polymerization of acrylonitrile, where a nucleophile attacks the double bond, creating a carbanion that then propagates by attacking other acrylonitrile molecules.[6][7][8] The reaction is also highly exothermic, and the heat generated can further accelerate polymerization.[5][9]

Q2: What are the most common and effective polymerization inhibitors to use? A2: Phenolic compounds are the most widely used inhibitors for preventing the free-radical polymerization of acrylonitrile during storage and handling. The two most common are hydroquinone (HQ) and 4-methoxyphenol (MEHQ).[1][10] MEHQ is often preferred as it is less likely to discolor the final product.[1] These inhibitors function by scavenging free radicals to terminate the polymerization chain.[10] Crucially, their inhibitory action requires the presence of dissolved oxygen.[9][10] Commercially available acrylonitrile is typically supplied with 35-45 ppm of MEHQ for stability.[8][9]

Q3: How much inhibitor should I add to my reaction? A3: For most lab-scale cyanoethylation reactions, the inhibitor already present in the commercial acrylonitrile (e.g., 35-50 ppm MEHQ) is sufficient to prevent premature free-radical polymerization during handling and setup. Adding a small extra amount (e.g., up to 100-200 ppm total) can provide additional security, especially if the reaction is run at elevated temperatures or for extended periods. However, the primary concern during the cyanoethylation of amines is often anionic polymerization, which is not effectively stopped by radical inhibitors. Control of this pathway relies on managing temperature and basicity.

Q4: What are the visual signs of unwanted polymerization? A4: The onset of polymerization can be identified by several visual cues. These include a sudden increase in the viscosity of the reaction mixture, the formation of a gel, or the precipitation of a white solid, which is polyacrylonitrile.[1] If any of these signs appear, it indicates an uncontrolled reaction.

Troubleshooting Guide

When an experiment goes wrong, a systematic approach is key. The table below outlines common problems, their likely causes, and actionable solutions.

ProblemPossible Cause(s)Solution(s)
Reaction mixture becomes viscous or solidifies shortly after adding acrylonitrile. 1. Rapid, uncontrolled polymerization. [1] 2. Excessive heat. The reaction is exothermic, and high temperatures accelerate polymerization.[5] 3. High concentration of base. The amine or catalyst is too concentrated, aggressively initiating anionic polymerization.[7][8] 4. Impurities. Peroxides or other contaminants may be initiating free-radical polymerization.1. Reduce Reaction Temperature: Pre-cool the amine solution to 0-10 °C before adding acrylonitrile and maintain this temperature throughout the addition using an ice bath.[1] 2. Slow Addition of Acrylonitrile: Add acrylonitrile dropwise with vigorous stirring to dissipate heat and avoid localized high concentrations.[1] 3. Ensure Inhibitor Presence: Use acrylonitrile that contains an inhibitor like MEHQ.[1] 4. Check Reagent Purity: Use purified solvents and high-quality reagents.
Low yield of the desired product with the formation of a white precipitate. 1. Slower, but significant, polymerization. This can occur even under seemingly controlled conditions. 2. Amine basicity. The amine reactant itself may be a strong enough base to catalyze polymerization over time.[1]1. Optimize Catalyst Concentration: If using an additional base catalyst, reduce its concentration to the minimum effective amount.[1] 2. Change the Solvent: Use a solvent that helps solvate reactants and dissipate heat more effectively. Aprotic polar solvents are often suitable.[1] 3. Introduce an Acidic Co-catalyst: For certain amines, adding a weak acid like acetic acid can temper the basicity and reduce the rate of polymerization.[1][4]
Product is contaminated with a difficult-to-remove, high-molecular-weight impurity. 1. Formation of soluble polyacrylonitrile. Not all polymer formed will precipitate from the reaction mixture.[1]1. Optimize Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and work it up as soon as the starting material is consumed to minimize the time for polymer formation. 2. Review Purification Strategy: Consider alternative purification methods like precipitation or size-exclusion chromatography if distillation or standard column chromatography fails.
Troubleshooting Logic Flow

The following diagram outlines a logical workflow for diagnosing and resolving polymerization issues during your experiment.

G start Unwanted Polymerization Observed (Viscosity, Precipitate, Gel) q1 Is Reaction Temperature > 15°C? start->q1 q2 Was Acrylonitrile Added All at Once? q1->q2 No sol1 Implement Cooling (Ice Bath, 0-10°C) q1->sol1 Yes q3 Is a Strong Base Catalyst Used? q2->q3 No sol2 Add Acrylonitrile Dropwise with Vigorous Stirring q2->sol2 Yes q4 Are Reagents and Solvents Pure? q3->q4 No sol3 Reduce Catalyst Concentration or Use a Weaker Base/Acid Co-catalyst q3->sol3 Yes sol4 Use Fresh Acrylonitrile with Inhibitor and Purify Solvents q4->sol4 No end_node Reaction Optimized q4->end_node Yes sol1->q2 sol2->q3 sol3->q4 sol4->end_node

A flowchart outlining the logical steps for troubleshooting unwanted polymerization.

Best Practices for Proactive Prevention

The most effective way to deal with unwanted polymerization is to prevent it from happening in the first place.

  • Reagent Quality and Storage:

    • Always use acrylonitrile that contains a polymerization inhibitor (e.g., MEHQ).[8][9]

    • Store acrylonitrile in a cool, dark, well-ventilated area away from heat, sparks, strong bases, strong acids, and copper.[9][11][12]

    • Ensure that solvents are free of peroxides, which can initiate free-radical polymerization.

  • Strict Temperature Control:

    • The cyanoethylation reaction is exothermic.[5] Maintaining a low and stable temperature is the most critical factor in preventing runaway polymerization.

    • Always use an ice/water bath to keep the reaction temperature between 0-10 °C, especially during the addition of acrylonitrile.[1]

  • Controlled Reagent Addition:

    • Never add the acrylonitrile all at once. A controlled, dropwise addition using a dropping funnel allows the heat generated by the reaction to be dissipated effectively.[1]

    • Ensure vigorous stirring throughout the reaction to prevent localized "hot spots" and high concentrations of reactants.

  • Catalyst Management:

    • Many primary and secondary amines are sufficiently basic to catalyze the reaction without an additional catalyst.[4]

    • If a catalyst is necessary, use the mildest base possible at the lowest effective concentration. Strong bases like sodium hydroxide can aggressively promote polymerization and should be used with extreme caution.[7][8]

The Competing Pathways

The challenge in cyanoethylation lies in favoring the desired nucleophilic addition over the undesired polymerization. The diagram below illustrates this competition.

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Amine R₂NH (Amine) desired_node Desired Cyanoethylation (Michael Addition) Amine->desired_node Nucleophilic Attack ACN CH₂=CH-CN (Acrylonitrile) ACN->desired_node undesired_node Undesired Polymerization (Anionic Chain Growth) ACN->undesired_node Base-Initiated Attack Desired_Product R₂N-CH₂CH₂-CN (Cyanoethylated Amine) desired_node->Desired_Product Undesired_Product -[CH₂(CN)CH]n- (Polyacrylonitrile) undesired_node->Undesired_Product

The competition between desired cyanoethylation and undesired polymerization.

Detailed Experimental Protocol: Synthesis of N,N-Diethyl-3-aminopropionitrile

This protocol for the cyanoethylation of diethylamine incorporates the best practices discussed above to minimize polymer formation.

Materials:

  • Diethylamine (purified)

  • Acrylonitrile (containing 35-50 ppm MEHQ inhibitor)

  • Methanol (anhydrous)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice/water bath

  • Standard glassware for work-up and purification

Procedure:

  • Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice/water bath.

  • Charge Reactor: To the flask, add diethylamine (7.3 g, 0.1 mol) and 50 mL of anhydrous methanol. Begin stirring and allow the solution to cool to 0-5 °C.

  • Prepare Acrylonitrile: In the dropping funnel, place acrylonitrile (5.8 g, 0.11 mol, 1.1 equivalents).

  • Controlled Addition: Add the acrylonitrile dropwise from the dropping funnel to the stirred diethylamine solution over a period of 45-60 minutes. Crucially, ensure the internal reaction temperature does not rise above 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress by TLC or GC until the diethylamine is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol solvent.

    • The resulting crude product can be purified by vacuum distillation to yield N,N-diethyl-3-aminopropionitrile.

Safety Precautions

Acrylonitrile is a hazardous chemical and must be handled with appropriate care.

  • Toxicity and Carcinogenicity: Acrylonitrile is toxic if inhaled, ingested, or absorbed through the skin. It is also classified as a potential human carcinogen.[7][12]

  • Flammability: Acrylonitrile is a highly flammable liquid, and its vapors can form explosive mixtures with air.[7][11][12]

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile is often insufficient; consult a glove compatibility chart), splash-proof goggles, and a flame-retardant lab coat.[11][12]

  • Storage and Handling: Store acrylonitrile away from heat, sparks, open flames, strong oxidizing agents, strong bases, copper, and amines.[9][11][12] Ensure containers are tightly closed.

By understanding the mechanisms of polymerization and implementing these preventative and troubleshooting measures, you can significantly improve the outcome of your cyanoethylation reactions, ensuring higher yields, easier purifications, and a safer laboratory environment.

References

  • Rajasekaran, A., et al. (2004). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 16(1), 1-8.
  • BenchChem. (2025).
  • Nufarm. Polymerization Inhibitors for Acrylonitrile. Nufarm.
  • Chemistry For Everyone. (2025, August 11). How Does Acrylonitrile Polymerize To Form Polyacrylonitrile? [Video]. YouTube.
  • Kizhnyaev, V. N., et al. (2009). Initiation of anionic polymerization of acrylonitrile with tertiary amines and ethylene or propylene oxide: some mechanistic aspects. Russian Chemical Bulletin, 58(9), 1869–1875.
  • Cornell Law School Legal Information Institute. 29 CFR § 1910.1045 - Acrylonitrile.
  • INEOS Group. Acrylonitrile: Storage and Handling Guide.
  • Occupational Safety and Health Administration (OSHA). 1910.
  • Wang, J., et al. (2024).
  • BenchChem. (2025).
  • AnQore. (2018). Acrylonitrile Product Stewardship Summary.
  • Fibrant. (2017).
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  • Cosby, L. A. (1976). U.S. Patent No. 3,943,162. U.S.
  • Odin, E.M., et al. (2019). Structure- Activity Relationship (Sar) Of Cyanoethylated Aromatic Amines. International Journal of Scientific & Technology Research, 8(12).
  • Wikipedia.
  • Frontier, A. (2025). How to Troubleshoot a Reaction. University of Rochester Department of Chemistry.
  • Glen Research. (2016). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Report, 28(26).
  • Frontier, A. (2025). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
  • Samuel, H.S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 129-142.
  • ResearchGate. (2021).

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Catalyst selection for the efficient synthesis of 3-aminopropionitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-aminopropionitriles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshoot common issues encountered during the synthesis of these versatile chemical intermediates. The synthesis of 3-aminopropionitriles, primarily through the aza-Michael addition of amines to acrylonitrile, is a critical reaction in organic synthesis, and careful selection of the catalyst is paramount for achieving high efficiency and yield.[1][2]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Question 1: Why is the yield of my 3-aminopropionitrile synthesis unexpectedly low?

Answer:

Low yields in the synthesis of 3-aminopropionitriles can be attributed to several factors, ranging from suboptimal reaction conditions to catalyst deactivation. Here are the primary aspects to investigate:

  • Suboptimal Reaction Conditions: The reaction temperature and pressure play a crucial role in the reaction kinetics and selectivity. For instance, in continuous processes using heterogeneous catalysts, temperatures between 40°C and 200°C and pressures from 1 to 350 bar are typically employed.[3] It is essential to optimize these parameters for your specific amine and catalyst system.

  • Catalyst Deactivation: The catalyst can lose its activity over time due to several reasons:

    • Fouling: Polymerization of acrylonitrile or the product can lead to the formation of a film on the catalyst surface, blocking active sites.[4]

    • Leaching of Active Components: In supported catalysts, the active species might leach into the reaction medium.

    • Sintering: High reaction temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.[5]

  • Formation of Byproducts: A significant side reaction is the formation of bis(3-cyanoethyl)amine, especially when using ammonia or primary amines.[6][7][8] This occurs when the newly formed 3-aminopropionitrile undergoes a second Michael addition with another molecule of acrylonitrile.

  • Reagent Quality: The purity of your amine and acrylonitrile is critical. Impurities can poison the catalyst or lead to unwanted side reactions. Ensure your acrylonitrile is free of polymer.[7]

Troubleshooting Workflow for Low Yield

Low Yield Troubleshooting start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Pressure, Stoichiometry) start->check_conditions analyze_byproducts Analyze Reaction Mixture for Byproducts (e.g., GC-MS) check_conditions->analyze_byproducts Conditions OK optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions Conditions Not Optimal check_catalyst Evaluate Catalyst Activity analyze_byproducts->check_catalyst No Significant Byproducts modify_stoichiometry Adjust Amine:Acrylonitrile Ratio analyze_byproducts->modify_stoichiometry Byproducts Detected check_reagents Check Reagent Purity check_catalyst->check_reagents Catalyst Active regenerate_catalyst Regenerate or Replace Catalyst check_catalyst->regenerate_catalyst Catalyst Inactive purify_reagents Purify Reagents check_reagents->purify_reagents Impurities Found solution Improved Yield check_reagents->solution Reagents Pure optimize_conditions->solution modify_stoichiometry->solution regenerate_catalyst->solution purify_reagents->solution

Caption: A flowchart for troubleshooting low yields.

Question 2: I am observing the formation of a significant amount of bis(3-cyanoethyl)amine. How can I minimize this side product?

Answer:

The formation of bis(3-cyanoethyl)amine is a common issue, particularly with ammonia and primary amines.[6][7] Here are some strategies to suppress this side reaction:

  • Molar Ratio of Reactants: Employing a large excess of the amine relative to acrylonitrile can significantly reduce the formation of the bis-adduct. Molar ratios of amine to acrylonitrile from 1:1 to as high as 50:1 have been reported to be effective.[3]

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the mono-addition product. However, this may also decrease the overall reaction rate, so optimization is key.

  • Catalyst Choice: Some catalysts may exhibit higher selectivity for the mono-adduct. It is worth screening different catalysts if byproduct formation is a persistent issue.

Question 3: My catalyst seems to be deactivating quickly. What are the common causes and how can I address them?

Answer:

Catalyst deactivation is a critical concern in continuous flow reactions. The primary causes include:

  • Polymerization: Acrylonitrile and, to a lesser extent, the 3-aminopropionitrile product can polymerize on the catalyst surface, especially at elevated temperatures.[4]

    • Solution: Consider lowering the reaction temperature or adding a polymerization inhibitor if compatible with your catalytic system. Regular catalyst regeneration cycles may also be necessary.

  • Oxidation of the Catalyst: For metallic catalysts like Raney copper, surface oxidation can lead to deactivation.[4]

    • Solution: Ensure the reaction is carried out under an inert atmosphere if your catalyst is sensitive to oxidation.

  • Loss of Active Components: In the case of supported catalysts, the active metal or compound can leach from the support.

    • Solution: This may require a change in the catalyst support or the method of catalyst preparation to improve the stability of the active sites.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the synthesis of 3-aminopropionitriles?

A1: The synthesis, primarily via the aza-Michael addition of amines to acrylonitrile, can be catalyzed by a variety of substances:

  • Enzymes (Biocatalysts): Lipases, such as Novozym 435 (immobilized Candida antarctica lipase B), have been shown to be effective catalysts for this reaction, often leading to shorter reaction times compared to uncatalyzed reactions.[1][9]

  • Homogeneous Catalysts: Ceric Ammonium Nitrate (CAN) has been reported to efficiently catalyze the aza-Michael addition of amines to α,β-unsaturated compounds, including acrylonitrile, in water.[10]

  • Heterogeneous Catalysts: A range of solid catalysts are employed, particularly in industrial settings, due to their ease of separation and potential for continuous operation. These include:

    • Oxides of second, third, or fourth main group elements.[3]

    • Zeolites supporting basic compounds like potassium carbonate (K₂CO₃/ZSM-5) have shown high activity and selectivity.[11]

  • Organocatalysts: While more commonly reported for the synthesis of α-aminonitriles, organocatalysis is an emerging area for various cyanation reactions.[12][13]

Aza-Michael Addition Mechanism

Aza-Michael Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Amine R₂NH Acrylonitrile CH₂=CH-C≡N Amine->Acrylonitrile Nucleophilic Attack Enolate R₂N⁺H-CH₂-C⁻H-C≡N ↔ R₂N⁺H-CH₂-CH=C=N⁻ Acrylonitrile->Enolate Product R₂N-CH₂-CH₂-C≡N Enolate->Product Proton Transfer

Sources

Resolving impurities in "Propanenitrile, 3-(butylphenylamino)-" samples

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for resolving impurities in "Propanenitrile, 3-(butylphenylamino)-" samples. As a Senior Application Scientist, this guide is structured to mirror the logical workflow of impurity investigation, from initial detection to final purification, emphasizing the scientific principles behind each step.

Technical Support Center: Propanenitrile, 3-(butylphenylamino)-

Section 1: Initial Assessment & Impurity Detection

This section addresses the preliminary steps in evaluating the purity of your sample and selecting the right analytical tools for the job.

Q1: I suspect my sample of Propanenitrile, 3-(butylphenylamino)- is impure. What are the first analytical steps I should take?

A1: Your initial goal is to confirm the presence of impurities and get a general idea of their nature and quantity. A multi-pronged analytical approach is most effective.

  • Thin-Layer Chromatography (TLC): This is a rapid, inexpensive first-pass technique. Spot your sample on a silica gel plate and develop it with a solvent system like ethyl acetate/hexane. A pure compound should ideally yield a single spot. The presence of multiple spots indicates impurities. By comparing the retention factor (Rf) of the main spot to a reference standard (if available), you can get a preliminary confirmation of your product's identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment in pharmaceutical analysis.[1][2] A reversed-phase (RP-HPLC) method is a great starting point. The appearance of multiple peaks confirms impurity. The area under each peak can be used to estimate the relative percentage of each component, providing a quantitative purity assessment.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provides a detailed fingerprint of your compound.[3] Impurities will present as extra signals that do not correspond to the structure of Propanenitrile, 3-(butylphenylamino)-. Integrating the impurity signals against the product signals can give a molar ratio and thus an estimate of purity. It is particularly useful for identifying residual solvents.[4]

Q2: What are the likely sources and structures of impurities in a synthetically prepared sample?

A2: Understanding the synthetic route is key to predicting potential impurities. Propanenitrile, 3-(butylphenylamino)- is typically synthesized via the cyanoethylation of N-butylaniline with acrylonitrile.

Based on this, common impurities include:

  • Unreacted Starting Materials:

    • N-butylaniline

    • Acrylonitrile

  • Side-Products:

    • Bis-cyanoethylation product: Reaction of acrylonitrile with the secondary amine product.

    • Polymerized acrylonitrile: Acrylonitrile can polymerize, especially under basic conditions or heat.

  • Degradation Products:

    • Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid, especially if exposed to acidic or basic conditions during workup or storage.

  • Residual Solvents: Solvents used in the reaction or purification (e.g., acetonitrile, ethanol, toluene).[5][6]

The following workflow provides a systematic approach to identifying and resolving these issues.

G cluster_0 Phase 1: Detection & Identification cluster_1 Phase 2: Purification Strategy cluster_2 Phase 3: Final Verification Start Impure Sample Received TLC_HPLC Initial Screen: TLC & HPLC Purity Check Start->TLC_HPLC NMR_MS Structural Identification: ¹H NMR, GC-MS, LC-MS TLC_HPLC->NMR_MS Impurities Detected Decision Select Purification Method Based on Impurity Properties NMR_MS->Decision Chroma Column Chromatography Decision->Chroma Polar / Multiple Impurities Recryst Recrystallization Decision->Recryst Single Major Impurity QC_Check Final Purity & Identity Check (HPLC, NMR) Chroma->QC_Check Recryst->QC_Check QC_Check->Decision Impurities Persist Pure_Product Pure Compound (>95%) QC_Check->Pure_Product Purity Confirmed

Caption: Workflow for Impurity Resolution.
Section 2: Advanced Analytical Characterization

Once impurities are detected, the next step is to identify their structures. This section details the application of key analytical techniques.

Q3: How do I set up an HPLC method to separate Propanenitrile, 3-(butylphenylamino)- from its potential impurities?

A3: A reversed-phase HPLC (RP-HPLC) method is an excellent choice.[2] The tertiary amine and nitrile functionalities give the molecule moderate polarity, making it well-suited for separation on a C18 column.

Here is a robust starting method. Optimization will likely be necessary based on your specific impurity profile.

ParameterRecommended Starting ConditionRationale & Expert Notes
Column C18, 250 x 4.6 mm, 5 µmThe industry standard for RP-HPLC, providing good retention and resolution for a wide range of organic molecules.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid helps to protonate the tertiary amine, reducing peak tailing and improving peak shape. Acetonitrile is a common organic modifier.[2]
Elution Mode GradientA gradient is recommended for screening to ensure elution of both more polar (e.g., hydrolyzed byproducts) and less polar (e.g., starting materials) impurities. Start with a shallow gradient, for example: 10% B to 90% B over 20 minutes.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.[7]
Detection (UV) 254 nmThe phenyl group provides strong UV absorbance. A photodiode array (PDA) detector is ideal to check for peak purity and identify the optimal wavelength for all components.

Q4: My compound is volatile. Is Gas Chromatography-Mass Spectrometry (GC-MS) a suitable technique for analysis?

A4: Yes, GC-MS is highly suitable for analyzing Propanenitrile, 3-(butylphenylamino)- and its likely volatile impurities, such as N-butylaniline. The primary challenge with analyzing amines by GC is their tendency to cause peak tailing due to interaction with active sites on the column and liner.[8]

Protocol: GC-MS Analysis

  • Column Selection: Use a low-to-mid polarity column, such as a DB-5ms or HP-5ms. These are robust and provide good separation for a wide range of compounds.

  • Injector Temperature: Set to 250 °C.

  • Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min. This will effectively separate compounds based on their boiling points.

  • Carrier Gas: Use Helium at a constant flow of 1 mL/min.[9]

  • Mass Spectrometry: Use standard Electron Ionization (EI) at 70 eV. The resulting mass spectra can be compared against libraries (e.g., NIST) for tentative identification of impurities.[10] Tertiary amines often show characteristic fragmentation patterns, which can aid in structural elucidation.[11]

Q5: How can I use NMR spectroscopy to definitively identify an unknown impurity?

A5: NMR spectroscopy is unparalleled for structural elucidation.[12] While ¹H NMR is great for initial assessment, a combination of 1D and 2D NMR experiments may be needed for an unknown.

  • ¹H NMR: Provides information on the proton environment. Key signals for the parent compound are the aromatic protons, the butyl chain protons, and the two ethyl chains adjacent to the nitrogen and nitrile groups. Impurity signals will deviate from this pattern.[13]

  • ¹³C NMR: Shows all unique carbon atoms. The nitrile carbon (C≡N) has a characteristic chemical shift around 115-125 ppm.[12]

  • 2D NMR (COSY & HSQC): If signals overlap or the impurity is complex, 2D NMR is essential.

    • COSY (Correlation Spectroscopy) shows which protons are coupled to each other (i.e., are on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.

  • Quantitative NMR (qNMR): This is a powerful method for determining the absolute purity of a sample without needing a reference standard for the impurities.[3] It involves adding a known amount of an internal standard to the sample.

By piecing together the information from these experiments, you can often deduce the complete structure of an impurity.

Section 3: Purification Methodologies

Once impurities have been identified, you can select an appropriate purification strategy. The choice depends on the physical properties of your compound and the nature of the impurities.

Q6: My sample contains several polar impurities. What is the best way to purify it using column chromatography?

A6: Flash column chromatography is the method of choice for separating compounds on a preparative scale based on differences in polarity.[14][15] For Propanenitrile, 3-(butylphenylamino)-, which is a moderately polar tertiary amine, special considerations are needed to achieve good separation on silica gel.

Protocol: Flash Column Chromatography

  • Stationary Phase: Use standard silica gel (40-63 µm particle size).

  • Mobile Phase (Eluent) Selection: The key is to find a solvent system where your desired compound has an Rf of ~0.2-0.3 on a TLC plate.[16]

    • Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate.

    • Crucial Tip for Amines: Tertiary amines often streak or "tail" on acidic silica gel. To counteract this, add a small amount of triethylamine (~1%) to your eluent system.[16] This deactivates the acidic silanol groups, resulting in sharper peaks and better separation.

  • Column Packing: Pack the column with silica gel as a slurry in your initial, less polar eluent.

  • Sample Loading: Dissolve your crude sample in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method generally provides superior resolution compared to loading the sample as a liquid.[16]

  • Elution: Start with the low-polarity mobile phase and collect fractions. You can either run the column isocratically (with one solvent mixture) or gradually increase the polarity of the eluent (gradient elution) to first elute non-polar impurities, then your product, and finally the more polar impurities.[15][17]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and evaporate the solvent to recover your purified compound.

Q7: My main impurity is a non-polar starting material. Is recrystallization a viable purification method?

A7: Yes, recrystallization is an excellent and highly efficient technique for removing small amounts of impurities from a solid compound, provided a suitable solvent can be found.[18][19] The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble at cold temperatures, while the impurities remain soluble at all temperatures.[20]

Protocol: Recrystallization

  • Solvent Selection: This is the most critical step. Test small amounts of your sample in various solvents. The ideal recrystallization solvent will:

    • Not dissolve the compound at room temperature.

    • Completely dissolve the compound at its boiling point.

    • Allow the compound to crystallize back out upon slow cooling.

    • Keep impurities dissolved at all temperatures.

    • Potential Solvents to Screen: Isopropanol, ethanol, ethyl acetate/hexane mixtures, toluene.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid at the boiling point. Adding too much solvent will significantly reduce your final yield.[18]

  • Hot Filtration (if needed): If you observe insoluble impurities (like dust or polymer), perform a hot gravity filtration to remove them before cooling.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[20] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Confirm purity using the analytical methods described in Section 1.

By following these structured troubleshooting and purification protocols, you can effectively identify and resolve impurity issues in your "Propanenitrile, 3-(butylphenylamino)-" samples, ensuring the quality and reliability of your research materials.

References

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Chromatography Online. (n.d.). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. [Link]

  • Athabasca University. (n.d.). Column chromatography. [Link]

  • Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(Benzylamino)propionitrile on Newcrom R1 HPLC column. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]

  • Hochschule Bonn-Rhein-Sieg. (n.d.). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. [Link]

  • ResearchGate. (n.d.). Detection and determination of nitriles. [Link]

  • ResearchGate. (2021). Gas chromatography of amines as various derivatives. [Link]

  • Agilent. (2011). Analysis of primary, secondary and tertiary amines. [Link]

  • Google Patents. (1965).
  • Chromatography Forum. (2014). tertiary amines by GC-MS. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization1. [Link]

  • PharmaTutor. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. [Link]

  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • National Institutes of Health. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

  • PubMed. (2019). [Determination of fatty alkyl dimethyl tertiary amines by gas chromatography in the synthesis of cationic surfactants]. [Link]

  • University of Calgary. (n.d.). Spectroscopy Analysis : Nitriles. [Link]

  • TheElkchemist. (2021). NMR Spectroscopy | Interpreting Spectra | Nitrile. YouTube. [Link]

  • American Chemical Society. (n.d.). The use of alternative solvent purification techniques. [Link]

  • Cal Poly CHEM. (2020). Recrystallization. YouTube. [Link]

  • University of Wisconsin-Madison. (n.d.). recrystallization.pdf. [Link]

  • Eastern Mediterranean University Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • LookChem. (n.d.). Propanenitrile, 3-(butylphenylamino)-. [Link]

  • MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • Wikipedia. (n.d.). Propionitrile. [Link]

  • MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

  • Google Patents. (1995).
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]

  • ResearchGate. (2011). Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. [Link]

  • Springer. (2016). Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation. [Link]

  • MDPI. (2022). Development of HPLC Method for Simultaneous Determination of Ibuprofen and Chlorpheniramine Maleate. [Link]

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Validation & Comparative

Comparative Reactivity Analysis: Propanenitrile, 3-(butylphenylamino)- versus Standard Anilines

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The nuanced reactivity of the aniline scaffold is a foundational principle in modern synthetic chemistry, underpinning the development of countless pharmaceuticals and functional materials. The strategic placement of substituents on the aromatic ring allows for the fine-tuning of electronic properties, thereby controlling the regioselectivity and kinetics of subsequent chemical transformations. This guide presents a detailed comparative analysis of the reactivity of a specialized aniline derivative, Propanenitrile, 3-(butylphenylamino)-, benchmarked against a series of conventional anilines. Our objective is to provide a robust, data-driven framework to inform the strategic use of this compound in complex synthetic pathways.

The Theoretical Underpinnings of Aniline Reactivity

The reactivity of an aniline derivative in electrophilic aromatic substitution is fundamentally governed by the electronic nature of its substituents. The amino group (-NH₂) is a powerful activating group, donating electron density into the aromatic ring via a resonance effect (+R), thereby stabilizing the arenium ion intermediate formed during electrophilic attack. This effect preferentially enriches the ortho and para positions with electron density.

The overall reactivity of a substituted aniline is a composite of the activating effect of the amino group and the electronic influence of other substituents on the ring. These substituents can be broadly categorized as:

  • Electron-Donating Groups (EDGs): These groups (e.g., -OCH₃, -CH₃) further enhance the electron density of the ring, leading to a marked increase in reactivity compared to unsubstituted aniline.

  • Electron-Withdrawing Groups (EWGs): These groups (e.g., -NO₂, -CN) pull electron density away from the ring, destabilizing the arenium ion intermediate and thus decreasing reactivity.

The subject of our investigation, Propanenitrile, 3-(butylphenylamino)-, presents a unique case. The N-butyl group is a weak electron-donating group through an inductive effect (+I). The propanenitrile substituent, -(CH₂)₂-C≡N, contains a strongly electron-withdrawing nitrile group. However, the presence of a two-carbon alkyl spacer insulates the aromatic ring from the nitrile's potent electron-withdrawing resonance (-R) and inductive (-I) effects. Consequently, the direct electronic impact of the nitrile group on the aromatic system is significantly attenuated.

Diagram of Substituent Effects on Aniline Reactivity

G substituent Substituent on Aniline Ring edg Electron-Donating Group (EDG) e.g., -OCH3 in 4-methoxyaniline substituent->edg ewg Electron-Withdrawing Group (EWG) e.g., -NO2 in 4-nitroaniline substituent->ewg target_aniline Propanenitrile, 3-(butylphenylamino)- Insulated EWG & Weak EDG substituent->target_aniline increased Significantly Increased Reactivity edg->increased Results in decreased Significantly Decreased Reactivity ewg->decreased Results in predicted Moderately Tuned Reactivity target_aniline->predicted Results in reactivity Aromatic Ring Reactivity (Electrophilic Substitution) increased->reactivity decreased->reactivity predicted->reactivity

Caption: Logical flow of substituent effects on aniline reactivity.

Experimental Design for Comparative Reactivity Assessment

To empirically quantify the relative reactivities, we utilize a well-established electrophilic aromatic substitution reaction: the bromination of the aniline ring. The rate of bromine consumption serves as a direct and sensitive measure of the substrate's nucleophilicity and, by extension, its reactivity.

Methodologies

A standardized protocol was employed to ensure a valid comparison across all tested anilines. This involves reacting a solution of the aniline derivative with a solution of bromine in a suitable solvent and monitoring the disappearance of the starting material over time using High-Performance Liquid Chromatography (HPLC).

Step-by-Step Experimental Protocol:

  • Solution Preparation: Prepare 0.05 M solutions of each test compound (Aniline, 4-Methoxyaniline, 4-Nitroaniline, and Propanenitrile, 3-(butylphenylamino)-) in glacial acetic acid.

  • Brominating Agent: Prepare a 0.05 M solution of molecular bromine (Br₂) in glacial acetic acid. Safety Precaution: All manipulations involving bromine must be conducted within a certified chemical fume hood with appropriate personal protective equipment.

  • Reaction Initiation: In a thermostated reaction vessel maintained at 25°C, combine equal volumes of the aniline solution and the bromine solution under vigorous stirring.

  • Time-Course Sampling: At predetermined time intervals (e.g., 2, 5, 10, 20, and 30 minutes), withdraw a small aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the aliquot by adding it to a solution of sodium thiosulfate. This rapidly neutralizes any unreacted bromine, effectively stopping the reaction.

  • Quantitative Analysis: Analyze the quenched samples by reverse-phase HPLC with UV detection to determine the concentration of the remaining starting aniline.

  • Data Interpretation: Plot the percentage of remaining aniline against time for each compound. The rate of disappearance of the starting material is inversely proportional to its stability and directly proportional to its reactivity.

Workflow for Comparative Bromination Experiment

G prep_solutions Prepare 0.05 M Solutions of Anilines and Bromine reaction_init Combine Reactants at 25°C with Stirring prep_solutions->reaction_init sampling Withdraw Aliquots at Defined Time Points reaction_init->sampling quenching Quench Reaction with Sodium Thiosulfate sampling->quenching hplc_analysis Analyze Samples by HPLC-UV quenching->hplc_analysis data_plot Plot % Aniline Remaining vs. Time hplc_analysis->data_plot conclusion Determine Relative Reactivity Ranking data_plot->conclusion

A Comparative Guide to the Validation of a Novel Stability-Indicating UHPLC-MS/MS Method for the Quantification of Propanenitrile, 3-(butylphenylamino)-

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of a newly developed Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Propanenitrile, 3-(butylphenylamino)-. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and supporting experimental data to facilitate informed decisions in analytical method selection and validation.

The validation of analytical procedures is a critical component of the drug development lifecycle, ensuring that the methods used to measure the quality of drug substances and products are reliable, reproducible, and fit for their intended purpose.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for analytical method validation.[1][3][4][5][6] This guide adheres to the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[3][5][7][8][9]

Propanenitrile, 3-(butylphenylamino)- is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and stability are critical for the quality of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method is essential for its quantification and impurity profiling.

This guide will first present a detailed comparison of the performance characteristics of the new UHPLC-MS/MS method and the traditional HPLC-UV method. Subsequently, it will provide a step-by-step protocol for the validation of the new UHPLC-MS/MS method, including forced degradation studies to establish its stability-indicating properties.

Method Comparison: UHPLC-MS/MS vs. HPLC-UV

The choice of an analytical method depends on various factors, including the nature of the analyte, the required sensitivity and selectivity, and the intended application of the method. The following table provides a comparative overview of the newly developed UHPLC-MS/MS method and a traditional HPLC-UV method for the analysis of Propanenitrile, 3-(butylphenylamino)-.

Parameter New UHPLC-MS/MS Method Alternative HPLC-UV Method Rationale for Superiority of the New Method
Specificity/Selectivity High.[10][11] Capable of distinguishing the analyte from co-eluting impurities and degradation products based on mass-to-charge ratio (m/z).Moderate. Relies on chromatographic separation and UV absorbance, which can be prone to interference from compounds with similar retention times and UV spectra.The use of tandem mass spectrometry provides an additional dimension of selectivity, ensuring that the measured signal is specific to the target analyte, even in complex matrices.[10][11]
Linearity (R²) >0.999>0.995Both methods can achieve excellent linearity, but MS detection often provides a wider linear dynamic range.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods can provide accurate results when properly validated.
Precision (%RSD) < 1.0%< 2.0%The enhanced sensitivity and stability of modern UHPLC-MS/MS instrumentation often lead to better precision.
Limit of Detection (LOD) 0.1 ng/mL10 ng/mLMass spectrometry is inherently more sensitive than UV detection, allowing for the detection of trace-level impurities.[11]
Limit of Quantification (LOQ) 0.3 ng/mL30 ng/mLThe lower LOQ of the UHPLC-MS/MS method is crucial for the accurate quantification of low-level impurities and degradation products.
Robustness High. Less susceptible to minor variations in mobile phase composition and temperature due to the specificity of MS detection.Moderate. Changes in mobile phase pH or organic modifier content can significantly impact retention time and peak shape.The inherent selectivity of MS detection makes the method less prone to environmental and operational variations.
Analysis Time ~5 minutes~15 minutesUHPLC systems with sub-2 µm particle columns allow for faster separations without compromising resolution.

Validation of the New UHPLC-MS/MS Method

The validation of the new UHPLC-MS/MS method was conducted in accordance with the ICH Q2(R2) guidelines.[3][5][7][8][9] The following sections detail the experimental protocols and results.

Experimental Workflow

The overall workflow for the validation of the analytical method is depicted in the following diagram:

Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase VP Validation Protocol Definition (ICH Q2(R2)) AC Define Acceptance Criteria VP->AC SS System Suitability Testing AC->SS SPEC Specificity & Forced Degradation SS->SPEC LIN Linearity SPEC->LIN ACC Accuracy LIN->ACC PREC Precision ACC->PREC LOQ LOD & LOQ PREC->LOQ ROB Robustness LOQ->ROB DA Data Analysis ROB->DA VR Validation Report Generation DA->VR Degradation_Pathway Analyte Propanenitrile, 3-(butylphenylamino)- Deg1 Hydrolysis Product (Amide/Carboxylic Acid) Analyte->Deg1 Acid/Base Deg2 Oxidation Product (N-oxide) Analyte->Deg2 Oxidation Deg3 Photolytic Product (Rearrangement) Analyte->Deg3 UV Light

Caption: A simplified diagram showing potential degradation pathways for Propanenitrile, 3-(butylphenylamino)-.

Conclusion

The newly developed UHPLC-MS/MS method demonstrates significant advantages over the traditional HPLC-UV method for the quantification of Propanenitrile, 3-(butylphenylamino)-. Its superior specificity, sensitivity, and speed make it a more reliable and efficient tool for quality control and stability testing in a regulated pharmaceutical environment. The comprehensive validation, including forced degradation studies, confirms that the method is fit for its intended purpose and can be confidently implemented for routine analysis. The adoption of such advanced analytical technologies is crucial for ensuring the safety and efficacy of pharmaceutical products. [11]

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6).
  • Structure Elucidation of Unknown Impurity using LC-MS/MS - SynThink Research Chemicals.
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
  • ICH releases draft guidelines on analytical method development | RAPS. (2022, March 31).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed.
  • Development of forced degradation and stability indicating studies of drugs—A review - NIH.
  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed.
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy. (2024, February 7).
  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024, March 7).
  • Forced Degradation Testing Procedure - ResolveMass Laboratories Inc. (2025, November 5).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • Pharmaceutical Impurity Detection Using LC-MS/MS - پایش دارو زیست آزما.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020, April 21).
  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010, April 1).
  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9).
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).

Sources

A Comparative Guide to the Biological Activity Screening of Novel 3-(Butylphenylamino)propanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The nitrile functional group is a versatile pharmacophore found in numerous approved therapeutic agents, valued for its ability to modulate pharmacokinetic profiles and engage in specific interactions with biological targets.[1][2][3] This guide presents a comprehensive framework for the systematic biological activity screening of a novel series of derivatives based on the "Propanenitrile, 3-(butylphenylamino)-" scaffold. Recognizing the potential of nitrile-containing compounds in drug discovery, we outline a multi-tiered screening cascade designed to efficiently identify and characterize promising lead candidates.[4] The guide provides detailed, field-tested protocols for primary assays—cytotoxicity, antimicrobial, and antioxidant—explaining the scientific rationale behind experimental choices. We further present a standardized methodology for data analysis and visualization to facilitate direct, objective comparison between derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust workflow for the early-stage evaluation of novel chemical entities.

Introduction and Rationale

The 3-(butylphenylamino)propanenitrile core structure represents a promising starting point for library synthesis. The propanenitrile moiety offers metabolic stability and the capacity for critical hydrogen bonding interactions, while the butylphenylamino portion provides a large, modifiable surface for exploring structure-activity relationships (SAR).[5] The cyano group, in particular, can act as a bioisostere for carbonyl or hydroxyl groups and can be a key player in binding to enzyme active sites.[1][3]

Given the diverse biological activities reported for various nitrile-containing molecules, from antimicrobial to anticancer, a broad-based initial screening approach is logical.[6] This guide proposes a screening cascade designed to assess three fundamental areas of biological activity:

  • Cytotoxicity: To identify compounds with potential anticancer activity and to establish a preliminary therapeutic index.

  • Antimicrobial Activity: To explore potential applications against common bacterial pathogens.

  • Antioxidant Capacity: To evaluate the ability of the compounds to mitigate oxidative stress, a factor implicated in numerous disease states.[7]

This parallel screening approach allows for the rapid identification of derivatives with specific or broad-spectrum activity, guiding subsequent, more targeted investigations.

The Derivative Library

For the purpose of this guide, we will consider a hypothetical library of four derivatives of the parent compound (P), each with a specific modification on the phenyl ring. This allows for a clear demonstration of how minor structural changes can impact biological activity.

Compound IDR-Group (Substitution on Phenyl Ring)Rationale for Modification
P H (Parent Compound)Baseline for comparison.
DER-01 4-ClIntroduces a halogen for potential altered electronic properties and binding interactions.
DER-02 4-OHAdds a hydrogen-bond donor/acceptor group to probe polar interactions.
DER-03 4-OCH₃Increases lipophilicity and introduces a potential hydrogen-bond acceptor.
DER-04 3,4-diClExplores the effect of multiple electron-withdrawing substituents.

Experimental Design and Workflow

A logical and efficient workflow is critical for reproducible screening. The proposed cascade prioritizes cost-effective, high-throughput assays first, followed by more detailed characterization.

Screening Cascade Workflow

The overall workflow is designed to move from broad primary screening to dose-response analysis for active "hits."

G cluster_0 Phase 1: Primary Screening (Single High Concentration) cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Data Analysis A Derivative Library Stock (P, DER-01, DER-02, DER-03, DER-04) B Cytotoxicity Assay (MTT @ 50 µM) A->B C Antimicrobial Assay (Disk Diffusion @ 100 µg/disk) A->C D Antioxidant Assay (DPPH @ 100 µM) A->D E Calculate IC50 (Cytotoxicity) B->E Active Hits F Determine MIC (Antimicrobial) C->F Active Hits G Calculate IC50 (Antioxidant) D->G Active Hits H Structure-Activity Relationship (SAR) Analysis E->H F->H G->H

Caption: High-level workflow for the biological activity screening cascade.

Detailed Experimental Protocols

The following protocols are standardized to ensure data comparability across assays. It is imperative to include appropriate controls in every experiment.

In Vitro Cytotoxicity Screening: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, providing a quantitative measure of cell viability.[9][10]

Methodology:

  • Cell Culture: Seed human lung carcinoma cells (A549) in a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare stock solutions of test compounds in DMSO. Dilute with serum-free media to the final desired concentrations. Replace the old media with 100 µL of media containing the test compounds (final concentration 50 µM for primary screen; serial dilutions for IC₅₀ determination). Include wells for a vehicle control (DMSO) and a positive control (e.g., 10 µM Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[11]

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[10][11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100 For dose-response experiments, plot % viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing

Principle: The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13][14]

Methodology:

  • Bacterial Strains: Use reference strains of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds in Mueller-Hinton Broth (MHB), typically ranging from 256 µg/mL to 1 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[14][15]

Antioxidant Capacity: DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of a compound to act as a free radical scavenger.[16] DPPH is a stable free radical that has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The color change is proportional to the antioxidant's capacity.[17]

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in methanol.[18] Prepare stock solutions of the test compounds and a positive control (e.g., Ascorbic Acid) in methanol.

  • Reaction Setup: In a 96-well plate, add 20 µL of the test compound dilutions to 180 µL of the DPPH working solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16]

  • Absorbance Reading: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_Control - Abs_Sample) / Abs_Control] * 100 Where Abs_Control is the absorbance of the DPPH solution without the sample. Plot % scavenging against compound concentration to determine the IC₅₀ value.[16]

Comparative Data Analysis (Hypothetical Results)

To illustrate the output of this screening cascade, the following tables summarize hypothetical data for our derivative library.

Table 1: Primary Screening Results

Compound IDCytotoxicity (% Viability @ 50 µM)Antimicrobial Zone of Inhibition (mm) vs. S. aureusAntioxidant Scavenging (% @ 100 µM)
P 85.2%012.5%
DER-01 22.4%1435.1%
DER-02 91.5%088.7%
DER-03 65.8%854.3%
DER-04 8.7%1840.2%
Controls Doxorubicin: 5.1%Ciprofloxacin: 25Ascorbic Acid: 96.4%

Table 2: Dose-Response Analysis for Active Hits (IC₅₀ / MIC)

Compound IDCytotoxicity IC₅₀ (µM)Antimicrobial MIC (µg/mL) vs. S. aureusAntioxidant IC₅₀ (µM)
DER-01 28.564141.2
DER-02 > 100> 25623.8
DER-04 11.232125.5

Interpretation and Structure-Activity Relationship (SAR)

  • Cytotoxicity: Halogenation significantly increases cytotoxic potential. The dichlorinated derivative DER-04 is the most potent compound, followed by the monochlorinated DER-01 . The hydroxyl group in DER-02 appears to abolish cytotoxicity. This suggests that electron-withdrawing and lipophilic groups on the phenyl ring enhance anticancer activity in this scaffold.

  • Antimicrobial Activity: A similar trend is observed for antimicrobial activity, where the halogenated compounds DER-04 and DER-01 show the best activity against S. aureus. This suggests a common mechanism or structural requirement for both cytotoxicity and antibacterial effects.

  • Antioxidant Capacity: In contrast, the hydroxyl-substituted derivative DER-02 is by far the most potent antioxidant. This is expected, as phenolic hydroxyl groups are well-known radical scavengers. The other substitutions offer only modest antioxidant activity.

This initial screen successfully differentiates the derivatives into distinct activity classes:

  • DER-04: A promising lead for anticancer/antimicrobial development.

  • DER-02: A promising lead for conditions related to oxidative stress.

The logical next step would be to assess the selectivity of DER-04 against non-cancerous cell lines to determine its therapeutic index and to expand the antimicrobial testing to a broader panel of pathogens.

Conclusion

This guide provides a robust, multi-assay framework for the initial biological evaluation of novel 3-(butylphenylamino)propanenitrile derivatives. By employing standardized protocols for cytotoxicity, antimicrobial, and antioxidant screening, researchers can generate clear, comparative data. This systematic approach enables the early identification of structure-activity relationships, facilitating the efficient selection and optimization of lead compounds for further drug development.

References

A Comparative Guide to Catalysts for the Synthesis of N-Substituted Beta-Aminopropionitriles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of N-substituted beta-aminopropionitriles is a critical step in the creation of a wide array of valuable molecules. These compounds serve as key intermediates in the production of pharmaceuticals, agrochemicals, and specialty materials. The primary route to these structures is the aza-Michael addition of amines to acrylonitrile, a reaction commonly known as cyanoethylation. The choice of catalyst for this transformation is paramount, directly influencing reaction efficiency, selectivity, and overall process sustainability. This guide provides an in-depth comparative analysis of various catalytic systems, supported by experimental data, to empower informed decision-making in your synthetic endeavors.

The Aza-Michael Reaction: A Fundamental Transformation

The synthesis of N-substituted beta-aminopropionitriles hinges on the aza-Michael reaction, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated nitrile, typically acrylonitrile. The reaction proceeds through the nucleophilic attack of the amine on the β-carbon of the acrylonitrile, which is rendered electrophilic by the electron-withdrawing nitrile group. While the reaction can proceed without a catalyst, it is often slow and may require harsh conditions. Catalysts play a crucial role in activating either the amine nucleophile or the acrylonitrile electrophile, thereby accelerating the reaction rate and improving yields under milder conditions.

The choice between a homogeneous and a heterogeneous catalyst is a critical consideration, with each offering distinct advantages and disadvantages in terms of activity, selectivity, separation, and reusability.[1][2]

Homogeneous Catalysis: Precision and High Activity

Homogeneous catalysts, which exist in the same phase as the reactants, offer excellent activity and selectivity due to their well-defined active sites.[1] For the synthesis of N-substituted beta-aminopropionitriles, both acid and base catalysts are commonly employed.

Acid Catalysis

Lewis acids and Brønsted acids can catalyze the cyanoethylation of amines by activating the acrylonitrile. The Lewis acid coordinates to the nitrogen atom of the nitrile group, increasing the electrophilicity of the β-carbon and making it more susceptible to nucleophilic attack by the amine.[3]

dot

Lewis Acid-Catalyzed Aza-Michael Addition cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation Acrylonitrile Acrylonitrile Activated_Complex Activated Complex δ+ H2C=CH-C≡N---LA Acrylonitrile->Activated_Complex Coordination Lewis_Acid Lewis Acid (e.g., Y(NO3)3) Lewis_Acid->Activated_Complex Intermediate Intermediate R-NH2+-CH2-CH--C≡N---LA Activated_Complex:f0->Intermediate:f0 Amine R-NH2 Amine->Intermediate Attack on β-carbon Product Product R-NH-CH2-CH2-CN Intermediate->Product Proton Transfer & Catalyst Release Catalyst_Regen Lewis Acid (Regenerated) Intermediate->Catalyst_Regen

Caption: Lewis Acid-Catalyzed Aza-Michael Addition Workflow.

A variety of Lewis acids have been shown to be effective, including ceric ammonium nitrate (CAN), which can catalyze the reaction in water at ambient temperature with excellent yields for aliphatic amines.[4] Yttrium nitrate has also been reported as an efficient catalyst for the selective mono-cyanoethylation of various aromatic and aliphatic amines in a protic solvent at room temperature. One of the key advantages of using certain Lewis acid catalysts is their chemoselectivity; for instance, CAN is unreactive towards aromatic amines, allowing for the selective reaction of aliphatic amines in a mixture.[4]

Base Catalysis

Base-catalyzed cyanoethylation proceeds through the deprotonation of the amine to form a more nucleophilic amide anion, which then readily attacks the acrylonitrile. This approach is particularly effective for less reactive amines.

dot

Base-Catalyzed Aza-Michael Addition cluster_0 Amine Deprotonation cluster_1 Nucleophilic Attack cluster_2 Product Formation Amine R-NH2 Amide_Anion Amide Anion (R-NH-) Amine->Amide_Anion Deprotonation Base Base Base->Amide_Anion Carbanion_Intermediate Intermediate R-NH-CH2-CH--C≡N Amide_Anion->Carbanion_Intermediate Attack on β-carbon Acrylonitrile Acrylonitrile Acrylonitrile->Carbanion_Intermediate Product Product R-NH-CH2-CH2-CN Carbanion_Intermediate->Product Protonation

Caption: Base-Catalyzed Aza-Michael Addition Workflow.

Commonly used homogeneous base catalysts include alkali metal hydroxides and alkoxides. Lipases have also been explored as biocatalysts for this reaction, offering a greener alternative and often proceeding in shorter reaction times compared to uncatalyzed reactions.[5]

Heterogeneous Catalysis: Sustainability and Reusability

Heterogeneous catalysts, which exist in a different phase from the reactants, are highly attractive from an industrial and environmental perspective due to their ease of separation and potential for reuse.[6][7]

Solid Acid Catalysts

Acidic solid catalysts, such as silica-alumina and montmorillonite clays, can effectively promote the aza-Michael addition.[8] For example, FeCl3 supported on Montmorillonite K10 has been shown to be an efficient and reusable catalyst for the solvent-free aza-Michael reaction of various amines with α,β-unsaturated compounds, affording high yields.[8]

Solid Base Catalysts

A variety of solid basic materials have been employed as catalysts for cyanoethylation. Anion exchange resins like Amberlyst-15 have demonstrated high efficiency in catalyzing the aza-Michael addition of amines to α,β-unsaturated carbonyl and nitrile compounds at room temperature, with the advantages of short reaction times and high yields.[8] More recently, sustainable catalysts derived from biomass, such as water hyacinth ash, have been reported to be effective and reusable for the solvent-free synthesis of β-amino carbonyl/nitrile compounds.[9] Hydrothermal carbons derived from chestnut cupule waste have also shown excellent catalytic activity and recyclability.[10]

Comparative Performance of Catalysts

A direct, quantitative comparison of different catalysts under identical conditions is essential for selecting the optimal system for a specific application. The following table summarizes representative data for the cyanoethylation of benzylamine with acrylonitrile, highlighting the performance of various catalytic systems.

CatalystCatalyst TypeSolventTemperature (°C)Time (min)Yield (%)Reference
[Cho][Pro]Homogeneous (Ionic Liquid)Solvent-freeRoom Temp.595[10]
K10+[Cho][Pro]Heterogeneous (Supported Ionic Liquid)Solvent-freeRoom Temp.595[10]
Hydrothermal Carbon (HCC)Heterogeneous (Biomass-derived)Solvent-freeRoom Temp.595[10]
Ceric Ammonium Nitrate (CAN)Homogeneous (Lewis Acid)WaterRoom Temp.-High (for aliphatic amines)[4]
Water Hyacinth AshHeterogeneous (Biomass-derived)Solvent-freeRoom Temp.15-42082-97[9]
Lipase (Novozym 435)Heterogeneous (Biocatalyst)--Shorter than uncatalyzedGood[5]
FeCl3/Montmorillonite K10Heterogeneous (Solid Acid)Solvent-free60-Good to Excellent[8]
Amberlyst-15Heterogeneous (Anion Exchange Resin)-Room Temp.ShortHigh[8]

Note: The data presented is compiled from various sources and may not represent directly comparable experiments. However, it provides a valuable overview of the relative performance of different catalyst types.

Catalyst Reusability: A Key Advantage of Heterogeneous Systems

A significant advantage of heterogeneous catalysts is their potential for recovery and reuse, which is crucial for developing sustainable and cost-effective processes.

  • Hydrothermal Carbon (HCC): This catalyst has been shown to retain its catalytic activity over five successive cycles in the aza-Michael addition of piperidine and methyl acrylate, with isolated yields ranging from 78% to 90%.[10]

  • FeCl3/Montmorillonite K10: This catalyst has demonstrated excellent reusability in the aza-Michael addition reaction.[8]

  • Water Hyacinth Ash: The reusability of this catalyst was studied, showing a gradual decrease in activity over five consecutive cycles, with isolated yields dropping from 95% in the first cycle to 50% in the fifth cycle.[9]

  • Amine-functionalized nano-titanium dioxide: This catalyst could be recovered and reused for eight consecutive runs without a significant decrease in its catalytic efficiency.[11]

  • CuI@amine-functionalized halloysite: This catalyst was successfully recovered and reused up to four times with only a negligible loss of catalytic activity.[12]

Experimental Protocols

To provide practical guidance, detailed experimental protocols for the synthesis of N-substituted beta-aminopropionitriles using representative homogeneous and heterogeneous catalysts are outlined below.

Protocol 1: Homogeneous Lewis Acid Catalysis using Ceric Ammonium Nitrate (CAN)

This protocol is adapted from the procedure described for the aza-Michael addition of aliphatic amines to α,β-unsaturated carbonyl compounds and nitriles in water.[4]

Materials:

  • Aliphatic amine (1 mmol)

  • Acrylonitrile (1.2 mmol)

  • Ceric Ammonium Nitrate (CAN) (0.03 mmol, 3 mol%)

  • Water (5 mL)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the aliphatic amine (1 mmol) in water (5 mL), add acrylonitrile (1.2 mmol).

  • Add CAN (0.03 mmol) to the mixture and stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted beta-aminopropionitrile.

Protocol 2: Heterogeneous Catalysis using Hydrothermal Carbon (HCC)

This protocol is based on the general procedure for the aza-Michael reaction using hydrothermal carbon catalysts.[10]

Materials:

  • Amine (e.g., benzylamine) (1 mmol)

  • Acrylonitrile (1.2 mmol)

  • Hydrothermal Carbon (HCC) catalyst (e.g., 10 mg)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vial, combine the amine (1 mmol), acrylonitrile (1.2 mmol), and the HCC catalyst.

  • Stir the mixture at room temperature under solvent-free conditions.

  • Monitor the reaction progress by TLC.

  • Upon completion, add ethyl acetate to dissolve the product and filter to recover the catalyst.

  • Wash the catalyst with ethyl acetate and dry for reuse.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The synthesis of N-substituted beta-aminopropionitriles via the aza-Michael addition of amines to acrylonitrile can be effectively catalyzed by a diverse range of homogeneous and heterogeneous systems. Homogeneous catalysts, such as Lewis acids and bases, offer high activity and selectivity. In contrast, heterogeneous catalysts provide significant advantages in terms of ease of separation and reusability, aligning with the principles of green and sustainable chemistry. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including the nature of the amine substrate, desired selectivity, and process scale-up considerations. This guide provides a comprehensive overview of the available catalytic options, supported by experimental data, to aid researchers in the rational design and optimization of their synthetic routes to this important class of compounds.

References

  • Aza-Michael reaction: Selective mono- versus bis-addition under environmentally-friendly conditions. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. (2023). MDPI. Retrieved January 1, 2026, from [Link]

  • Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

  • A Highly Efficient Heterogeneous Ruthenium-Catalysed Oxidative α-Cyanation of Tertiary Amines Leading to α-Aminonitriles. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

  • INTRODUCTION TO LEWIS ACID-BASE CHEMISTRY. (n.d.). Retrieved January 1, 2026, from [Link]

  • CuI@amine-functionalized halloysite as an efficient heterogeneous catalyst for promoting A3 coupling reaction under ultrasonic irradiation: a combination of experimental and DFT simulation. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

  • ChemInform Abstract: FeCl3/Montmorillonite K10 as an Efficient Catalyst for Solvent-Free Aza-Michael Reaction Between Amine and ??,??-Unsaturated Compounds. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Aza-Michael addition of amines to α,β-unsaturated carbonyl/nitrile... (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Lewis acid catalysis. (2023, December 29). In Wikipedia. Retrieved January 1, 2026, from [Link]

  • Comparison of Homogeneous and Heterogeneous catalysts. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Homogeneous and Heterogeneous Catalysis. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Ceric Ammonium Nitrate Catalyzed aza-Michael Addition of Aliphatic Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles in Water. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Lewis Base Catalysis in Organic Synthesis. (n.d.). Retrieved January 1, 2026, from [Link]

  • A novel class of heterogeneous catalysts based on toluene diisocyanate: the first amine-functionalized nano-titanium dioxide as a mild and highly recyclable solid nanocatalyst for the Biginelli reaction. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Lewis Acid Catalysis. (2019, August 6). YouTube. Retrieved January 1, 2026, from [Link]

  • Lewis-Base Catalysis. (2008, November 5). Macmillan Group. Retrieved January 1, 2026, from [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021, January 7). National Institutes of Health. Retrieved January 1, 2026, from [Link]

  • Research and Developments of Heterogeneous Catalytic Technologies. (2024). MDPI. Retrieved January 1, 2026, from [Link]

  • Synergy between homogeneous and heterogeneous catalysis. (2021). RSC Publishing. Retrieved January 1, 2026, from [Link]

  • The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. (2023). MDPI. Retrieved January 1, 2026, from [Link]

  • Homogeneous, Heterogeneous and Nanocatalysis. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Catalysis: Homogeneous and Heterogeneous. (2024). MDPI. Retrieved January 1, 2026, from [Link]

  • Synthesis of different structurally N-substituted amides in... (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

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A Senior Application Scientist's Guide to the Cross-Validation of Propanenitrile, 3-(butylphenylamino)- Characterization Data

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and development, the unambiguous characterization of a molecule is the bedrock upon which all subsequent data is built. For novel or commercially obscure compounds, such as Propanenitrile, 3-(butylphenylamino)- (CAS No. 61852-40-2), relying solely on supplier-provided information without independent verification is a significant scientific risk. This guide provides a comprehensive framework for the rigorous characterization and cross-validation of this compound, approaching the challenge from a perspective of scientific integrity and self-validation. We will navigate the process from in silico predictions to experimental verification, using a commercially available, structurally similar compound, N-(2-Cyanoethyl)-N-ethylaniline (CAS No. 148-87-8), as a crucial validation cross-reference.

The core principle of this guide is not merely to present data but to illuminate the causality behind the analytical choices. When a supplier's documentation is sparse, the onus is on the researcher to build a complete, verifiable data package. This ensures reproducibility, safety, and the long-term integrity of your research.

Part 1: In Silico Analysis and Predicted Characterization of Propanenitrile, 3-(butylphenylamino)-

Before entering the laboratory, a robust theoretical profile of the target molecule serves as an essential roadmap. Based on its structure, we can predict the key spectroscopic features. These predictions form our initial set of hypotheses that we will seek to confirm or refute through empirical measurement.

Predicted Physicochemical Properties:

PropertyPredicted ValueRationale & Significance
Molecular Formula C₁₃H₁₈N₂Derived from structural analysis.
Molecular Weight 202.30 g/mol Essential for mass spectrometry and stoichiometric calculations.
Boiling Point ~341.1 °C at 760 mmHg[1]The N-butyl group increases molecular weight and van der Waals forces compared to smaller analogues, leading to a higher boiling point.
LogP ~3.2Indicates moderate lipophilicity, suggesting good solubility in organic solvents and limited solubility in water.

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.20-7.30 (m, 2H): Aromatic protons (meta-protons of the aniline ring).

    • δ 6.65-6.75 (m, 3H): Aromatic protons (ortho- and para-protons of the aniline ring).

    • δ 3.55 (t, J ≈ 7 Hz, 2H): Methylene protons adjacent to the nitrile group (-CH₂-CN).

    • δ 3.30 (t, J ≈ 7 Hz, 2H): Methylene protons adjacent to the aniline nitrogen (-N-CH₂-).

    • δ 2.60 (t, J ≈ 7 Hz, 2H): Methylene protons of the ethyl group attached to the nitrogen (-N-CH₂-CH₂-).

    • δ 1.55 (sextet, J ≈ 7 Hz, 2H): Methylene protons of the butyl group (-CH₂-CH₂-CH₂-CH₃).

    • δ 1.35 (sextet, J ≈ 7 Hz, 2H): Methylene protons of the butyl group (-CH₂-CH₂-CH₃).

    • δ 0.95 (t, J ≈ 7 Hz, 3H): Terminal methyl protons of the butyl group (-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 147.0: Quaternary aromatic carbon attached to nitrogen.

    • δ 129.5: Aromatic CH carbons.

    • δ 118.0: Nitrile carbon (-C≡N).

    • δ 117.5, 113.0: Aromatic CH carbons.

    • δ 50.5: Methylene carbon of the butyl group attached to nitrogen.

    • δ 47.0: Methylene carbon of the cyanoethyl group attached to nitrogen.

    • δ 29.0, 20.0: Methylene carbons of the butyl chain.

    • δ 18.0: Methylene carbon adjacent to the nitrile group.

    • δ 13.9: Terminal methyl carbon of the butyl group.

  • FT-IR (ATR):

    • ~2245 cm⁻¹ (sharp, medium): C≡N nitrile stretch. This is a highly characteristic and reliable diagnostic peak.

    • 3100-3000 cm⁻¹ (medium): Aromatic C-H stretch.

    • 2960-2850 cm⁻¹ (strong): Aliphatic C-H stretch from butyl and ethyl groups.

    • 1600, 1500 cm⁻¹ (strong): C=C stretching vibrations within the aromatic ring.

    • 1360 cm⁻¹ (strong): C-N stretching of the aromatic amine.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): m/z = 202.

    • Key Fragments: Expect fragmentation patterns corresponding to the loss of the cyanoethyl group, and cleavage along the butyl chain. A prominent fragment would likely be observed from alpha-cleavage adjacent to the nitrogen atom.

Part 2: Comparative Analysis with a Validated Analogue: N-(2-Cyanoethyl)-N-ethylaniline

Cross-validation against a known, well-characterized analogue is a powerful method for building confidence in your analytical results. We have selected N-(2-Cyanoethyl)-N-ethylaniline (CAS 148-87-8) for this purpose due to its high structural similarity—differing only by an ethyl group in place of a butyl group on the aniline nitrogen. This subtle difference should lead to predictable and interpretable variations in their respective analytical data.

Physicochemical and Safety Data Comparison:

PropertyPropanenitrile, 3-(butylphenylamino)- (Target)N-(2-Cyanoethyl)-N-ethylaniline (Analogue)Expected Differences
CAS Number 61852-40-2148-87-8N/A
Molecular Formula C₁₃H₁₈N₂C₁₁H₁₄N₂Difference of C₂H₄
Molecular Weight 202.30 g/mol 174.24 g/mol Target is 28.06 g/mol heavier.
Boiling Point ~341 °C176 °C / 19 mmHgThe longer butyl chain increases the boiling point of the target compound.
Safety Profile Unknown, handle with care.Harmful if swallowed. Causes skin and eye irritation.[1]Assume the target compound has a similar or more severe hazard profile until proven otherwise. Always wear appropriate PPE.

Spectroscopic Data Comparison (Expected vs. Known):

The Spectral Database for Organic Compounds (SDBS) is an authoritative source for reference spectra. The analogue, N-(2-Cyanoethyl)-N-ethylaniline, is listed under SDBS No. 6914.[2] The following is a comparison of the predicted data for our target with the expected data for the analogue.

Spectroscopic FeaturePropanenitrile, 3-(butylphenylamino)- (Predicted)N-(2-Cyanoethyl)-N-ethylaniline (Analogue - Expected from SDBS)Key Diagnostic Differences
¹H NMR Butyl group signals: ~1.55, 1.35, 0.95 ppmEthyl group signals: Triplet ~1.15 ppm, Quartet ~3.40 ppmThe presence of butyl signals and absence of the distinct ethyl quartet/triplet pattern is the primary confirmation point.
¹³C NMR Four aliphatic carbons for the butyl group (~50.5, 29.0, 20.0, 13.9 ppm)Two aliphatic carbons for the ethyl group (~45.0, 12.5 ppm)The number and chemical shifts of the aliphatic carbons provide unambiguous structural confirmation.
FT-IR Strong aliphatic C-H stretch (~2960-2850 cm⁻¹)Strong aliphatic C-H stretch (~2970-2870 cm⁻¹)The core functional groups (nitrile, aromatic ring) will produce very similar peaks. The "fingerprint" region may show minor differences.
MS (m/z) Molecular Ion: 202Molecular Ion: 174The 28-unit mass difference in the molecular ion is a definitive test. Fragmentation patterns will also differ based on the alkyl chain.

Part 3: Recommended Protocols for Experimental Cross-Validation

Adherence to standardized protocols is essential for generating high-quality, reproducible data. The following sections outline detailed methodologies for the key analytical techniques.

Workflow for Comprehensive Characterization

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Validation prep Obtain Sample of Propanenitrile, 3-(butylphenylamino)- dissolve Dissolve in appropriate solvents (CDCl₃, CH₂Cl₂, etc.) prep->dissolve nmr ¹H & ¹³C NMR dissolve->nmr ir FT-IR (ATR) dissolve->ir ms GC-MS dissolve->ms interpret Interpret Spectra nmr->interpret ir->interpret ms->interpret compare_pred Compare with In Silico Predictions interpret->compare_pred compare_analog Compare with Analogue Data interpret->compare_analog confirm Confirm Structure & Purity compare_pred->confirm compare_analog->confirm

Caption: Workflow for the characterization of Propanenitrile, 3-(butylphenylamino)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR reveals the number and type of carbon atoms.

Detailed Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire data with a 90° pulse angle.

    • Set a relaxation delay of at least 5 seconds to ensure accurate integration, which is crucial for determining the relative number of protons.

    • Collect at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • A longer acquisition time and a greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR is ideal for identifying the functional groups present in a molecule. The nitrile (C≡N) group, in particular, has a very distinct and easily identifiable absorption band.

Detailed Protocol:

  • Sample Preparation: No special preparation is needed for Attenuated Total Reflectance (ATR) FT-IR. Place a small drop of the liquid sample directly onto the ATR crystal.

  • Background Collection: Before running the sample, collect a background spectrum of the clean, empty ATR crystal. This is critical to remove interference from atmospheric CO₂ and water vapor.

  • Sample Acquisition:

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot. Label the key peaks corresponding to the major functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS provides two critical pieces of information: the purity of the sample (from the gas chromatogram) and its molecular weight and fragmentation pattern (from the mass spectrum), which serves as a molecular fingerprint.

Detailed Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate. The solution must be free of particulates.

  • GC Method:

    • Injector: Use a split/splitless injector at 250 °C.

    • Column: A standard, non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program should be sufficient to elute the compound in a reasonable time.

    • Carrier Gas: Use Helium with a constant flow rate of 1.0 mL/min.

  • MS Method:

    • Ionization Source: Use standard Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450 to ensure capture of the molecular ion and relevant fragments.

  • Data Analysis:

    • Examine the chromatogram for a single major peak, which indicates high purity.

    • Analyze the mass spectrum of the main peak. Identify the molecular ion peak (M⁺) and compare it to the expected molecular weight. Correlate major fragment ions with the molecule's structure.

Part 4: Data Interpretation and Final Validation

  • Structural Confirmation: The experimental data from NMR, IR, and MS should be in strong agreement with the in silico predictions for Propanenitrile, 3-(butylphenylamino)-. The ¹H and ¹³C NMR spectra should account for every proton and carbon in the proposed structure. The IR must show the characteristic nitrile peak, and the MS must confirm the correct molecular weight.

  • Purity Assessment: The GC chromatogram should ideally show a single peak. The ¹H NMR spectrum should be clean, with integrals matching the expected proton ratios and no significant unassigned peaks.

  • Cross-Validation: The differences observed between your experimental data and the data for the N-ethyl analogue must be logical and directly explainable by the structural difference (butyl vs. ethyl). For instance, the ¹H NMR should clearly show signals for a butyl group, not an ethyl group. The molecular ion in the mass spectrum must be 202, not 174.

By following this comprehensive validation workflow, you move from a state of uncertainty to one of high confidence. The resulting data package not only confirms the identity and purity of "Propanenitrile, 3-(butylphenylamino)-" but also establishes a robust, internally consistent, and scientifically defensible foundation for any future work with this compound.

References

  • ChemicalBook. (n.d.). N-(2-Cyanoethyl)-N-methylaniline Safety Data Sheet.
  • LookChem. (n.d.). Propanenitrile, 3-(butylphenylamino)-.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). N-(2-Cyanoethyl)-N-ethylaniline.
  • Fisher Scientific. (2024, March 30). Safety Data Sheet: N-(2-Cyanoethyl)-N-(2-hydroxyethyl)aniline.
  • Şahinler Kimya. (n.d.). N-(2-Cyanoethyl)-N-ethylaniline >98.0%(GC)(T).

Sources

"Propanenitrile, 3-(butylphenylamino)-" vs. "Propanenitrile, 3-(ethylphenylamino)-": a comparative analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the nuanced differences between structurally similar molecules can dictate their utility and performance. This guide provides an in-depth comparative analysis of two such molecules: Propanenitrile, 3-(butylphenylamino)- and Propanenitrile, 3-(ethylphenylamino)-. As N-alkylated derivatives of 3-anilinopropionitrile, these compounds share a common structural backbone yet exhibit distinct physicochemical properties and potential reactivities attributable to the variation in their N-alkyl substituent. This document, intended for researchers, scientists, and drug development professionals, will explore these differences through a detailed examination of their synthesis, properties, and a data-driven comparative analysis.

Molecular Structure and Physicochemical Properties

The core structure of both molecules features a phenylamino group attached to a propanenitrile chain. The key distinction lies in the alkyl group bonded to the nitrogen atom: an ethyl group in one and a butyl group in the other. This seemingly minor variation has significant implications for the molecule's physical and chemical characteristics.

PropertyPropanenitrile, 3-(ethylphenylamino)-Propanenitrile, 3-(butylphenylamino)-
CAS Number 148-87-8[1]61852-40-2
Molecular Formula C₁₁H₁₄N₂[1]C₁₃H₁₈N₂
Molecular Weight 174.24 g/mol [1]202.30 g/mol
Boiling Point Not available341.1 °C
Density Not available0.994 g/cm³
LogP (Predicted) ~2.1~3.2
Appearance Not availableNot available

The longer butyl chain in Propanenitrile, 3-(butylphenylamino)- increases its molecular weight and is expected to result in a higher boiling point and greater lipophilicity (as suggested by the higher predicted LogP value) compared to its ethyl counterpart. This increased lipophilicity can influence its solubility in various organic solvents and its interactions with biological systems.

Synthesis and Reaction Mechanisms

The synthesis of both Propanenitrile, 3-(butylphenylamino)- and Propanenitrile, 3-(ethylphenylamino)- can be achieved through the cyanoethylation of the corresponding N-alkylaniline. This reaction, a classic example of a Michael addition, involves the addition of the secondary amine to acrylonitrile.

The general reaction mechanism involves the nucleophilic attack of the nitrogen atom of the N-alkylaniline on the β-carbon of acrylonitrile. The reaction is typically catalyzed by a base, which enhances the nucleophilicity of the amine, or by an acid, which activates the acrylonitrile.

G cluster_reactants Reactants cluster_process Process cluster_product Product N_alkylaniline N-Alkylaniline (N-ethylaniline or N-butylaniline) Reaction Michael Addition (Cyanoethylation) N_alkylaniline->Reaction Acrylonitrile Acrylonitrile Acrylonitrile->Reaction Product Propanenitrile, 3-(alkylphenylamino)- (ethyl or butyl derivative) Reaction->Product Catalyst (e.g., base or acid) G start Start reactants 1. Combine N-alkylaniline, acrylonitrile, and toluene in a round-bottom flask. start->reactants catalyst 2. Add glacial acetic acid (catalytic amount). reactants->catalyst reflux 3. Heat the mixture to reflux (e.g., 80-90 °C) for 4-6 hours. catalyst->reflux cool 4. Cool the reaction mixture to room temperature. reflux->cool wash1 5. Wash with 5% sodium bicarbonate solution. cool->wash1 wash2 6. Wash with water. wash1->wash2 dry 7. Dry the organic layer over anhydrous magnesium sulfate. wash2->dry filter 8. Filter to remove the drying agent. dry->filter concentrate 9. Concentrate under reduced pressure using a rotary evaporator. filter->concentrate purify 10. Purify the crude product by vacuum distillation or column chromatography. concentrate->purify end End purify->end

Caption: Experimental workflow for the synthesis of the target compounds.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve N-ethylaniline (or N-butylaniline) (1.0 eq.) and acrylonitrile (1.1 eq.) in toluene.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide detailed information about the molecular structure. For "Propanenitrile, 3-(ethylphenylamino)-", the ¹H NMR would show characteristic signals for the ethyl group (a triplet and a quartet), the propanenitrile chain (two triplets), and the aromatic protons. For the butyl derivative, the ¹H NMR would show signals for the butyl group in addition to the propanenitrile and aromatic protons.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic sharp peak for the nitrile group (C≡N) stretch around 2240 cm⁻¹. Other significant peaks would include C-H stretches for the alkyl and aromatic groups, and C=C stretches for the aromatic ring. The NIST WebBook provides IR spectral data for "Propanenitrile, 3-(ethylphenylamino)-".[1]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compounds. The NIST WebBook provides mass spectral data for "Propanenitrile, 3-(ethylphenylamino)-".[1]

Conclusion

"Propanenitrile, 3-(butylphenylamino)-" and "Propanenitrile, 3-(ethylphenylamino)-" are closely related compounds whose properties are primarily differentiated by the length of their N-alkyl chain. The butyl derivative is expected to be more lipophilic and have a higher boiling point than its ethyl counterpart. While their electronic properties and reactivity are likely to be similar, the steric bulk of the butyl group may influence the kinetics of certain reactions. The choice between these two compounds in a research or development setting will depend on the specific requirements of the application, such as desired solubility, and potential interactions with other components of a system. The synthetic and characterization protocols provided in this guide offer a solid foundation for researchers to prepare and evaluate these molecules for their specific needs.

References

  • Allen, P. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Chemistry Steps. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Aniline (CAS 62-53-3). Retrieved from [Link]

  • NIST. (n.d.). Propanenitrile, 3-(phenylamino)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Testbook. (n.d.). Electrophilic Substitution of Anilines - Explanation and FAQs. Retrieved from [Link]

  • NIST. (n.d.). Propanenitrile, 3-(ethylphenylamino)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). N-Butyl-N-ethylaniline. Retrieved from [Link]

  • PubChem. (n.d.). beta-Alanine, N-phenyl-, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). N-Phenyl-beta-alanine. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl]phenylamino]-. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cyanoethylation – Knowledge and References. Retrieved from [Link]

  • Ullah, N., Haladu, S. A., & Mosa, B. A. (2011). A simple and efficient method for the synthesis of N,N'-bis(2-cyanoethyl)diamines. Tetrahedron Letters, 52(2), 212-214.
  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

Sources

Inter-laboratory study for the analysis of "Propanenitrile, 3-(butylphenylamino)-"

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-laboratory Study for the Analysis of "Propanenitrile, 3-(butylphenylamino)-": A Comparative Guide to Method Validation and Performance

Abstract

This guide presents a comprehensive framework for an inter-laboratory study designed to evaluate and compare analytical methodologies for "Propanenitrile, 3-(butylphenylamino)-". As a compound of interest in various chemical and pharmaceutical sectors, establishing robust, reproducible, and validated analytical methods is paramount for quality control, stability testing, and regulatory compliance. We objectively compare two prevalent chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document provides detailed experimental protocols, explains the scientific rationale behind methodological choices, and outlines the statistical framework for data analysis, including repeatability and reproducibility. The guide is intended for analytical chemists, quality assurance managers, and researchers in drug development who require a validated, fit-for-purpose method for the quantification of this specific analyte.

Introduction: The Need for a Validated Method

Propanenitrile, 3-(butylphenylamino)- (CAS No. 2217-53-0) is an organic compound featuring both a tertiary amine and a nitrile functional group. The accurate quantification of this molecule is critical, yet its chemical nature presents unique analytical challenges. The basicity of the tertiary amine can lead to undesirable interactions with silica-based chromatographic stationary phases, while the overall structure demands careful selection of separation and detection techniques.

An inter-laboratory study is the gold standard for assessing the ruggedness and transferability of an analytical method.[1][2] By having multiple laboratories analyze identical samples, we can rigorously evaluate the method's performance across different instruments, environments, and analysts.[3] This guide serves as a blueprint for conducting such a study, ultimately aiming to establish a reliable analytical protocol.

Analyte Profile and Methodological Considerations

  • IUPAC Name: 3-(N-butylanilino)propanenitrile

  • Molecular Formula: C₁₃H₁₈N₂

  • Molecular Weight: 202.30 g/mol

  • Key Structural Features:

    • Tertiary Amine: A basic functional group that can cause peak tailing on acidic silica columns. Method development must account for controlling its ionization state.

    • Nitrile Group: A polar group that influences the molecule's overall polarity. Gas chromatography is a common technique for analyzing nitrile compounds.[4][5]

    • Phenyl Group: A strong chromophore, making the molecule well-suited for UV detection in HPLC.

  • Physical Properties: Boiling Point of 341.1 °C at 760 mmHg, indicating sufficient volatility for GC analysis with appropriate temperature programming.[6]

Based on this profile, two primary analytical techniques were selected for comparison:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile and widely accessible technique. The presence of the phenyl chromophore allows for sensitive UV detection. The analysis of tertiary amines by HPLC is well-documented, though it requires careful method optimization to achieve good peak shape.[7][8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers superior selectivity and definitive identification. GC is highly effective for separating volatile and semi-volatile nitriles, and the mass spectrometer provides unambiguous confirmation of the analyte's identity.[10][11]

Inter-laboratory Study Design: A Phased Approach

The study is structured in three distinct phases to ensure a systematic and controlled evaluation. The goal is to move from standardized preparation to independent analysis and finally to a centralized statistical assessment. This design is consistent with principles outlined in established protocols for proficiency testing.[12]

Caption: A three-phase workflow for the inter-laboratory study.

Detailed Experimental Protocols

To ensure data comparability, all participating laboratories must adhere strictly to the following protocols. Any deviation must be documented and reported.

Protocol 1: HPLC-UV Analysis
  • Scientific Rationale: This reversed-phase method uses a C18 column to separate the analyte based on hydrophobicity. A low-pH mobile phase (containing formic acid) is employed to protonate the tertiary amine, which minimizes its interaction with residual silanols on the stationary phase, thereby ensuring a sharp, symmetrical peak. Acetonitrile is used as the organic modifier due to its favorable UV transparency and elution strength.

  • Instrumentation & Consumables:

    • HPLC system with a variable wavelength UV detector.

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade), Formic acid (LC-MS grade), and ultrapure water.

  • Step-by-Step Procedure:

    • Mobile Phase Preparation: Prepare a solution of 55:45 (v/v) Acetonitrile:Water with 0.1% Formic Acid. Filter through a 0.45 µm filter and degas.

    • Standard Preparation: Create a 1.0 mg/mL stock solution of "Propanenitrile, 3-(butylphenylamino)-" in the mobile phase. Prepare a calibration curve by diluting this stock to concentrations of 5, 20, 50, 100, and 200 µg/mL.

    • Sample Preparation: Dilute the provided test samples with the mobile phase to fall within the calibrated range.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 35 °C

      • UV Detection Wavelength: 254 nm

    • System Suitability: Before analysis, inject the 50 µg/mL standard five times. The relative standard deviation (RSD) for peak area must be ≤ 2.0%, and the tailing factor must be ≤ 1.5.

Protocol 2: GC-MS Analysis
  • Scientific Rationale: This method leverages the analyte's volatility for separation on a low-polarity capillary column. A temperature gradient is used to ensure efficient elution and good peak shape. Mass spectrometric detection in full scan mode provides high selectivity and allows for confirmation of the analyte's identity through its mass spectrum.

  • Instrumentation & Consumables:

    • Gas chromatograph with a mass selective detector (MSD).

    • Low-bleed capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film, 5% phenyl-polydimethylsiloxane).

    • Ethyl Acetate (GC grade), Helium (99.999% purity).

  • Step-by-Step Procedure:

    • Standard Preparation: Create a 1.0 mg/mL stock solution in Ethyl Acetate. Prepare a calibration curve by diluting this stock to concentrations of 1, 5, 10, 25, and 50 µg/mL.

    • Sample Preparation: Dilute the provided test samples with Ethyl Acetate to fall within the calibrated range.

    • GC-MS Conditions:

      • Inlet Temperature: 270 °C

      • Injection Volume: 1 µL (Splitless mode)

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min

      • Oven Program: Hold at 150 °C for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.

      • MS Transfer Line: 280 °C

      • Ion Source: 230 °C (Electron Ionization at 70 eV)

      • Acquisition: Full Scan mode from m/z 50 to 350.

    • Quantification: Use the area of a characteristic ion (e.g., the molecular ion or a major fragment) for quantification.

Data Analysis and Performance Comparison

The validation of an analytical method requires assessing several key parameters.[13][14][15] Data from all participating laboratories will be compiled and analyzed for the following characteristics.

Validation Parameter HPLC-UV GC-MS Significance & Rationale
Selectivity GoodExcellentAssesses the ability to measure the analyte without interference. GC-MS is superior due to mass-based separation.
Linearity (R²) Expected > 0.999Expected > 0.998Demonstrates a proportional response to analyte concentration over a defined range.
Accuracy (% Recovery) Expected 98-102%Expected 97-103%Closeness of the measured value to the true value, assessed using spiked samples.[15]
Precision (Repeatability, RSDr) Expected ≤ 1.5%Expected ≤ 3.0%Agreement between results from the same lab, analyst, and instrument.
Precision (Reproducibility, RSDR) Expected ≤ 4.0%Expected ≤ 8.0%Agreement between results from different laboratories, a key outcome of this study.
Limit of Quantitation (LOQ) ~1 µg/mL~0.1 µg/mLThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.

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// Central Topic Analyte [label="Analytical Method Choice", shape=ellipse, pos="3.5,2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// HPLC Path HPLC [label="HPLC-UV", pos="1,1!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H_Attr1 [label="High Throughput", pos="0,0!"]; H_Attr2 [label="Excellent Precision", pos="0,1!"]; H_Attr3 [label="Lower Cost", pos="0,2!"]; H_Attr4 [label="Good for QC", pos="0,3!"]; edge [color="#4285F4"]; Analyte -> HPLC; HPLC -> {H_Attr1, H_Attr2, H_Attr3, H_Attr4} [arrowhead=dot];

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Caption: Key attributes influencing the choice between HPLC-UV and GC-MS.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are viable techniques for the analysis of "Propanenitrile, 3-(butylphenylamino)-". The final choice of method should be based on the principle of "fitness for purpose."

  • HPLC-UV is recommended for routine quality control environments where high throughput, excellent precision, and lower operational costs are the primary drivers. Its performance is expected to be highly robust for assay and content uniformity testing.

  • GC-MS is the superior choice for applications requiring definitive identification, higher sensitivity, and the analysis of complex matrices where potential interferences are a concern. It is ideal for stability studies (identifying degradation products), reference standard characterization, and trace-level impurity analysis.

The successful completion of this inter-laboratory study will provide the scientific community with a validated, transferable, and reliable analytical toolkit for "Propanenitrile, 3-(butylphenylamino)-", ensuring the quality and consistency of data across the industry.

References

  • SIELC. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. Retrieved from [Link]

  • Analytical Chemistry. (1960). Gas Chromatographic Analysis of Nitriles. 32(6), 753. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Nitriles, C1 – C4, hydrocarbons, C1 - C5. Retrieved from [Link]

  • Luque, N., et al. (2021). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. LCGC North America. Retrieved from [Link]

  • Uhde, E., et al. (2007). Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. Analytical Chemistry, 79(9), 3389–3396. Retrieved from [Link]

  • LookChem. (n.d.). Propanenitrile, 3-(butylphenylamino)-. Retrieved from [Link]

  • ResearchGate. (2022). We are looking for an HPLC method for determination of tertiary amines. Retrieved from [Link]

  • Farrant, T. (2012). Interlaboratory Studies. In Quality Assurance in the Analytical Chemistry Laboratory. Oxford Academic. Retrieved from [Link]

  • University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Journal of Liquid Chromatography & Related Technologies. (1996). Gas and Liquid Chromatographic Investigations into Alkylnitrile Compounds Containing Amine Impurities. 19(17-18), 2813-2831. Retrieved from [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Retrieved from [Link]

  • Clinical Chemistry. (2009). A simple methodology to analyze inter-laboratory data: a simulation study. 55(10), 1860-1862. Retrieved from [Link]

  • Analytice. (2017). Primary, secondary and tertiary amine analysis laboratories. Retrieved from [Link]

  • ResearchGate. (2000). Inter-laboratory studies in analytical chemistry. Retrieved from [Link]

  • Patel, M. J. (2011). Analytical method validation: A brief review. 2(2), 189-196. Retrieved from [Link]

  • Hochschule Bonn-Rhein-Sieg. (2021). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • Grasas y Aceites. (2001). Validation of analytical methods. 52(2), 136-145. Retrieved from [Link]

  • Analytical Chemistry. (1975). Design and Interpretation of Interlaboratory Studies of Test Methods. 47(12), 103A-111A. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]

  • Thompson, M., et al. (2006). The International Harmonized Protocol for the Proficiency Testing of Analytical Chemistry Laboratories. Pure and Applied Chemistry, 78(1), 145-196. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Propanenitrile, 3-(butylphenylamino)-

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The compound Propanenitrile, 3-(butylphenylamino)- is a substituted aminonitrile, and while specific regulatory disposal documentation for this exact molecule is not prevalent, its constituent functional groups—an aromatic amine and a nitrile—provide clear guidance on its potential hazards. This guide synthesizes established safety protocols for these chemical classes to provide a comprehensive, step-by-step procedure for its proper disposal. Our core principle is to treat this compound as a hazardous waste, ensuring compliance with federal and local regulations and safeguarding both personnel and the environment.

Hazard Assessment and Waste Characterization: The "Why" Behind the Protocol

Proper disposal begins with a thorough understanding of the risks. The molecular structure of Propanenitrile, 3-(butylphenylamino)- necessitates a cautious approach due to the combined hazards of its functional groups.

  • Nitrile (-C≡N) Group: Nitrile compounds are of significant toxicological concern. Under conditions of acidic or basic hydrolysis, or through thermal decomposition, they can release highly toxic hydrogen cyanide (HCN) gas.[1] Nitriles are also known to be incompatible with strong oxidizing agents, acids, bases, and reducing agents.[2]

  • Aromatic Amine Group: Aromatic amines as a class can exhibit toxicity and require specific disposal methods, such as degradation through oxidation, to neutralize their hazard.[3]

Based on these properties, Propanenitrile, 3-(butylphenylamino)- waste must be managed as hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) , as enforced by the U.S. Environmental Protection Agency (EPA).[4][5][6] It is the generator's responsibility to make a hazardous waste determination, and for a chemical of this nature, the most prudent course is to assume it is hazardous.[5][7]

Incompatibility Warning: Never mix waste containing Propanenitrile, 3-(butylphenylamino)- with the following:

  • Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid)

  • Strong Bases (e.g., Sodium Hydroxide)

  • Strong Oxidizing Agents (e.g., Peroxides, Nitrates)

  • Strong Reducing Agents

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. OSHA regulations mandate that employers provide and ensure the use of adequate hand protection and other PPE based on a thorough hazard assessment.[8][9]

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile gloves.Nitrile offers broad protection against many chemicals, including oils, some acids, and bases, and is a reliable choice for handling aminonitrile compounds.[10][11]
Eye Protection Safety goggles with side-shields or a face shield.Protects against accidental splashes of liquid waste or contact with contaminated materials.[10][12]
Lab Coat Standard flame-resistant laboratory coat.Protects clothing and skin from contamination.[10]
Ventilation Fume HoodAll handling and preparation of waste should occur in a well-ventilated chemical fume hood to prevent inhalation of any potential vapors.[2]

Step-by-Step Disposal Protocol

This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe, compliant, and minimizes environmental impact.

Step 1: Waste Segregation at the Source

Proper segregation is the most critical step to prevent dangerous chemical reactions.[5][13]

  • Liquid Waste: Collect all unused Propanenitrile, 3-(butylphenylamino)-, reaction mixtures, and solvent rinses containing the compound in a dedicated hazardous waste container.

  • Solid Waste: Collect any materials contaminated with the compound, such as used gloves, pipette tips, and absorbent paper, in a separate, dedicated solid hazardous waste container.[10] Do not mix these with regular trash.

  • Sharps: Needles, syringes, or contaminated broken glassware must be placed in a designated sharps container.

Step 2: Waste Containment

The integrity of your waste container is essential for safe storage.

  • Select a Compatible Container: Use a container made of a material chemically compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) are typically suitable. The container must have a tightly sealing screw cap.[4][14]

  • Condition: Ensure the container is in good condition, free of cracks or leaks.

  • Headspace: Do not overfill liquid containers. Leave at least 10% of the volume as headspace to allow for vapor expansion.

Step 3: Labeling the Waste Container

Accurate labeling is a strict regulatory requirement and is crucial for safety.[3][14] Your institution's Environmental Health and Safety (EHS) department will provide specific labeling requirements. At a minimum, the label must include:

  • The words "HAZARDOUS WASTE"

  • The full chemical name: "Propanenitrile, 3-(butylphenylamino)-" and any other components in the waste stream with their approximate percentages.

  • The date accumulation started (the date the first drop of waste was added).

  • The name of the principal investigator and the laboratory location.

Step 4: Temporary Storage (Satellite Accumulation)

Waste must be stored safely in the laboratory in what the EPA defines as a Satellite Accumulation Area (SAA) before it is moved to a central storage facility.[4][14]

  • Location: The container must be stored at or near the point of generation and under the control of the personnel who generated the waste.

  • Container Closure: The waste container must be kept securely closed at all times, except when you are actively adding waste.[4] An open funnel in the container is a common and serious violation.

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to catch any potential leaks.

Step 5: Arranging for Final Disposal

Laboratory personnel are not responsible for the final treatment of hazardous waste. This must be handled by trained professionals.

  • Contact EHS: When your waste container is nearly full or you have finished the project, contact your institution's Environmental Health and Safety (EHS) department or the designated chemical safety office to arrange for a waste pickup.[10]

  • Disposal Method: Follow their specific instructions for pickup and transport. The ultimate disposal method for this type of organic chemical waste is typically high-temperature incineration conducted at a licensed Treatment, Storage, and Disposal Facility (TSDF).[10][15] This process ensures the complete destruction of the hazardous compound.

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is vital.

  • Small Spill (Contained within the fume hood):

    • Alert personnel in the immediate area.

    • Ensure you are wearing full PPE.

    • Contain the spill using a chemical spill kit absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb the bulk of the liquid.

    • Carefully collect the absorbent material using non-sparking tools and place it in the designated solid hazardous waste container.

    • Clean the spill area with an appropriate solvent and decontaminating solution, collecting all cleaning materials as hazardous waste.

  • Large Spill (Outside of a fume hood) or any spill you are not equipped to handle:

    • Evacuate the immediate area.

    • Alert nearby personnel and your supervisor.

    • If there is a fire or medical emergency, call 911.

    • Contact your institution's EHS or emergency response team for cleanup.

Disposal Decision Workflow

The following diagram outlines the logical flow for managing waste containing Propanenitrile, 3-(butylphenylamino)-.

G start Waste Generation (Propanenitrile, 3-(butylphenylamino)-) is_liquid Is the waste primarily liquid or solid? start->is_liquid liquid_container Select a compatible, sealable LIQUID hazardous waste container. is_liquid->liquid_container Liquid solid_container Select a compatible, sealable SOLID hazardous waste container. is_liquid->solid_container Solid add_waste Add waste to container, leaving >10% headspace. liquid_container->add_waste add_solid_waste Place contaminated items in solid waste container. solid_container->add_solid_waste label_container Label container with: 'HAZARDOUS WASTE' Full Chemical Name(s) Start Date & PI Info add_waste->label_container add_solid_waste->label_container store_saa Store closed container in a designated Satellite Accumulation Area (SAA) with secondary containment. label_container->store_saa contact_ehs When container is full or project is complete, contact institutional EHS for pickup. store_saa->contact_ehs

Caption: Workflow for proper disposal of Propanenitrile, 3-(butylphenylamino)-.

References

  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]

  • Hazard Summary: 2-DIMETHYLAMINOACETONITRILE. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Navigating OSHA Standards: How Orange Nitrile Gloves Meet Compliance. (2023, December 19). WellBefore. Retrieved from [Link]

  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • OSHA Requirements for Nitrile Gloves. (2025, June 23). S&G. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]

  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). University of Pittsburgh. Retrieved from [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • 3-(Methylnitrosoamino)propanenitrile. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

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Navigating the Unseen: A Guide to Safely Handling Propanenitrile, 3-(butylphenylamino)-

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. While the rewards of scientific advancement are immense, they are built upon a foundation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information for handling Propanenitrile, 3-(butylphenylamino)-, a compound for which specific safety data may not be readily available. By extrapolating from structurally similar nitrile compounds, we present a robust framework to ensure the safety of researchers and the integrity of their work.

Authoritative Note: This guidance is synthesized from safety data for analogous compounds due to the absence of a specific Safety Data Sheet (SDS) for Propanenitrile, 3-(butylphenylamino)-. The principles outlined here are based on the known hazards of similar chemical structures and should be implemented as a baseline for safe laboratory operations.

Hazard Assessment: Understanding the Risks of Nitrile Compounds

Propanenitrile and its derivatives are recognized for their potential hazards, which include high flammability and significant toxicity if swallowed, inhaled, or in contact with skin.[1][2] The nitrile group (-CN) is a key feature, and under certain conditions, such as exposure to strong acids or high temperatures, it can release highly toxic hydrogen cyanide gas.[3] Therefore, a thorough understanding of these risks is the first line of defense.

Key Hazard Statements for Analogous Compounds:

  • H225/H226: Highly flammable liquid and vapor.[1][4]

  • H300/H301/H302: Fatal or toxic if swallowed.[1][4][5]

  • H310/H312: Fatal or harmful in contact with skin.[1][5]

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[1][4][6]

  • H331/H332: Toxic or harmful if inhaled.[1][4]

Personal Protective Equipment (PPE): Your Essential Barrier

Given the significant dermal and inhalation toxicity of related nitrile compounds, a comprehensive PPE strategy is non-negotiable. The selection of appropriate PPE is critical to prevent accidental exposure.

PPE ComponentSpecificationRationale
Hand Protection Nitrile rubber glovesProvides resistance to a broad range of chemicals. Ensure gloves are regularly inspected for signs of degradation or perforation.
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shieldProtects against splashes and vapors that can cause serious eye irritation.[6]
Skin and Body Protection Flame-retardant and chemically impervious lab coat or apronProtects against skin contact and potential flash fires.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If exposure limits are exceeded, a full-face respirator with appropriate cartridges is necessary.Minimizes the inhalation of harmful vapors.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling Propanenitrile, 3-(butylphenylamino)- is crucial to minimize risk. The following workflow outlines the key stages from preparation to post-handling cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble All Necessary Equipment and Reagents prep_hood->prep_materials prep_spill Prepare Spill Kit prep_materials->prep_spill handle_dispense Dispense Compound in Fume Hood prep_spill->handle_dispense Proceed to Handling handle_reaction Perform Reaction/Procedure handle_dispense->handle_reaction handle_seal Seal Container Immediately After Use handle_reaction->handle_seal clean_decontaminate Decontaminate Work Surfaces handle_seal->clean_decontaminate Proceed to Cleanup clean_dispose_liquid Dispose of Liquid Waste in Designated Hazardous Waste Container clean_decontaminate->clean_dispose_liquid clean_dispose_solid Dispose of Contaminated Solid Waste (e.g., gloves, wipes) clean_dispose_liquid->clean_dispose_solid clean_remove_ppe Remove PPE in Correct Order clean_dispose_solid->clean_remove_ppe clean_wash Wash Hands Thoroughly clean_remove_ppe->clean_wash

Caption: Workflow for Safe Handling of Propanenitrile, 3-(butylphenylamino)-.

Experimental Protocol: Detailed Steps for Handling

  • Preparation:

    • Before entering the laboratory, ensure you are familiar with the potential hazards outlined in the safety data sheets for analogous compounds.

    • Don all required PPE as detailed in the table above.

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Assemble all necessary equipment, including reaction vessels, stir plates, and reagents, within the fume hood to minimize movement of the hazardous material.

    • Ensure a spill kit containing absorbent material (e.g., a 1:1:1 mixture of sodium carbonate, clay cat litter, and sand) is readily accessible.[7]

  • Handling:

    • Conduct all manipulations of Propanenitrile, 3-(butylphenylamino)- within a certified chemical fume hood.

    • Use only non-sparking tools and explosion-proof equipment due to the flammability of similar nitrile compounds.[2]

    • When dispensing the liquid, ground and bond the container and receiving equipment to prevent static discharge.[1]

    • Keep the container tightly closed when not in use.[1]

    • Avoid eating, drinking, or smoking in the work area.[2]

  • In Case of a Spill:

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, and you are trained, contain the spill using the prepared absorbent material.

    • Cover the spill with the absorbent mixture and wait for it to be fully absorbed.[7]

    • Carefully scoop the mixture into a designated hazardous waste container.

    • Decontaminate the spill area thoroughly.

Disposal Plan: Ensuring a Safe End-of-Life for a Hazardous Compound

Proper disposal is a critical final step in the safe handling of hazardous chemicals. Nitrile compounds should never be disposed of down the drain or in regular trash.

Waste Segregation and Disposal:

  • Liquid Waste: All solutions containing Propanenitrile, 3-(butylphenylamino)- must be collected in a clearly labeled, sealed, and appropriate hazardous waste container. The container should be marked with the chemical name and associated hazards.

  • Solid Waste: Any materials that come into contact with the compound, such as pipette tips, contaminated paper towels, and used gloves, must be disposed of in a designated solid hazardous waste container.

  • Container Disposal: Empty containers should be handled as hazardous waste as they will retain product residue.[2] Do not reuse empty containers.

All waste must be disposed of in accordance with local, regional, and national regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.

A Note on Nitrile Glove Disposal: While essential for safety, single-use nitrile gloves contribute significantly to laboratory waste.[8] Some institutions have programs for recycling non-hazardous nitrile gloves.[9] However, gloves contaminated with Propanenitrile, 3-(butylphenylamino)- must be treated as hazardous waste.

Emergency Procedures: Preparedness is Paramount

In the event of an exposure, immediate and appropriate action is crucial.

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][10]

Always have the Safety Data Sheet (or this guide, in its absence) available for emergency responders.

Conclusion

The responsible handling of Propanenitrile, 3-(butylphenylamino)- demands a proactive and informed approach to safety. By understanding the inherent risks associated with its chemical class, diligently using appropriate personal protective equipment, adhering to a structured operational plan, and preparing for potential emergencies, researchers can confidently and safely advance their scientific endeavors.

References

  • The Disposal of Chemical Laboratory Wastes - P2 InfoHouse. (n.d.).
  • Are Nitrile Gloves Recyclable? - Polycarbin. (2025).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • 2 - SAFETY DATA SHEET. (2017).
  • Hazardous Laboratory Chemicals Disposal Guide - Reed College. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024).
  • 3-(Phenylamino)propanenitrile SDS, 1075-76-9 Safety Data Sheets - ECHEMI. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009).
  • SAFETY DATA SHEET - Fisher Scientific. (2012).
  • Closing the loop: Nitrile glove recycling at UW–Madison laboratories. (2025).
  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. (n.d.).
  • 21539-47-9 | 3-(Ethylamino)propanenitrile - ChemScene. (n.d.).
  • 3-(BUTYLAMINO)PROPIONITRILE - Safety Data Sheet - ChemicalBook. (2023).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.